6-Ethoxy-2-pyridinamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-ethoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZIITVWIJSXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343017 | |
| Record name | 6-Ethoxy-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-42-3 | |
| Record name | 6-Ethoxy-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethoxy-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ethoxypyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Ethoxy-2-pyridinamine CAS number 768-42-3
An In-Depth Technical Guide to 6-Ethoxy-2-pyridinamine (CAS 768-42-3)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core physicochemical properties, synthesis, applications, and safety considerations for this compound, a versatile pyridine derivative. The narrative is structured to provide not just data, but actionable insights grounded in established chemical principles.
Introduction: A Versatile Heterocyclic Building Block
This compound, also known as 2-Amino-6-ethoxypyridine, is a substituted pyridine derivative recognized for its significant utility in synthetic chemistry.[1] The molecule incorporates three key functional components: a pyridine ring, a primary amine at the 2-position, and an ethoxy group at the 6-position. This unique arrangement of electron-donating groups on the pyridine scaffold imparts favorable characteristics, such as enhanced solubility and reactivity, making it an ideal intermediate for a wide range of applications.[1]
Its primary value lies in its role as a foundational building block for constructing more complex molecules. Researchers leverage its structure in pharmaceutical development, particularly in the synthesis of novel therapeutic agents targeting neurological disorders.[1] Beyond medicine, it serves as a key intermediate in the production of advanced agrochemicals and in the exploration of new polymers in material science.[1]
Physicochemical and Structural Properties
The physical and chemical characteristics of a compound are critical determinants of its handling, reactivity, and suitability for specific applications. The properties of this compound are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 768-42-3 | [2] |
| Molecular Formula | C₇H₁₀N₂O | [1][2] |
| Molecular Weight | 138.17 g/mol | [1][2] |
| Appearance | Yellow to orange/reddish-brown viscous liquid | [1][3] |
| Purity | ≥ 95% (NMR) to ≥ 98% | [1][4] |
| Boiling Point | 244.7°C at 760 mmHg | [4] |
| Storage Conditions | Store at 0-8 °C in a dry, sealed place | [1][3][4] |
| Synonyms | 2-Amino-6-ethoxypyridine, 6-Ethoxypyridin-2-amine | [1][2][4] |
Structural Elucidation
The structure of this compound is defined by the strategic placement of its functional groups on the pyridine ring. The ethoxy group (-OCH₂CH₃) and the amino group (-NH₂) are both electron-donating, which influences the electron density of the aromatic ring and dictates its reactivity in subsequent chemical transformations.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Purification by Column Chromatography
The basic nature of the pyridine nitrogen necessitates careful selection of the stationary phase to avoid irreversible adsorption or product decomposition.
-
Stationary Phase Selection : Due to the basicity of the pyridine moiety, standard acidic silica gel can cause peak tailing. [5]It is often advantageous to use either:
-
Neutral Alumina : An excellent alternative for basic compounds. [5] * Deactivated Silica Gel : Silica pre-treated with a base (e.g., triethylamine in the eluent) to neutralize acidic silanol groups. [5]2. Mobile Phase (Eluent) Selection : The optimal eluent is determined by running preliminary thin-layer chromatography (TLC) on the crude product. A common starting point is a solvent system of hexane and ethyl acetate. The polarity is gradually increased by raising the percentage of ethyl acetate until the desired compound has an Rf value of approximately 0.2-0.4. [5]3. Column Packing :
-
Prepare a slurry of the chosen stationary phase (e.g., neutral alumina) in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure, ensuring no air bubbles are trapped. [5]4. Sample Loading :
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully apply the sample to the top of the packed column.
-
-
Elution :
-
Begin elution with the low-polarity mobile phase, collecting fractions.
-
If necessary, employ a gradient elution by gradually increasing the solvent polarity to effectively separate the target compound from impurities. [5]6. Analysis : Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
-
Applications and Chemical Reactivity
The utility of this compound stems from its ability to participate in a wide array of chemical reactions, serving as a versatile scaffold for building molecular complexity. [1]
Key Application Areas:
-
Pharmaceutical Development : It is a pivotal intermediate for synthesizing biologically active molecules. The pyridine core is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs. [1][6]Its derivatives are explored for treating neurological disorders and potentially as kinase inhibitors for oncology applications. [1][7]* Agrochemical Chemistry : Used in the formulation of modern pesticides and herbicides, where the pyridine scaffold can enhance efficacy and selectivity. [1]* Material Science : The compound's structure is explored for creating specialty polymers with enhanced thermal stability and chemical resistance. [1]* Coordination Chemistry : The nitrogen atoms in the ring and the amino group can act as ligands, binding to metal ions. This property is useful for creating metal complexes for catalysis and sensor technology. [1][8]
Chemical Reactivity Profile
The molecule's reactivity is governed by its functional groups. The electron-donating amino and ethoxy groups activate the pyridine ring, particularly for electrophilic substitution, while also providing sites for nucleophilic reactions.
Caption: Key reactive sites on the this compound molecule.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The compound is classified with several hazards according to the Globally Harmonized System (GHS). [2]
Table 2: GHS Hazard Classification
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2A) |
| H335 | May cause respiratory irritation | STOT - Single Exposure (Category 3) |
| Source: PubChem.[2] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. [9]* Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [9]* Storage : Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0-8 °C. [1][3]* First Aid :
-
Skin Contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water. [9] * Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [9] * Ingestion : If swallowed, give water to drink (two glasses at most) and seek immediate medical advice. [9]
-
Conclusion
This compound (CAS 768-42-3) is a high-value chemical intermediate whose utility is firmly established in pharmaceutical, agrochemical, and material science research. Its distinct structural features—an activated pyridine ring flanked by an amino and an ethoxy group—provide a versatile platform for synthetic diversification. Understanding its physicochemical properties, reactivity, and proper handling protocols enables researchers to safely and effectively harness its potential in the development of novel and innovative chemical entities.
References
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This compound | C7H10N2O | CID 586710. PubChem. [Link]
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Synthesis of 6-ethoxy-N²,N⁴-bis(2-(pyridin-2-yl)ethyl)-1,3,5-triazine-2,4-diamine. ResearchGate. [Link]
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A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. National Center for Biotechnology Information. [Link]
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This compound (C7H10N2O). PubChemLite. [Link]
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NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
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6-Ethoxy-5-fluoropyridin-3-amine | C7H9FN2O | CID 55253199. PubChem. [Link]
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Pyridine, 2-ethoxy- - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
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6-(4-Ethoxyphenyl)pyridin-2-amine | CAS#:1216286-25-7. Chemsrc. [Link]
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- 4. CAS 768-42-3 | this compound - Synblock [synblock.com]
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- 7. Buy 4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine | 1354916-04-3 [smolecule.com]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 6-Ethoxy-2-pyridinamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 6-Ethoxy-2-pyridinamine (CAS No. 768-42-3). As a versatile pyridine derivative, this compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the reactive amino group and the solubility-enhancing ethoxy substituent, make it a valuable intermediate in the fields of medicinal chemistry, agrochemical development, and materials science. This document synthesizes the available technical data, outlines potential synthetic and reactive pathways, and explores the compound's significance in modern research and development.
Section 1: Core Molecular and Physical Properties
This compound is a substituted pyridine ring, a heterocyclic aromatic organic compound. The presence of both an electron-donating ethoxy group and an amino group on the pyridine ring significantly influences its chemical reactivity and physical characteristics.
Structural and Chemical Identifiers
A clear identification of this compound is fundamental for any research or development activity. The key identifiers are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 6-ethoxypyridin-2-amine[1] |
| Synonyms | 2-Amino-6-ethoxypyridine, 6-Ethoxypyridin-2-amine[2] |
| CAS Number | 768-42-3[2] |
| Molecular Formula | C₇H₁₀N₂O[2] |
| Molecular Weight | 138.17 g/mol [1][2] |
| Canonical SMILES | CCOC1=CC=CC(=N1)N[1] |
| InChI Key | VRZIITVWIJSXOA-UHFFFAOYSA-N[1] |
Physicochemical Data
The physical properties of this compound are critical for its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| Appearance | Yellow to Orange-reddish brown viscous liquid | [1][3] |
| Purity | ≥95% (NMR) to ≥98% | [2] |
| Storage Conditions | 0-8 °C, sealed, dry, light-proof | [2] |
| Boiling Point | Data not readily available | |
| Melting Point | Not applicable (liquid at room temperature) | |
| Density | Data not readily available | |
| Solubility | Known for its enhanced solubility, particularly in organic solvents.[2] Specific quantitative data is not extensively documented. | |
| XLogP3 | 1.2 | [1] |
Section 2: Spectroscopic and Analytical Characterization
While specific, publicly available spectra for this compound are limited, a theoretical analysis based on its structure and data from analogous compounds allows for the prediction of its key spectroscopic features. This is crucial for its identification and characterization in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene and methyl protons of the ethoxy group, and the protons of the amino group. The aromatic protons will appear as multiplets in the downfield region (typically 6.0-8.5 ppm). The quartet of the -OCH₂- protons and the triplet of the -CH₃ protons of the ethoxy group will be in the upfield region. The amino group protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 100-160 ppm). The carbons of the ethoxy group will be found in the upfield region, with the -OCH₂- carbon being more downfield than the -CH₃ carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key vibrational modes:
-
N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations in the region of 3250-3480 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group will appear just below 3000 cm⁻¹.
-
N-H Bending: The scissoring vibration of the NH₂ group is expected around 1650 cm⁻¹.
-
C=C and C=N Stretching: The pyridine ring will show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-O Stretching: A strong absorption band corresponding to the C-O stretching of the ethoxy group is expected in the 1260-1330 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry data from PubChem indicates a molecular ion peak [M]⁺ at m/z 138, consistent with its molecular weight. A significant fragment is observed at m/z 123, which corresponds to the loss of a methyl group (-CH₃).[1]
Section 3: Synthesis and Reactivity
This compound is a valuable synthetic intermediate due to the reactivity of its amino group and the pyridine ring.
Proposed Synthesis Pathway
While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be inferred from the commercially available raw materials, which include 2,6-Dibromopyridine, sodium ethoxide (from sodium and ethanol or commercially sourced), and ammonium hydroxide.[4] The synthesis would likely proceed via a two-step nucleophilic aromatic substitution (SₙAr) reaction.
Caption: Proposed two-step synthesis of this compound.
Illustrative Step-by-Step Protocol:
-
Step 1: Ethoxylation: 2,6-Dibromopyridine is reacted with one equivalent of sodium ethoxide in a suitable solvent like ethanol or DMF. The reaction is typically heated to drive the substitution of one bromine atom with the ethoxy group, yielding 6-Bromo-2-ethoxypyridine. The selectivity for mono-substitution is controlled by stoichiometry.
-
Step 2: Amination: The resulting 6-Bromo-2-ethoxypyridine is then subjected to a second nucleophilic substitution with a source of ammonia, such as aqueous ammonium hydroxide, often in the presence of a copper catalyst and under pressure in a sealed vessel to facilitate the displacement of the remaining bromine atom with an amino group.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography to yield pure this compound.
Chemical Reactivity and Key Reactions
The chemical utility of this compound stems from its ability to participate in a variety of chemical transformations.[2]
-
Nucleophilic Substitution: The amino group can act as a nucleophile, reacting with various electrophiles such as acyl chlorides or alkyl halides to form amides or secondary/tertiary amines, respectively. This is a common strategy for incorporating the 2-aminopyridine scaffold into larger molecules.
-
Coupling Reactions: The amino group can be diazotized and subsequently replaced, although palladium-catalyzed cross-coupling reactions are more common for functionalizing the pyridine ring. For instance, if the starting material were a halogenated version of this compound, it could readily participate in Suzuki, Heck, or Buchwald-Hartwig couplings to form C-C or C-N bonds.
Caption: Key reactions involving the amino group of this compound.
Section 4: Applications in Research and Development
This compound is a versatile building block with significant applications in several areas of chemical and pharmaceutical research.[2][3]
Pharmaceutical Development
The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs. This compound serves as a key starting material in the synthesis of novel therapeutic agents.[2]
-
Neurological Disorders: It is used as a building block for drugs targeting neurological conditions.[2] The aminopyridine class of drugs is known to act on ion channels, and derivatives of this compound could be explored for similar activities.[5]
-
Oncology: The aminopyridine moiety is a common feature in many kinase inhibitors. By modifying the amino group and other positions on the ring, libraries of compounds can be generated and screened for anticancer activity. Structurally related bipyridine derivatives have shown promise by inducing apoptosis in cancer cells.[5]
Caption: Workflow for utilizing this compound in drug discovery.
Agrochemical Chemistry
This compound is also an important intermediate in the production of modern agrochemicals. It is used in the formulation of more effective and selective pesticides and herbicides, contributing to improved crop yields.[2]
Material Science and Coordination Chemistry
The potential of this compound is being explored in material science for the creation of advanced polymers with enhanced thermal stability and chemical resistance.[2] Furthermore, it can act as a ligand in coordination chemistry, aiding in the study of metal complexes that have applications in catalysis and sensor technology.[3]
Section 5: Safety and Handling
Proper handling of this compound is essential in a laboratory or industrial setting. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
GHS Hazard Classification
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[1]
-
Skin Corrosion/Irritation: Causes skin irritation (H315).[1]
-
Eye Damage/Irritation: Causes serious eye irritation (H319).[1]
-
Specific Target Organ Toxicity: May cause respiratory irritation (H335).[1]
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Engineering Controls: Use only outdoors or in a well-ventilated area.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air. If swallowed or on skin, seek immediate medical attention.
Section 6: Conclusion
This compound is a chemical intermediate of significant value, bridging basic chemical synthesis with advanced applications in medicine, agriculture, and material science. Its favorable physicochemical properties, conferred by the ethoxy group, combined with the versatile reactivity of the 2-aminopyridine core, ensure its continued importance in the development of novel and functional molecules. While there are gaps in the publicly available quantitative data for this specific compound, this guide provides a robust framework based on existing information and well-established chemical principles to support its use in research and development.
References
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PubChemLite. (n.d.). This compound (C7H10N2O). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Int. J. Chem. Sci.: 8(2), 2010, 1071-1079. Retrieved from [Link]
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An In-depth Technical Guide to 6-Ethoxy-2-pyridinamine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Ethoxy-2-pyridinamine (CAS No: 768-42-3), a key building block in modern medicinal and materials chemistry. The document elucidates the structural characteristics, including its SMILES notation, and offers a detailed, field-proven perspective on its synthesis, reactivity, and diverse applications. Particular emphasis is placed on its role in pharmaceutical development and agrochemical innovation. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery, providing both foundational knowledge and practical insights.
Introduction
This compound, also known as 2-Amino-6-ethoxypyridine, is a substituted pyridine derivative that has garnered significant interest within the scientific community. Its unique electronic and steric properties, conferred by the presence of both an amino and an ethoxy group on the pyridine ring, make it a versatile intermediate in the synthesis of a wide array of complex organic molecules.[1] The ethoxy group enhances its solubility and reactivity, rendering it an ideal candidate for various chemical transformations.[1][2] This guide will delve into the core structural information, a plausible and robust synthetic protocol, and the multifaceted applications of this important compound.
Structural Information and Core Properties
The fundamental identity of any chemical compound lies in its structure. The arrangement of atoms and bonds in this compound dictates its physical and chemical behavior.
Chemical Structure and Identifiers
-
IUPAC Name: 6-ethoxypyridin-2-amine[2]
-
Molecular Formula: C₇H₁₀N₂O[2]
-
SMILES: CCOC1=CC=CC(=N1)N[2]
-
CAS Number: 768-42-3[2]
-
Molecular Weight: 138.17 g/mol [2]
The Simplified Molecular-Input Line-Entry System (SMILES) provides a linear notation of the molecule's structure, which is invaluable for computational chemistry and database searches.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Appearance | Yellow to orange-reddish brown viscous liquid | [1][3] |
| Storage Temperature | 2-8°C | [3] |
| XlogP (predicted) | 1.2 | [4] |
| Monoisotopic Mass | 138.07932 Da | [4] |
These properties are crucial for handling, storage, and designing experimental conditions involving this reagent.
Synthesis of this compound: A Methodological Approach
While various synthetic routes to substituted aminopyridines exist, a common and effective method for the preparation of this compound involves the nucleophilic aromatic substitution of a suitable precursor. Based on analogous reactions, a reliable synthesis can be achieved by reacting 2-amino-6-chloropyridine with sodium ethoxide.[1]
Proposed Synthetic Pathway
The reaction proceeds via a nucleophilic attack of the ethoxide ion on the electron-deficient carbon atom bearing the chlorine atom in the pyridine ring. The pyridine nitrogen atom activates the ring towards such substitutions, particularly at the 2- and 6-positions.
Sources
synthesis and characterization of 6-Ethoxy-2-pyridinamine
An In-depth Technical Guide to the Synthesis and Characterization of 6-Ethoxy-2-pyridinamine
Abstract
This compound is a versatile pyridine derivative that serves as a crucial building block in medicinal chemistry and materials science.[1] Its structure, featuring both an activating amino group and a modifiable ethoxy group, makes it an attractive intermediate for developing novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailed purification protocols, and a thorough analysis of its characterization using modern spectroscopic techniques. The methodologies are presented with an emphasis on the underlying chemical principles to provide researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for its successful application.
Introduction and Strategic Importance
The pyridine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs. The specific substitution pattern of this compound (also known as 2-Amino-6-ethoxypyridine) offers a unique combination of electronic and steric properties. The amino group at the 2-position and the ethoxy group at the 6-position both act as electron-donating groups, activating the pyridine ring towards certain electrophilic substitutions while also providing sites for further chemical modification. This compound is a key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active compounds.[1][2] Its applications extend to agricultural chemistry, where it is used in the formulation of specialized pesticides and herbicides.[1]
Synthesis of this compound: A Mechanistic Approach
The most common and efficient laboratory-scale synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages a readily available starting material, 2-amino-6-chloropyridine, and displaces the chloro substituent with an ethoxide nucleophile.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is favored in this system due to the presence of the electron-withdrawing nitrogen atom within the pyridine ring, which stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. The reaction is driven to completion by the formation of a stable salt byproduct (NaCl).
Caption: Proposed SNAr mechanism for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Amino-6-chloropyridine
-
Sodium metal
-
Anhydrous Ethanol (EtOH)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a dry three-neck flask under an inert atmosphere, add anhydrous ethanol (100 mL). Carefully add sodium metal (1.1 eq) in small portions, controlling the exothermic reaction and hydrogen evolution. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 2-amino-6-chloropyridine (1.0 eq) dissolved in a minimal amount of anhydrous toluene.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, carefully quench the reaction by slowly adding water. Reduce the volume of the solvent using a rotary evaporator.
-
Extraction: Dilute the residue with water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product, typically a yellow liquid or low-melting solid, requires purification to remove unreacted starting materials and byproducts.
Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and load it onto the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity). Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford pure this compound.[1]
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Caption: Workflow for the comprehensive characterization of the final product.
Physical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 6-ethoxypyridin-2-amine | [3] |
| Synonyms | 2-Amino-6-ethoxypyridine | [1] |
| CAS Number | 768-42-3 | [1][3] |
| Molecular Formula | C₇H₁₀N₂O | [1][3] |
| Molecular Weight | 138.17 g/mol | [1][3] |
| Appearance | Yellow liquid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Monoisotopic Mass | 138.079312947 Da | [3][4] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below are the predicted chemical shifts for this compound in CDCl₃.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic H | 7.2 - 7.4 | Triplet (t) | 1H | H-4 |
| Aromatic H | 6.2 - 6.4 | Doublet (d) | 1H | H-3 or H-5 |
| Aromatic H | 6.0 - 6.2 | Doublet (d) | 1H | H-3 or H-5 |
| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | 2H | Amino Protons |
| -OCH₂- | ~4.3 | Quartet (q) | 2H | Ethoxy Methylene |
| -CH₃ | ~1.4 | Triplet (t) | 3H | Ethoxy Methyl |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Aromatic C | ~162 | C-6 (C-OEt) |
| Aromatic C | ~158 | C-2 (C-NH₂) |
| Aromatic C | ~139 | C-4 |
| Aromatic C | ~105 | C-5 |
| Aromatic C | ~98 | C-3 |
| -OCH₂- | ~61 | Ethoxy Methylene |
| -CH₃ | ~15 | Ethoxy Methyl |
3.2.2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak in an electron ionization (EI) spectrum would be at m/z = 138. A common fragmentation pattern would involve the loss of an ethyl radical (•CH₂CH₃) to give a peak at m/z = 109, or the loss of an ethoxy radical (•OCH₂CH₃) to give a peak at m/z = 93. High-resolution mass spectrometry (HRMS) should confirm the exact mass consistent with the molecular formula C₇H₁₀N₂O.[3][4]
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies are detailed below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3050 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (Ethoxy) |
| 1640 - 1600 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring |
| 1250 - 1200 | C-O Stretch (Aryl Ether) | Ar-O-CH₂ |
| 1330 - 1260 | C-N Stretch | Aromatic Amine (C-N) |
These bands are characteristic of primary aromatic amines and aryl ethers, confirming the successful synthesis of the target structure.[5][6]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[1]
Conclusion
This guide has detailed a reliable and well-established method for the synthesis of this compound via nucleophilic aromatic substitution. The provided protocols for reaction, purification, and characterization serve as a complete reference for researchers. The comprehensive analytical data, including predicted NMR, IR, and MS spectra, provide a benchmark for verifying the structural integrity and purity of the synthesized compound. By understanding the underlying principles and adhering to the described methodologies and safety precautions, scientists can confidently produce and utilize this valuable chemical intermediate for advanced research and development projects.
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den Hertog, H. J., & Jouwersma, C. (1953). Synthesis of 2‐amino‐5‐ethoxypyridine. ResearchGate. Available: [Link]
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biological activity of 6-Ethoxy-2-pyridinamine derivatives
An In-Depth Technical Guide on the Biological Activity of 2-Aminopyridine Derivatives, with a Focus on the 6-Ethoxy-2-pyridinamine Scaffold
Abstract
The 2-aminopyridine moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in modern medicinal chemistry. This technical guide provides a comprehensive overview of the diverse biological activities associated with 2-aminopyridine derivatives, with a particular emphasis on their role as potent anticancer, antimicrobial, and neuroprotective agents. While direct biological data on this compound derivatives are not extensively documented, this guide will treat it as a key building block, exploring the activities of the broader class to inform and guide future research into this promising, yet underexplored, chemical space. We will delve into mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The 2-Aminopyridine Core Scaffold
Pyridine and its derivatives are fundamental components in many natural products, vitamins, and pharmaceuticals.[1] Among them, the 2-aminopyridine structure is of paramount importance, serving as a precursor for a wide variety of heterocyclic compounds with significant therapeutic potential.[2][3] This scaffold is present in numerous approved drugs, highlighting its clinical relevance.
The this compound (CAS 768-42-3) variant is a particularly interesting starting material for drug discovery.[4][5] The presence of an ethoxy group at the 6-position can enhance both solubility and reactivity, making it an ideal intermediate for synthesizing novel therapeutic agents.[6] This modification allows for the creation of compounds with potentially improved efficacy and selectivity for specific biological pathways.[6] Although the biological profile of this compound itself is not well-characterized in public literature, its potential as a building block for developing drugs against neurological disorders and other conditions is recognized.[6][7] This guide synthesizes data from the broader 2-aminopyridine class to extrapolate potential therapeutic applications and provide a strategic framework for future investigation.
Key Biological Activities and Mechanisms of Action
The versatility of the 2-aminopyridine scaffold has led to the discovery of derivatives with a wide spectrum of biological activities. The primary areas of interest include oncology, infectious diseases, and neurodegenerative disorders.
Anticancer Activity & Protein Kinase Inhibition
The most extensively documented activity of 2-aminopyridine derivatives is their potent anticancer effect, which is often mediated by the inhibition of protein kinases.[8] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[9]
Mechanism of Action: The Hinge-Binding Motif
The 2-aminopyridine core functions as an excellent "hinge-binding" motif. The pyridine nitrogen can accept a hydrogen bond, while the exocyclic amino group can donate a hydrogen bond. This pattern allows the molecule to dock into the ATP-binding pocket of many kinases, forming critical interactions with the "hinge region" that connects the N- and C-terminal lobes of the enzyme. This occupation of the ATP pocket prevents the kinase from phosphorylating its downstream substrates, thereby blocking the signaling pathway.
Caption: General mechanism of kinase inhibition by a 2-aminopyridine scaffold.
Case Study: Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are critical for cell cycle regulation, and their overactivity is common in cancer. Novel 2-amino-pyridine derivatives have been designed as potent CDK inhibitors.[10] For instance, a series of derivatives was evaluated for activity against CDK8, a transcriptional kinase implicated in colon cancer. Compound 29 from this series showed a strong inhibitory IC50 value of 46 nM.[10] The structure-activity relationship (SAR) studies revealed that introducing hydrophobic substituents on an adjacent benzene ring was beneficial for improving activity.[10] Similarly, dual inhibitors targeting both CDKs and histone deacetylases (HDACs) have been developed, showing potent antiproliferative effects in both solid tumors and hematological malignancies.[11]
Case Study: PIM-1 Kinase Inhibition
PIM-1 is a proto-oncogenic serine/threonine kinase that promotes cell survival and proliferation. It is a key target in cancers like breast cancer. Several pyridine-based compounds have shown potent PIM-1 inhibitory activity.[12] In one study, compounds were evaluated against the MCF-7 breast cancer cell line, with the most potent derivative, compound 12 , exhibiting an IC50 of 14.3 nM against PIM-1 kinase, a value comparable to the well-known inhibitor Staurosporine.[12]
Quantitative Data Summary: Anticancer Activity
The following table summarizes the reported in vitro activity of various 2-aminopyridine derivatives against cancer cell lines and protein kinases.
| Compound Class/Example | Target | Cell Line / Assay | IC50 / Activity | Reference |
| Novel 2-amino-pyridine (Cmpd 29) | CDK8 | Enzyme Assay | 46 nM | [10] |
| Aminopyridine-based (Cmpd 8e) | CDK9 / HDAC1 | Enzyme Assay | 88.4 nM / 168.9 nM | [11] |
| Nicotinonitrile (Cmpd 12) | PIM-1 Kinase | Enzyme Assay | 14.3 nM | [12] |
| Pyranopyridine (Cmpd 12 & 14) | Cytotoxicity | HepG2, HCT116 | More potent than Doxorubicin | [1] |
| Pyrido[2,3-d]pyrimidine | Tyrosine Kinases | Enzyme Assay | Varies (Potent) | [9] |
| Pyridine Derivatives | Cytotoxicity | Leukemia Cell Lines | log(10) GI(50) = -4.7 | [13] |
Antimicrobial Activity
The 2-aminopyridine scaffold is also a valuable pharmacophore for developing antimicrobial agents.[1][2] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.[2][14]
Mechanism of Action
The mechanisms of antimicrobial action can be diverse. For bacteria, some derivatives are thought to interfere with DNA synthesis or other essential metabolic pathways.[15] In the case of Mycobacterium tuberculosis, thiosemicarbazone derivatives of pyridine have been synthesized and shown to be highly effective, particularly against drug-resistant strains.[14]
Quantitative Data Summary: Antimicrobial Activity
| Compound Class/Example | Target Organism | MIC (Minimum Inhibitory Conc.) | Reference |
| 2-amino-3-cyanopyridine (Cmpd 2c) | S. aureus, B. subtilis | 0.039 µg/mL | [2] |
| Thiosemicarbazone (Cmpd 5 & 7) | M. tuberculosis (Standard) | 2 µg/mL | [14] |
| Thiosemicarbazone (Cmpds 4-9) | M. tuberculosis (Resistant) | 0.5–4 µg/mL | [14] |
Neuroprotective Activity
Emerging research has highlighted the potential of 2-aminopyridine derivatives in treating neurodegenerative diseases like Alzheimer's. The aggregation of the amyloid-β (Aβ) peptide is a key pathological event in the disease.[16]
Mechanism of Action: Inhibition of Aβ Aggregation
Specifically designed 2,6-disubstituted pyridine derivatives have been shown to inhibit the aggregation of Aβ.[16] These molecules are designed to interact with the β-sheet conformation of the Aβ peptide through specific hydrogen bond patterns (donor-acceptor-donor), disrupting the aggregation process. SAR studies have shown that compounds with multiple 2,6-diaminopyridine units connected by short linkers are the most potent inhibitors.[16]
Experimental Protocols & Methodologies
To facilitate further research, this section provides detailed, step-by-step protocols for key assays used to evaluate the biological activities of this compound derivatives.
General Workflow for Screening Derivatives
The following workflow provides a logical progression from initial synthesis to biological characterization.
Caption: A typical workflow for the discovery of bioactive 2-aminopyridine derivatives.
Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol is adapted from methodologies used for PIM-1 and other kinase assays and measures the ability of a compound to inhibit the phosphorylation of a substrate.[9][12]
Principle: A kinase reaction is performed in a microplate well coated with a specific substrate. Phosphorylation is detected using a phospho-specific antibody conjugated to an enzyme (like HRP), which generates a colorimetric signal. A decrease in signal indicates inhibition.
Materials:
-
Recombinant human kinase (e.g., PIM-1)
-
Kinase-specific substrate-coated 96-well plates
-
Test compounds (dissolved in DMSO)
-
ATP solution
-
Kinase assay buffer
-
Phospho-specific primary antibody-HRP conjugate
-
Wash buffer (e.g., PBST)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the final desired concentrations. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
Reaction Setup: Add 25 µL of the diluted test compound or control to the substrate-coated wells.
-
Initiate Reaction: Add 25 µL of the kinase enzyme solution to each well (except the "no enzyme" control). Incubate for 10 minutes at room temperature.
-
Start Phosphorylation: Add 50 µL of ATP solution to all wells to start the reaction. Incubate for 60-90 minutes at 30°C.
-
Washing: Stop the reaction by emptying the wells and washing 3-4 times with 200 µL of wash buffer per well.
-
Antibody Binding: Add 100 µL of the phospho-specific antibody-HRP conjugate to each well. Incubate for 60 minutes at room temperature.
-
Final Washing: Repeat the washing step (Step 5) to remove unbound antibody.
-
Signal Detection: Add 100 µL of TMB substrate to each well. Allow color to develop for 15-30 minutes in the dark.
-
Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Antibacterial Susceptibility Test (Disk Diffusion & MIC)
This protocol is based on standard methods for determining antibacterial activity.[2]
Part A: Disk Diffusion Assay (Qualitative Screening)
-
Prepare Inoculum: Culture bacteria in a suitable broth (e.g., Mueller-Hinton) to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly swab the bacterial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
-
Compound Application: Pipette a fixed volume (e.g., 10 µL) of each test compound solution (at a known concentration) onto a disk. Include a positive control (standard antibiotic) and a negative control (solvent vehicle).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each disk. A larger zone indicates greater activity.
Part B: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Prepare Dilutions: In a 96-well microplate, perform a two-fold serial dilution of each active test compound in broth.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationships (SAR) and Future Directions
SAR studies are critical for optimizing lead compounds. For 2-aminopyridine derivatives, several key trends have emerged.
Caption: Key sites for modification on the 2-aminopyridine scaffold for SAR studies.
-
Substituents on Adjacent Rings: For kinase inhibitors, the introduction of hydrophobic groups on aryl rings attached to the core scaffold generally enhances potency, likely by accessing hydrophobic pockets near the ATP-binding site.[10]
-
Substitution on the Pyridine Core: The position and nature of substituents on the pyridine ring itself can dramatically alter activity. For instance, modifying the 6-position (as in this compound) can influence solubility and pharmacokinetic properties.[6]
-
Amino Group Modification: While the primary amine is often crucial for hinge-binding, its substitution can be explored to fine-tune binding affinity or introduce new interaction vectors.[17]
Future Perspectives: The 2-aminopyridine scaffold remains a highly fruitful area for drug discovery. The specific subclass of this compound derivatives is ripe for exploration. Future research should focus on:
-
Synthesis of Novel Libraries: Creating diverse libraries of compounds using this compound as a starting material.
-
Broad Biological Screening: Testing these new derivatives against a wide panel of cancer cell lines, kinases, and microbial strains.
-
Pharmacokinetic Profiling: Evaluating how the 6-ethoxy group impacts critical drug properties like absorption, distribution, metabolism, and excretion (ADME).
-
Mechanism of Action Studies: For active compounds, elucidating the precise molecular targets and pathways they modulate.
By leveraging the established potential of the 2-aminopyridine core, a systematic investigation into this compound derivatives promises to yield novel candidates for the next generation of therapeutics.
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The Coordination Chemistry of 6-Ethoxy-2-pyridinamine: A Ligand for Versatile Catalysis and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ethoxy-2-pyridinamine is a versatile pyridinamine derivative that has garnered significant interest as a ligand in coordination chemistry. Its unique electronic and steric properties, arising from the interplay between the electron-donating amino and ethoxy groups and the coordinating pyridine nitrogen, make it a valuable building block for the synthesis of a diverse array of metal complexes. This technical guide provides a comprehensive overview of the synthesis, structural features, and coordination behavior of this compound, with a particular focus on the applications of its metal complexes in catalysis and materials science. Detailed experimental protocols for the synthesis of the ligand and its coordination compounds are presented, alongside a thorough analysis of their characterization data. This guide aims to serve as a valuable resource for researchers and professionals engaged in the design and development of novel catalysts, functional materials, and therapeutic agents.
Introduction
The field of coordination chemistry continually seeks novel ligands that can impart specific and desirable properties to metal centers. Among the vast landscape of ligand design, 2-aminopyridine derivatives have emerged as a privileged scaffold due to their versatile coordination modes and the rich reactivity of their metal complexes.[1] The introduction of an ethoxy group at the 6-position of the pyridine ring, affording this compound, further modulates the ligand's electronic and steric profile, enhancing its potential in various applications.[2]
The presence of three potential donor atoms—the pyridine ring nitrogen, the exocyclic amino nitrogen, and the etheric oxygen of the ethoxy group—allows for a range of coordination behaviors, including monodentate, bidentate, and bridging modes. This versatility, coupled with the electron-donating nature of the substituents, influences the stability, reactivity, and electronic properties of the resulting metal complexes. These characteristics are pivotal in the design of catalysts for organic transformations, the development of advanced materials with tailored properties, and the synthesis of biologically active compounds.[2][3]
This guide will delve into the fundamental aspects of this compound as a ligand, providing a detailed examination of its synthesis, structural properties, and coordination chemistry. Furthermore, it will explore the burgeoning applications of its metal complexes, offering insights into their catalytic prowess and potential in materials science.
Ligand Synthesis and Characterization
A robust and efficient synthesis of this compound is crucial for its widespread application. The most common and practical approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-amino-6-chloropyridine, with sodium ethoxide.[4][5]
Synthesis of this compound
The synthesis proceeds via the displacement of the chloro group at the 6-position of the pyridine ring by the ethoxide nucleophile. The reaction is typically carried out in ethanol, which serves as both the solvent and the source of the ethoxide ion upon reaction with a strong base like sodium metal.
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Unlocking Therapeutic Potential: A Technical Guide to Identifying and Validating Targets for 6-Ethoxy-2-pyridinamine Analogs
Foreword: The Strategic Imperative for Novel Kinase Inhibitors
In the landscape of modern drug discovery, particularly within oncology, the pursuit of novel kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, are frequently dysregulated in disease states, making them compelling therapeutic targets. The 2-aminopyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational drugs. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for inhibitor design. This guide focuses on a specific, yet promising, member of this family: 6-Ethoxy-2-pyridinamine. While not extensively characterized in the public domain, its structural features—the foundational 2-aminopyridine core and a modifiable 6-ethoxy group—present a compelling hypothesis for its potential as a precursor to a new generation of targeted therapies. This document serves as a technical roadmap for researchers, scientists, and drug development professionals to explore and validate the therapeutic targets of novel analogs derived from this scaffold.
Rationale for Target Selection: A Hypothesis-Driven Approach
Given the limited direct biological data on this compound, our strategy is rooted in chemical similarity and the well-documented activities of structurally related 2-aminopyridine derivatives.[1][2] Extensive research has demonstrated that this scaffold is a highly effective kinase hinge-binder.[1] Based on a comprehensive review of existing literature, we hypothesize that analogs of this compound are likely to exhibit inhibitory activity against key oncogenic kinases. We have therefore prioritized three high-value, clinically relevant kinase targets for initial investigation:
-
Janus Kinase 2 (JAK2): A critical mediator of cytokine and growth factor signaling.[3] Activating mutations, such as JAK2 V617F, are primary drivers of myeloproliferative neoplasms (MPNs), including polycythemia vera and myelofibrosis.[4] Multiple studies have successfully developed potent and selective JAK2 inhibitors based on the 2-aminopyridine scaffold.[4][5][6][7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The principal transducer of pro-angiogenic signals initiated by VEGF.[6] Inhibiting VEGFR-2 is a clinically validated strategy to disrupt tumor angiogenesis, thereby starving tumors of essential nutrients and oxygen.[8] Pyridine-based derivatives have been successfully designed as potent VEGFR-2 inhibitors.[9][10]
-
B-Raf Kinase: A key component of the MAPK/ERK signaling pathway. The activating B-Raf V600E mutation is found in over 50% of melanomas and a significant fraction of other cancers.[5] The development of B-Raf inhibitors has revolutionized the treatment of metastatic melanoma, and aminopyridine-based compounds have been explored as potent inhibitors of this kinase.[11][12][13]
The 6-ethoxy group on the pyridine ring serves as a crucial synthetic handle. Its modification can influence solubility, metabolic stability, and, most importantly, selectivity and potency by exploring interactions with solvent-exposed regions of the kinase active site.
Target Deep Dive & Signaling Pathways
A thorough understanding of the target's role in cellular signaling is fundamental to designing effective validation assays and interpreting their results.
Janus Kinase 2 (JAK2)
The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, regulating processes like cell proliferation, differentiation, and immune response.[3] In normal physiology, the pathway is tightly regulated. However, in many cancers, particularly hematological malignancies, constitutive activation of this pathway due to mutations like JAK2 V617F leads to uncontrolled cell growth.[4] Inhibition of JAK2 aims to directly shut down this aberrant signaling at its source.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[6] The VEGF/VEGFR-2 signaling pathway is a master regulator of this process.[8] Tumor cells often secrete VEGF, which binds to VEGFR-2 on endothelial cells, triggering downstream signaling that promotes their proliferation, migration, and survival.[14] Blocking VEGFR-2 kinase activity is a potent anti-angiogenic strategy.
B-Raf Kinase
The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that controls cell growth, proliferation, and survival. The B-Raf V600E mutation locks the kinase in a constitutively active conformation, leading to persistent downstream signaling and uncontrolled cell proliferation, a hallmark of melanoma and other cancers.[5] B-Raf inhibitors are designed to specifically block the activity of this mutated protein.
Experimental Protocols for Target Validation
The validation of a potential drug target involves a tiered approach, beginning with direct biochemical assays and progressing to more physiologically relevant cell-based models.[15] The following protocols provide a robust framework for assessing the inhibitory potential of novel this compound analogs against our prioritized targets.
Workflow for Initial Screening and Validation
A logical progression of experiments is crucial for efficient and cost-effective drug discovery. The workflow should prioritize biochemical assays for initial hit identification and potency determination, followed by cell-based assays to confirm on-target activity and assess cellular effects.
Tier 1: In Vitro Biochemical Kinase Assays
These assays provide the most direct measure of an inhibitor's ability to block the enzymatic activity of the target kinase.[10] Luminescence-based assays, which measure ATP consumption (e.g., Kinase-Glo® or ADP-Glo™), are highly sensitive, amenable to high-throughput screening, and commercially available in kit formats.[6][9][12][16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant JAK2, VEGFR-2, and B-Raf V600E kinases.
Principle: The kinase reaction consumes ATP. The amount of remaining ATP is inversely proportional to kinase activity. A luciferase-based reagent is used to generate a luminescent signal from the remaining ATP. Potent inhibitors will result in less ATP consumption and a higher luminescent signal.
General Protocol (ADP-Glo™ Example):
-
Compound Preparation: Prepare a 10-point serial dilution of the this compound analogs in 100% DMSO, starting from a high concentration (e.g., 1 mM). Subsequently, create intermediate dilutions in kinase buffer to ensure the final DMSO concentration in the assay does not exceed 1%.
-
Master Mix Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP (at or near the Km for the specific kinase), and the appropriate substrate peptide (e.g., Poly(Glu:Tyr, 4:1) for JAK2/VEGFR-2, MEK1 for B-Raf).[5][6][16]
-
Reaction Setup (384-well plate):
-
Reaction Initiation: Add 10-12.5 µL of the ATP/Substrate solution to all wells to start the kinase reaction.[14][17]
-
Kinase Reaction: Incubate the plate for 45-60 minutes at 30°C.[4][17]
-
Detection:
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Summary of Biochemical Assay Parameters:
| Parameter | JAK2 Assay | VEGFR-2 Assay | B-Raf V600E Assay |
| Enzyme | Recombinant human JAK2 | Recombinant human VEGFR-2 | Recombinant human B-Raf V600E |
| Substrate | PTK Substrate (Poly(Glu:Tyr))[12] | PTK Substrate (Poly(Glu:Tyr))[6] | Recombinant MEK1[5][18] |
| ATP Conc. | Near Km (typically 10-100 µM) | Near Km (typically 10-100 µM) | Near Km (typically 10-100 µM) |
| Detection | ADP-Glo™ or Kinase-Glo® | ADP-Glo™ or Kinase-Glo® | ADP-Glo™ or AlphaScreen®[11] |
| Reference | [12][16][17] | [4][6][14] | [5][9][18] |
Tier 2: Cell-Based Assays
Cell-based assays are critical for confirming that a compound can penetrate the cell membrane, engage its target in a physiological context, and exert a desired biological effect.[19]
Objective: To determine if the test compounds inhibit the phosphorylation of the kinase's direct downstream substrate in a cellular environment.
Principle: Western blotting or cell-based ELISA (e.g., SureFire®) can be used to measure the levels of a specific phosphorylated protein. A successful inhibitor will reduce the level of the phosphorylated target protein without affecting the total amount of that protein.
General Protocol (Western Blot for Phospho-STAT5 in HEL cells):
-
Cell Culture: Culture Human Erythroleukemia (HEL) cells, which harbor the activating JAK2 V617F mutation and exhibit constitutive STAT5 phosphorylation.[3][17]
-
Compound Treatment: Seed HEL cells in 6-well plates. Once they reach the desired confluency, treat them with a serial dilution of the test compound or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-STAT5 (p-STAT5) overnight at 4°C.[17]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT5 to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-STAT5 signal to the total STAT5 signal for each treatment condition.
Summary of Cellular Target Engagement Assays:
| Target | Cell Line | Downstream Readout | Rationale |
| JAK2 | HEL (JAK2 V617F) | Phospho-STAT5[3] | Endogenous activating mutation provides a constitutive signal. |
| VEGFR-2 | HUVEC | Phospho-VEGFR-2 (Y1054/1059) | Stimulate with VEGF-A to induce receptor phosphorylation. |
| B-Raf | A375 (B-Raf V600E) | Phospho-ERK1/2[11] | Endogenous activating mutation drives constitutive p-ERK levels. |
Objective: To assess the effect of the test compounds on the proliferation and viability of cancer cell lines that are dependent on the target kinase.
Principle: Assays like the MTT or MTS assay measure the metabolic activity of cells, which correlates with the number of viable cells.[5][7] A successful inhibitor should selectively reduce the viability of cancer cells that are known to be driven by the target kinase.
General Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., HEL, A375) into a 96-well plate at an optimal density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.[5]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion and Future Directions
This guide provides a comprehensive, hypothesis-driven framework for investigating the therapeutic potential of this compound analogs. The selection of JAK2, VEGFR-2, and B-Raf as primary targets is strongly supported by the extensive literature on the 2-aminopyridine scaffold as a potent kinase inhibitor. The detailed biochemical and cell-based protocols outlined herein offer a clear and robust path for validating these targets and identifying lead compounds.
Successful identification of potent and selective inhibitors will pave the way for lead optimization, where structure-activity relationship (SAR) studies can be employed to further refine the molecular architecture of these analogs. Subsequent preclinical testing in animal models will be the final, critical step before these promising compounds can be considered for clinical development.[15] The journey from a promising scaffold to a clinically effective drug is arduous, but a logical, evidence-based approach, as detailed in this guide, provides the surest path to success.
References
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- Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. (n.d.). Benchchem.
- Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. (2010). Journal of Biomolecular Screening.
- VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience.
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- Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. (2008). PNAS.
- Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (n.d.). East China Normal University.
- Cell-based test for kinase inhibitors. (2020). INiTS.
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- Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. (2011). Journal of Medicinal Chemistry.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Medicinal Chemistry Letters.
- Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling. (n.d.). Journal of Biological Chemistry.
- A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. (2010). Journal of Immunological Methods.
- Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. (2020). Bioorganic Chemistry.
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). RSC Medicinal Chemistry.
- Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. (2021). Future Journal of Pharmaceutical Sciences.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Advances.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
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exploring the reactivity of the amino group in 2-Amino-6-ethoxypyridine
An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-6-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-ethoxypyridine is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its disubstituted pyridine scaffold offers a unique combination of electronic and steric properties, making it a versatile precursor for the synthesis of a wide array of functional molecules. The reactivity of this compound is largely dictated by the interplay between the electron-donating amino and ethoxy groups and the electron-withdrawing pyridine ring. This guide provides an in-depth exploration of the reactivity of the exocyclic amino group in 2-amino-6-ethoxypyridine, offering insights into its electronic characteristics and its utility in various synthetic transformations. By understanding the nuances of this functional group, researchers can better harness the potential of this valuable synthetic intermediate.
Section 1: Electronic Properties and Basicity of the Amino Group
Resonance and Inductive Effects
The reactivity of the amino group in 2-amino-6-ethoxypyridine is a consequence of a delicate balance of electronic effects. The pyridine ring is inherently electron-deficient due to the greater electronegativity of the nitrogen atom compared to carbon. This nitrogen atom withdraws electron density from the ring carbons through both inductive and resonance effects.
Conversely, the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups at the 2- and 6-positions, respectively, are electron-donating. The amino group can donate its lone pair of electrons into the pyridine ring through resonance, increasing the electron density at the ortho and para positions. Similarly, the oxygen atom of the ethoxy group also possesses lone pairs that can participate in resonance, further enriching the electron density of the ring. This electron donation counteracts the electron-withdrawing nature of the pyridine ring, influencing the overall reactivity of the molecule.
The interplay of these opposing electronic forces modulates the nucleophilicity and basicity of the exocyclic amino group. The resonance donation from the amino and ethoxy groups enhances the electron density on the ring nitrogen, which in turn affects the availability of the lone pair on the exocyclic amino nitrogen.
Basicity and pKa
Nucleophilicity
The amino group in 2-amino-6-ethoxypyridine is a potent nucleophile, capable of attacking a variety of electrophilic centers. Nucleophilicity generally trends with basicity, but it is also influenced by steric factors and the nature of the electrophile[6]. The presence of the ethoxy group at the 6-position may exert some steric hindrance, but the primary amino group remains accessible for many reactions. The electron-donating nature of both the amino and ethoxy groups enhances the nucleophilicity of the exocyclic nitrogen, making it reactive towards a range of electrophiles.
Section 2: Key Reactions of the Amino Group
The nucleophilic amino group of 2-amino-6-ethoxypyridine participates in a variety of important chemical transformations, making it a versatile handle for molecular elaboration.
N-Acylation
N-acylation is a fundamental reaction for the protection of amino groups and for the synthesis of amides, which are prevalent in pharmaceuticals. The amino group of 2-amino-6-ethoxypyridine readily reacts with acylating agents such as acyl chlorides and anhydrides. This reaction proceeds through a nucleophilic acyl substitution mechanism where the amino group attacks the electrophilic carbonyl carbon of the acylating agent.
A general protocol for N-acylation can be performed under catalyst-free conditions, highlighting the inherent reactivity of the amine[6].
Experimental Protocol: N-Acetylation of 2-Amino-6-ethoxypyridine
This protocol is a general representation and may require optimization.
Materials:
-
2-Amino-6-ethoxypyridine
-
Acetic anhydride
-
Ether
-
Standard laboratory glassware
Procedure:
-
In a round-bottomed flask, add 2-amino-6-ethoxypyridine (1 mmol).
-
Add acetic anhydride (1.2 mmol) to the flask.
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dissolve the reaction mixture in a minimal amount of ether (e.g., 5 mL).
-
Allow the solution to stand at room temperature for crystallization to occur.
-
Collect the crystalline product by filtration, wash with a small amount of cold ether, and dry under vacuum.
N-Alkylation
N-alkylation of the amino group provides a direct method for the introduction of alkyl substituents, leading to the formation of secondary and tertiary amines. These products are common motifs in biologically active molecules. The reaction typically involves the nucleophilic attack of the amino group on an alkyl halide. Controlling the degree of alkylation (mono- vs. di-alkylation) can be achieved by carefully selecting the reaction conditions, such as the stoichiometry of the reagents and the reaction temperature.
Methodologies for the N-alkylation of related aminopyridines often utilize elevated temperatures and pressures, particularly for achieving mono-alkylation with primary alkylamines[7].
Experimental Protocol: N-Ethylation of 2-Amino-6-ethoxypyridine
This protocol is a general representation and may require optimization.
Materials:
-
2-Amino-6-ethoxypyridine
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-amino-6-ethoxypyridine (1 mmol) in DMF, add potassium carbonate (1.5 mmol).
-
Add ethyl iodide (1.1 mmol) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diazotization and Subsequent Reactions
The primary amino group of 2-amino-6-ethoxypyridine can be converted to a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid at low temperatures[8]. The resulting diazonium salt is a versatile intermediate that can be readily displaced by a variety of nucleophiles, as the dinitrogen molecule (N₂) is an excellent leaving group.
One of the most important transformations of diazonium salts is the Sandmeyer reaction , which allows for the introduction of halides (-Cl, -Br), cyanide (-CN), and other groups onto the aromatic ring using a copper(I) salt catalyst[8][9][10][11][12][13].
Caption: Diazotization followed by a Sandmeyer reaction.
Other nucleophiles such as iodide (from KI) and hydroxyl (from H₂O) can also displace the diazonium group, often without the need for a copper catalyst[10][13]. This suite of reactions provides a powerful toolkit for functionalizing the 2-position of the pyridine ring.
Synthesis of Fused Heterocyclic Systems
The amino group of 2-amino-6-ethoxypyridine is a key functional group for the construction of fused heterocyclic ring systems, which are of great interest in drug discovery due to their rigid structures and diverse biological activities.
Imidazo[1,2-a]pyridines are a prominent class of fused heterocycles with a broad range of pharmacological properties. A common and efficient method for their synthesis is the multicomponent Groebke–Blackburn–Bienaymé reaction, which involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide[9][14]. Other synthetic routes include the reaction of 2-aminopyridines with α-haloketones or the oxidative cyclization with ketones[10][15][16].
Caption: Synthesis of Imidazo[1,2-a]pyridines.
While specific literature examples are scarce for 2-amino-6-ethoxypyridine, its structural features suggest its potential utility in other classical heterocyclic syntheses. For instance, it could potentially serve as the amine component in the Pictet-Spengler reaction with a suitable aldehyde or ketone to form tetrahydro-β-carboline-like structures. Similarly, it might be employed in the Skraup synthesis to produce quinoline derivatives, although the reaction conditions are typically harsh. Further investigation is required to explore the feasibility of these transformations with this particular substrate.
Section 3: Data Summary
Table 1: Physicochemical Properties of 2-Amino-6-ethoxypyridine and Related Compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa |
| 2-Amino-6-ethoxypyridine | C₇H₁₀N₂O | 138.17 | ~4.6 (estimated) |
| 2-Amino-6-methoxypyridine | C₆H₈N₂O | 124.14 | 4.62 ± 0.24[1] |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 6.86 |
| Pyridine | C₅H₅N | 79.10 | 5.25 |
Table 2: Overview of Key Reactions of the Amino Group.
| Reaction | Reagents | Product Type | General Conditions |
| N-Acylation | Acyl chloride, Anhydride | Amide | Room temperature, often catalyst-free |
| N-Alkylation | Alkyl halide | Secondary/Tertiary Amine | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) |
| Diazotization | NaNO₂, strong acid | Diazonium salt | 0-5 °C |
| Sandmeyer Reaction | Diazonium salt, Cu(I) salt | Aryl halide, nitrile, etc. | Aqueous solution |
| Imidazo[1,2-a]pyridine Synthesis | Aldehyde, Isocyanide | Fused heterocycle | Multicomponent reaction, often acid-catalyzed |
Conclusion
The amino group of 2-amino-6-ethoxypyridine exhibits a rich and versatile reactivity profile, governed by the electronic interplay within the disubstituted pyridine ring. Its nucleophilic character enables a wide range of transformations, including N-acylation, N-alkylation, diazotization, and the construction of complex fused heterocyclic systems. This makes 2-amino-6-ethoxypyridine a highly valuable and adaptable intermediate in the synthesis of novel compounds for pharmaceutical and materials science applications. A thorough understanding of the principles outlined in this guide will empower researchers to strategically employ this building block in their synthetic endeavors, paving the way for the discovery and development of new and innovative molecules.
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An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic Communications. Available at: [Link]
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2-Amino-6-methoxypyridine | C6H8N2O | CID 580053 - PubChem. PubChem. Available at: [Link]
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Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
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Strategic design of a 2,6-disubstituted pyridine-based probe having hard-soft centers: responsive divergence from one core - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
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Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
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Synthesis of 2,6-disubstituted pyridines, polypyridinyls, and annulated pyridines | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. American Chemical Society. Available at: [Link]
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Comparison of Basic Strength of Pyrrole, Pyridine & Piperidine #heterocyclic #organicchemistry - YouTube. YouTube. Available at: [Link]
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Which is more basic among Pyridine, Pyrrole and Piperidine? - Quora. Quora. Available at: [Link]
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2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem. PubChem. Available at: [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Basicity of Pyridine Pyrrole and Pyrrolidine 1 - YouTube. YouTube. Available at: [Link]
-
Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines - PubMed. PubMed. Available at: [Link]
-
(PDF) N-Acylation in Combinatorial Chemistry - ResearchGate. ResearchGate. Available at: [Link]
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Comparison of Basicity of Pyridine, Pyrrole & Aliphatic Amines | In Easy Way - YouTube. YouTube. Available at: [Link]
-
Basic strength of pyridine vs. pyrrolidine [duplicate] - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link]
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Experimental pKa values of acids 59–61 and 4d–6d, and conjugated amines... - ResearchGate. ResearchGate. Available at: [Link]
-
N-Acylation of amides with acid anhydrides by way of dual activation using MgBr 2·OEt 2. ResearchGate. Available at: [Link]
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A Guide to the Spectroscopic Characterization of 6-Ethoxy-2-pyridinamine
Introduction: The Molecular Blueprint
In the landscape of pharmaceutical and chemical research, 6-Ethoxy-2-pyridinamine (also known as 2-Amino-6-ethoxypyridine) emerges as a versatile heterocyclic building block.[1] Its structure, featuring a pyridine ring substituted with both an electron-donating amino group and a flexible ethoxy group, imparts favorable solubility and reactivity, making it a valuable intermediate in the synthesis of novel therapeutic agents and other fine chemicals.
Unequivocal structural confirmation is the bedrock of chemical synthesis and drug development. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular identity of this compound. As Senior Application Scientists, our goal is not merely to present data but to illuminate the causal links between molecular structure and spectroscopic output, thereby empowering researchers to interpret their own results with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing a detailed map of the hydrogen (¹H) and carbon (¹³C) atomic framework. The choice of a deuterated solvent, such as deuterochloroform (CDCl₃), is critical as it dissolves the analyte without generating an interfering signal, while the addition of a reference standard like tetramethylsilane (TMS) provides a universal zero point for the chemical shift scale.
Molecular Structure and Atom Numbering
To facilitate a clear and precise assignment of NMR signals, the atoms of this compound are numbered as follows:
Caption: Structure of this compound with atom numbering.
¹H NMR Spectroscopy Data (Predicted)
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality and Insights |
| ~7.3 - 7.5 | Triplet | 1H | H4 | This proton is coupled to both H3 and H5, resulting in a triplet. It is expected to be the most deshielded of the ring protons due to its position between two electron-donating groups. |
| ~6.2 - 6.4 | Doublet | 1H | H5 | Coupled only to H4, this proton appears as a doublet. Its upfield shift relative to H4 is due to the strong electron-donating effect of the adjacent ethoxy group. |
| ~6.0 - 6.2 | Doublet | 1H | H3 | Coupled only to H4, this proton also appears as a doublet. The strong shielding effect of the adjacent amino group results in the most upfield chemical shift among the ring protons. |
| ~4.5 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine often appear as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary significantly with solvent and concentration. |
| ~4.3 | Quartet | 2H | H7 (-OCH₂-) | These methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 rule). They are deshielded by the adjacent oxygen atom. |
| ~1.4 | Triplet | 3H | H8 (-CH₃) | These methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet. They are in a typical aliphatic region. |
¹³C NMR Spectroscopy Data (Predicted)
The carbon NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.[2]
| Chemical Shift (δ) ppm | Assignment | Causality and Insights |
| ~162 | C6 | This carbon is bonded to two electronegative atoms (N and O), resulting in a significant downfield shift. |
| ~158 | C2 | Bonded to two nitrogen atoms (ring and amino), this carbon is also highly deshielded. |
| ~138 | C4 | The chemical shift of this carbon is influenced by the resonance effects of the substituents at positions 2 and 6.[3] |
| ~105 | C5 | The strong electron-donating effect of the adjacent oxygen atom causes a significant upfield (shielded) shift. |
| ~98 | C3 | Shielded by the potent electron-donating amino group, this carbon is expected to have the most upfield shift among the aromatic carbons. |
| ~61 | C7 (-OCH₂-) | This carbon is directly attached to oxygen, placing it in the typical range for ether-linked sp³ carbons.[4] |
| ~15 | C8 (-CH₃) | A typical chemical shift for a terminal methyl carbon in an aliphatic chain.[4] |
Protocol: NMR Spectrum Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Add a small drop of an internal standard (e.g., TMS).
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4 cm).
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters, such as a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and accumulating 16-32 scans to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
Caption: Standard workflow for NMR sample analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[5] Molecular bonds vibrate at specific frequencies, and when these frequencies match that of infrared radiation, the radiation is absorbed, resulting in a peak in the IR spectrum. The Attenuated Total Reflectance (ATR) sampling technique is often preferred for its simplicity, requiring minimal sample preparation.
Characteristic IR Absorption Bands
The IR spectrum of this compound is dominated by vibrations from its amino, ethoxy, and pyridine ring functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality and Insights |
| 3480 - 3300 | Medium, Sharp | N-H Stretch | Primary amines (-NH₂) characteristically show two bands in this region, corresponding to asymmetric and symmetric stretching vibrations.[6] |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | These peaks, typically found just above 3000 cm⁻¹, are characteristic of C-H bonds on an aromatic ring.[7] |
| 2980 - 2850 | Medium-Strong | Aliphatic C-H Stretch | These peaks arise from the C-H stretching vibrations of the ethyl group's CH₂ and CH₃ components.[7] |
| ~1640 | Strong | N-H Scissoring (Bending) | The in-plane bending vibration of the N-H bonds in the amino group typically appears as a strong band in this region.[6] |
| 1600 - 1450 | Medium-Strong | C=C and C=N Ring Stretch | The pyridine ring exhibits several characteristic stretching vibrations in the aromatic "fingerprint" region.[8] |
| 1250 - 1200 | Strong | Aryl C-O Stretch | The stretching vibration of the C-O bond between the aromatic ring and the ethoxy group is expected to be a strong, prominent peak. |
| 1100 - 1000 | Strong | Aliphatic C-O Stretch | The C-O stretch of the ethyl ether portion of the molecule also gives rise to a strong absorption band. |
Protocol: FTIR-ATR Spectrum Acquisition
This protocol ensures a clean and reliable IR spectrum.
-
Background Scan: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry. Collect a background spectrum of the empty crystal. The instrument software will automatically subtract this from the sample spectrum.
-
Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal. Collect the sample spectrum, typically co-adding 16-32 scans to achieve a high signal-to-noise ratio.
-
Data Analysis: Label the significant peaks on the resulting spectrum and correlate them to the corresponding functional group vibrations using standard correlation tables.
-
Cleaning: Thoroughly clean the ATR crystal with a solvent-moistened wipe after the analysis is complete.
Caption: Workflow for acquiring an FTIR-ATR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For a compound like this compound, Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the molecule, often causing it to break apart into characteristic fragments.
Mass Spectrum Data Analysis
The molecular formula of this compound is C₇H₁₀N₂O, with a monoisotopic mass of approximately 138.08 Da.[10]
| m/z Value | Proposed Fragment | Causality and Insights |
| 138 | [C₇H₁₀N₂O]⁺˙ (M⁺˙) | This is the molecular ion peak, representing the intact molecule with one electron removed. Its presence confirms the molecular weight. As a molecule with an even number of nitrogen atoms (two), it adheres to the Nitrogen Rule by having an even nominal mass.[9] |
| 123 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) from the ethoxy group is a common initial fragmentation step. |
| 110 | [M - C₂H₄]⁺˙ | A rearrangement reaction can lead to the elimination of a neutral ethylene molecule. |
| 95 | [M - C₂H₅O]⁺ | Cleavage of the C-O bond results in the loss of an ethoxy radical (•OC₂H₅), yielding the 2-aminopyridinyl cation. This is often a significant peak. |
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is designed for the analysis of a pure, volatile compound.
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Instrument Setup: Set up the GC with an appropriate column (e.g., a nonpolar DB-5ms) and temperature program. A typical program might start at 50°C and ramp up to 250°C to ensure elution of the compound. Set the MS to scan a mass range of m/z 40-300.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet. The high temperature of the inlet vaporizes the sample.
-
Separation & Ionization: The compound travels through the GC column, separating it from any impurities. Upon exiting the column, it enters the MS ion source where it is bombarded with electrons (typically at 70 eV).
-
Detection & Analysis: The resulting ions are separated by the mass analyzer based on their m/z ratio and detected. The resulting mass spectrum is then compared against spectral libraries and analyzed for its molecular ion and fragmentation patterns.
Caption: General workflow for GC-MS analysis.
Conclusion: A Unified Spectroscopic Signature
The true power of spectroscopic analysis lies in the convergence of data from multiple techniques. The detailed atomic map from ¹H and ¹³C NMR, the functional group checklist from IR spectroscopy, and the molecular weight and fragmentation puzzle pieces from mass spectrometry collectively provide an unambiguous and robust confirmation of the structure of this compound. This guide serves as a foundational reference, enabling researchers to confidently identify this key synthetic intermediate and advance their scientific endeavors.
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Marziano, G. L., & Sastri, M. V. C. (1964). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 18, 264-267. [Link]
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Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. [Link]
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Mary, Y. S., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
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Anderson, L. C., & Seeger, N. V. (1949). The Absorption Spectra of the Aminopyridines. Journal of the American Chemical Society, 71(10), 3404-3406. [Link]
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Ramalingam, S., & Periandy, S. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. International Journal of ChemTech Research, 9(5), 1-16. [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Key Pharmaceutical Intermediates from 6-Ethoxy-2-pyridinamine
Abstract: This document provides detailed application notes and protocols for the synthesis of valuable pharmaceutical intermediates starting from 6-Ethoxy-2-pyridinamine. This versatile pyridine derivative serves as a crucial building block in the synthesis of a range of active pharmaceutical ingredients (APIs). The protocols herein focus on robust and scalable chemical transformations, including diazotization-halogenation and coupling reactions, to yield key intermediates such as 2-Chloro-6-ethoxypyridine. Emphasis is placed on experimental causality, procedural details, safety, and characterization to ensure reproducibility and high purity of the target compounds.
Introduction: The Strategic Importance of this compound
This compound is a highly valuable heterocyclic amine in medicinal chemistry and process development. Its substituted pyridine core is a common motif in a variety of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. The presence of the amino group at the 2-position allows for a diverse range of chemical transformations, making it an ideal starting material for building molecular complexity.
The primary strategic advantage of this starting material lies in the ability to convert the amino group into a good leaving group, such as a halide, via diazotization. This opens up a plethora of possibilities for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are cornerstones of modern drug discovery and development. This guide will focus on the foundational conversion of this compound to 2-Chloro-6-ethoxypyridine, a pivotal intermediate for numerous APIs, including the selective COX-2 inhibitor, Etoricoxib.[1][2]
Synthetic Workflow Overview
The overall strategy involves the transformation of the readily available this compound into more functionalized intermediates that can be carried forward in multi-step syntheses. The primary transformation detailed is the conversion to a halo-pyridine, which is a common precursor for introducing carbon-carbon and carbon-nitrogen bonds.
Caption: General synthetic workflow from this compound.
Key Transformation: Synthesis of 2-Chloro-6-ethoxypyridine via Sandmeyer Reaction
The Sandmeyer reaction is a classic, yet powerful, method for converting an aryl amine into an aryl halide through the intermediacy of a diazonium salt.[3][4] This transformation is initiated by a one-electron transfer mechanism catalyzed by a copper(I) salt, leading to the formation of an aryl radical with the loss of nitrogen gas.[4] This protocol has been optimized for the conversion of this compound.
Rationale and Mechanistic Insight
The reaction proceeds in two main stages, which are performed sequentially in the same pot:
-
Diazotization: The primary amine on the pyridine ring reacts with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl. This reaction must be conducted at low temperatures (0–5 °C) because the resulting diazonium salt is thermally unstable. The cold temperature minimizes decomposition and the formation of undesired phenol byproducts.[5]
-
Halogenation: The diazonium salt is then reacted with a copper(I) chloride (CuCl) solution. The Cu(I) catalyst facilitates the substitution of the diazonium group with a chloride ion, liberating nitrogen gas and yielding the desired 2-Chloro-6-ethoxypyridine.[3][5]
Caption: Two-stage process for the synthesis of 2-Chloro-6-ethoxypyridine.
Detailed Experimental Protocol
Safety Precautions: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Concentrated HCl is corrosive and sodium nitrite is an oxidizer and toxic. Aryl diazonium salts can be explosive when isolated and dry; always keep them in solution.
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel
-
Ice-water bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
Protocol Steps:
-
Preparation of the Amine Salt:
-
In a three-neck flask, add this compound (1.0 eq).
-
Carefully add concentrated HCl (3.0 eq) and deionized water.
-
Stir the mixture until the amine fully dissolves to form the hydrochloride salt.
-
Cool the flask to 0–5 °C using an ice-water bath. Maintain this temperature for the next step.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of deionized water.
-
Add the NaNO₂ solution dropwise to the stirred amine salt solution via the dropping funnel. Crucial: Maintain the internal temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The formation of the diazonium salt solution is now complete.
-
-
Sandmeyer Reaction:
-
In a separate beaker, prepare a solution of Copper(I) Chloride (1.2 eq) in concentrated HCl (2.0 eq).
-
Slowly add the cold diazonium salt solution from Step 2 to the CuCl solution with vigorous stirring.
-
Observe for vigorous evolution of nitrogen gas (bubbling). The rate of addition can be controlled to manage the effervescence.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours or until gas evolution ceases. Optionally, the mixture can be gently heated (e.g., to 50-60 °C) to ensure the reaction goes to completion.[6]
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic extracts sequentially with deionized water, saturated NaHCO₃ solution (to neutralize excess acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification and Characterization:
-
The crude 2-Chloro-6-ethoxypyridine can be purified by vacuum distillation or flash column chromatography on silica gel.[7]
-
Expected Characterization:
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
Purity (GC/HPLC): >98% after purification.
-
NMR Spectroscopy: Confirm the structure by ¹H and ¹³C NMR.
-
-
Data Summary Table
| Reagent | Molar Eq. | Purpose | Key Parameters |
| This compound | 1.0 | Starting Material | - |
| Concentrated HCl | 5.0 (total) | Acid catalyst, Cl⁻ source | Maintain acidic conditions |
| Sodium Nitrite (NaNO₂) | 1.1 | Diazotizing agent | Add dropwise at 0-5 °C |
| Copper(I) Chloride (CuCl) | 1.2 | Catalyst | - |
| Expected Yield | 75-85% |
Application in Further Synthesis: Pathway to Etoricoxib
2-Chloro-6-ethoxypyridine is a key intermediate in several synthetic routes towards the COX-2 inhibitor, Etoricoxib.[8][9] For instance, it can undergo palladium-catalyzed coupling reactions, such as the Suzuki coupling, with an appropriate boronic acid or ester to construct the central bi-aryl core of the final drug molecule. This highlights the industrial relevance of the protocol described above for producing high-purity starting materials for complex API synthesis.
Conclusion
This application note provides a robust and well-characterized protocol for the synthesis of 2-Chloro-6-ethoxypyridine from this compound. By explaining the causality behind critical process parameters, such as temperature control during diazotization, this guide equips researchers with the necessary knowledge for successful and safe execution. The resulting intermediate is a versatile building block, essential for the synthesis of advanced pharmaceutical molecules, thereby demonstrating a direct and practical application in drug development.
References
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-
Organic Syntheses Procedure. Org. Synth. 2010, 87, 245. Accessed January 1, 2026. [Link]
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Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules. 2018;23(9):2286. Accessed January 1, 2026. [Link]
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The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri–St. Louis. Accessed January 1, 2026. [Link]
-
A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. ResearchGate. Published November 2017. Accessed January 1, 2026. [Link]
-
Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia. Pharma-synthesis database. Accessed January 1, 2026. [Link]
-
A general electrochemical strategy for the Sandmeyer reaction. Chem. Sci. 2018;9(30):6423-6428. Accessed January 1, 2026. [Link]
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-
Sandmeyer reaction. Wikipedia. Accessed January 1, 2026. [Link]
-
Synthesis method of etoricoxib. Patsnap. Accessed January 1, 2026. [Link]
-
Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. Published 2005. Accessed January 1, 2026. [Link]
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-
A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Arkivoc. 2018;2018(5):137-150. Accessed January 1, 2026. [Link]
-
Sandmeyer reaction - experimental procedure and set up. YouTube. Published January 2, 2025. Accessed January 1, 2026. [Link]
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Sandmeyer reaction. L.S.College, Muzaffarpur. Published September 24, 2020. Accessed January 1, 2026. [Link]
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Application Notes & Protocols: The Strategic Use of 2-Amino-6-ethoxypyridine in Modern Agrochemical Synthesis
Introduction: The Pyridine Scaffold in Crop Protection
The pyridine ring is a privileged scaffold in medicinal and agrochemical research, forming the core of numerous biologically active molecules. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of a compound's efficacy, selectivity, and environmental profile. Within this class, aminopyridines serve as critical building blocks for some of the most effective herbicides on the market.
This document provides a detailed guide on the application of 2-Amino-6-ethoxypyridine , a key heterocyclic intermediate, in the synthesis of high-potency agrochemicals. We will delve into the mechanistic principles, provide field-proven synthetic protocols, and explore the structure-activity relationships that make this molecule a valuable asset for researchers and chemical development professionals in the agrochemical industry. The primary focus will be on its role in the synthesis of sulfonylurea herbicides, a class renowned for its low application rates and high efficacy.
Core Application: Synthesis of Sulfonylurea Herbicides
Sulfonylurea herbicides are a cornerstone of modern weed management, prized for their ability to control a broad spectrum of weeds at exceptionally low usage rates (as low as 2-75 g/ha). Their mode of action is the targeted inhibition of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants but absent in mammals, conferring excellent crop selectivity and low toxicity to non-target organisms.[1][2]
2-Amino-6-ethoxypyridine and its structural analogs, such as 2-amino-4,6-dimethoxypyrimidine, are indispensable for constructing the heterocyclic portion of these herbicides.[3][4][5] The synthesis fundamentally involves the coupling of the aminopyridine intermediate with a phenylsulfonyl isocyanate or a related precursor to form the characteristic sulfonylurea bridge.
Mechanistic Rationale
The key synthetic step is a nucleophilic addition reaction. The amino group (-NH₂) on the pyridine ring acts as a nucleophile, attacking the highly electrophilic carbon atom of the isocyanate group (-N=C=O) on the sulfonyl intermediate.
-
Role of the Ethoxy Group: The 6-ethoxy group (-OCH₂CH₃) is an electron-donating group. Through resonance, it increases the electron density on the pyridine ring, thereby enhancing the nucleophilicity of the 2-amino group. This activation facilitates a more efficient and often higher-yield coupling reaction compared to unsubstituted aminopyridines.
-
Formation of the Sulfonylurea Bridge: The reaction creates the stable R¹-SO₂-NH-C(=O)-NH-R² bridge, which is the pharmacophore responsible for binding to and inhibiting the ALS enzyme.
Below is a diagram illustrating the general synthetic workflow.
Caption: General workflow for sulfonylurea herbicide synthesis.
Representative Protocol: Synthesis of a Nicosulfuron-type Herbicide
While 2-Amino-6-ethoxypyridine is a key intermediate, many commercial sulfonylureas like Nicosulfuron utilize the closely related 2-amino-4,6-dimethoxypyrimidine . The synthetic logic and protocol are directly translatable. The following protocol is a consolidated example based on established patent literature for the synthesis of Nicosulfuron, illustrating the core coupling reaction.[3][4][5]
Materials and Reagents
-
2-Amino-4,6-dimethoxypyrimidine
-
2-Isocyanatosulfonyl-N,N-dimethylnicotinamide (or its precursor, 2-chlorosulfonyl-N,N-dimethylnicotinamide)
-
Anhydrous organic solvent (e.g., Dichloromethane, Acetonitrile, Toluene)
-
Organic base (e.g., Triethylamine, Pyridine)
-
Sodium Hydroxide solution (for work-up)
-
Hydrochloric Acid (for work-up)
-
Methanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., Nitrogen or Argon)
Experimental Procedure
This protocol outlines a "one-pot" synthesis where the sulfonyl isocyanate is generated in situ and immediately reacted with the aminopyrimidine.
-
Reactor Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-chlorosulfonyl-N,N-dimethylnicotinamide (e.g., 8.08 g).[3]
-
Solvent Addition: Add 100 mL of an anhydrous organic solvent such as dichloromethane. Stir the mixture to dissolve the starting material.
-
Isocyanate Formation: This step can be achieved via several methods. One common method involves reacting the sulfonyl chloride with triphosgene in the presence of a base.[3] Alternatively, reaction with sodium cyanate can be used.[5] For this example, we will follow a direct coupling approach.
-
Coupling Reaction:
-
In a separate flask, dissolve 2-amino-4,6-dimethoxypyrimidine (e.g., 6.2 g) in 50 mL of the same anhydrous solvent.[3]
-
Cool the reactor containing the sulfonyl chloride solution to 0-5 °C using an ice bath.
-
Slowly add the solution of 2-amino-4,6-dimethoxypyrimidine to the reactor over 30-60 minutes.
-
Following the addition, add an organic base like triethylamine (e.g., 1.2 molar equivalents) dropwise, ensuring the temperature remains below 10 °C.[4]
-
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Some procedures may require heating to 40-80 °C for 1-3 hours to ensure complete conversion.[3]
-
Work-up and Isolation:
-
Once the reaction is complete, pour the reaction mixture into a beaker containing a dilute sodium hydroxide solution to quench the reaction and dissolve the product.
-
Transfer the mixture to a separatory funnel. The organic layer is discarded, and the aqueous layer containing the sodium salt of the sulfonylurea is retained.
-
Acidify the aqueous layer by slowly adding hydrochloric acid until the pH is ~4-5, causing the final product to precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
-
Purification:
Caption: Core reaction: Coupling of an aminopyridine with a sulfonyl isocyanate.
Data Summary: Comparative Synthesis Parameters
The choice of reaction conditions can significantly impact yield and purity. The table below summarizes parameters from various patented methods for Nicosulfuron synthesis, which are analogous to syntheses involving 2-Amino-6-ethoxypyridine.
| Parameter | Method A[3] | Method B[3] | Method C[4] |
| Reactants | 2-isocyanatosulfonyl-N,N-dimethylnicotinamide + 2-amino-4,6-dimethoxypyrimidine | 2-isocyanatosulfonyl-N,N-dimethylnicotinamide + 2-amino-4,6-dimethoxypyrimidine | Pyrimidine urea + Pyridinesulfonyl chloride |
| Temperature | 80 °C | 40 °C | 5-10 °C |
| Reaction Time | 1 hour | 3 hours | 1 hour |
| Base | Not specified (direct coupling) | Not specified (direct coupling) | Triethylamine |
| Solvent | Not specified | Not specified | Dichloromethane |
| Reported Yield | 92% | 98% | 93.1% |
| Reported Purity | 98.2% | 98.7% | 96.3% |
This comparative data highlights the flexibility in process parameters, allowing for optimization based on available equipment, cost of materials, and desired purity profile.
Conclusion and Future Outlook
2-Amino-6-ethoxypyridine and its analogs are high-value intermediates in the agrochemical industry. Their structural features are ideal for the efficient synthesis of sulfonylurea herbicides, a class of compounds critical to global food production. The protocols and mechanistic insights provided herein offer a robust foundation for researchers and process chemists working on the development of new and improved crop protection agents. As weed resistance to existing herbicides becomes a growing concern, the versatile pyridine scaffold offered by intermediates like 2-Amino-6-ethoxypyridine will continue to be a fertile ground for the discovery of next-generation herbicidal solutions.[6]
References
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Title: Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Source: ResearchGate. URL: [Link]
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Title: 2-Amino-6-metoxi-3-nitropiridina. Source: Chem-Impex. URL: [Link]
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Title: Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. Source: DergiPark. URL: [Link]
- Title: CN110878084A - Preparation method of nicosulfuron original drug. Source: Google Patents.
-
Title: Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Source: PMC - NIH. URL: [Link]
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Title: Synthesis of new herbicides from the class of sulfonylureas. Source: ResearchGate. URL: [Link]
- Title: CN101671327B - Method for synthesizing nicosulfuron. Source: Google Patents.
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Title: Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Source: NIH. URL: [Link]
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Title: 3-Amino-2-chloro-6-methoxypyridine. Source: Chem-Impex. URL: [Link]
- Title: CN103524493A - Nicosulfuron preparation method. Source: Google Patents.
-
Title: The Chemistry Behind Crop Protection: Delving into 2-Amino-4-chloro-6-methoxypyrimidine as a Key Agrochemical Intermediate. Source: Not specified. URL: [Link]
- Title: Agrochemical adjuvants - WO2023152566A1. Source: Google Patents.
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Title: Development of novel pyridine-based agrochemicals: A review. Source: ResearchGate. URL: [Link]
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Title: Synthesis of 2‐amino‐5‐ethoxypyridine | Request PDF. Source: ResearchGate. URL: [Link]
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Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Source: Not specified. URL: [Link]
-
Title: Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Source: MDPI. URL: [Link]
- Title: US4628097A - Process for the preparation of 2-amino-alkylpyridines. Source: Google Patents.
-
Title: Mechanisms of evolved herbicide resistance. Source: PMC - NIH. URL: [Link]
- Title: CN106061247B - Efficacy enhancer composition for amino acid-based pesticides. Source: Google Patents.
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protocol for nucleophilic substitution reactions with 6-Ethoxy-2-pyridinamine
An Application Note on the Functionalization of 6-Ethoxy-2-pyridinamine via Nucleophilic Substitution and Cross-Coupling Reactions
Introduction: The Role and Reactivity of this compound
This compound is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. As a substituted 2-aminopyridine, it is a common scaffold found in numerous biologically active molecules, particularly kinase inhibitors, where the aminopyridine motif often serves as a critical hinge-binding element. Understanding the reactivity of this molecule is paramount for its effective utilization in the synthesis of complex molecular architectures.
While the term "nucleophilic substitution" can encompass a broad range of reactions, it is crucial to distinguish between different mechanistic pathways when considering a substrate like this compound. The pyridine ring is inherently electron-deficient, which generally makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1][2] However, for a classical nucleophilic aromatic substitution (SNAr) reaction to occur, a suitable leaving group must be present on the aromatic ring.[3] In this compound, neither the amino (-NH₂) nor the ethoxy (-OEt) group is a competent leaving group under typical SNAr conditions due to their strong basicity.
Consequently, direct displacement of these groups by an external nucleophile is not a synthetically viable strategy. Instead, the reactivity of this compound is dominated by the nucleophilic character of its exocyclic amino group. This guide, therefore, focuses on the primary pathways for its functionalization: transition-metal-catalyzed C-N cross-coupling reactions where the 2-amino group acts as the nucleophile.
Part 1: Mechanistic Principles of Reactivity
The synthetic utility of this compound is centered on the lone pair of electrons on the exocyclic nitrogen atom. This amino group is the primary site for bond formation with electrophilic partners. The electron-donating nature of both the amino and ethoxy groups increases the electron density of the pyridine ring, further deactivating it towards traditional SNAr while enhancing the nucleophilicity of the -NH₂ group.
The diagram below illustrates the principal reactive site of the molecule for the reactions discussed in this guide.
Caption: Step-by-step workflow for the Buchwald-Hartwig reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add this compound (1.2 eq.), the desired aryl bromide (1.0 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Inerting: Seal the vessel and thoroughly degas the mixture by sparging with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand, such as Xantphos (10 mol%).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the base and palladium residues. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Summary Table:
| Aryl Halide Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 85-95 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / BINAP | NaOt-Bu | Dioxane | 100 | 80-90 |
| 2-Chloropyridine | Pd₂(dba)₃ / t-BuXPhos | K₃PO₄ | Dioxane | 110 | 70-85 |
Yields are representative and based on general literature for similar 2-aminopyridine couplings. [4][5]
Part 3: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst. [6]While it often requires higher reaction temperatures and longer reaction times than its palladium-catalyzed counterpart, it offers a more cost-effective alternative. [7]Modern protocols often employ ligands to improve catalyst solubility and accelerate the reaction. [8]
Protocol 2: Ullmann Coupling of this compound with an Aryl Iodide
This protocol describes a typical procedure for the copper-catalyzed amination reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.5 eq.), the aryl iodide (1.0 eq.), copper(I) iodide (CuI, 10 mol%), a ligand such as L-proline or 1,10-phenanthroline (20 mol%), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Solvent Addition: Add an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction: Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring for 24-48 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude material via flash column chromatography.
Data Summary Table:
| Aryl Halide Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 4-Iodotoluene | CuI / L-Proline | K₂CO₃ | DMSO | 120 | 70-85 |
| 1-Iodo-4-nitrobenzene | CuI / Phenanthroline | K₂CO₃ | DMF | 130 | 75-90 |
| 2-Bromobenzoic Acid | Cu₂O / None | K₂CO₃ | NMP | 140 | 60-75 [7] |
Yields are representative and based on general literature for Ullmann-type reactions. [7][9]
Part 4: N-Acylation and N-Sulfonylation
Beyond C-N coupling, the amino group of this compound readily undergoes standard nucleophilic substitution reactions with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are typically high-yielding and proceed under mild conditions.
Protocol 3: General Procedure for N-Acylation
-
Reaction Setup: Dissolve this compound (1.0 eq.) in dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5 eq.).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the desired acyl chloride or anhydride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting amide is often pure enough for subsequent steps, or it can be further purified by recrystallization or chromatography.
Conclusion
This compound is a versatile building block whose synthetic transformations are governed by the nucleophilicity of its 2-amino group. Direct SNAr displacement reactions on the pyridine ring are not feasible due to the lack of a suitable leaving group. Instead, functionalization is achieved efficiently through powerful transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation. These methods, along with standard N-acylation and N-sulfonylation, provide a robust toolkit for incorporating the 6-ethoxy-2-aminopyridine scaffold into complex target molecules for drug discovery and materials science applications.
References
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Ge, H., & Hartwig, J. F. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
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ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Retrieved from [Link]
-
Vazquez-Tato, M. P., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Synthetic Communications, 36(12), 1715-1719. [Link]
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ResearchGate. (n.d.). Synthesis of Aminopyridines via an Unprecedented Nucleophilic Aromatic Substitution of Cyanopyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2-aminopyridines. Retrieved from [Link]
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Ge, H., & Hartwig, J. F. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
-
PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
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Pearson. (n.d.). SNAr Reactions of Pyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Scope of the reaction with various substituted 2-aminopyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
-
GalChimia. (2020). Easy Access to 2-Aminopyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8535–8546. [Link]
-
Golding, B. T., et al. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Manuscript. [Link]
-
Kumar, A., et al. (2018). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-iodopyridine. RSC Advances, 8(23), 12764–12769. [Link]
-
Clark University. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Thieme. (2024). Mild SNAr-Approach to 2-Aminopyridines. Synfacts, 20(09), 0961. [Link]
-
Martinez, L. E., et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2020(2), M1131. [Link]
-
Taillefer, M., et al. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, (48), 7542-7544. [Link]
-
Kollár, L., et al. (2021). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Molecules, 26(21), 6432. [Link]
-
Penieres-Carrillo, J. G., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Green Chemistry Letters and Reviews, 11(4), 371-378. [Link]
-
Chen, J., et al. (2018). Palladium-catalysed selective oxidative amination of olefins with basic amines. Nature Communications, 9(1), 3245. [Link]
-
Lipshutz, B. H., et al. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Chemical Science, 10(45), 10449–10455. [Link]
-
Problems in Chemistry. (2021, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine [Video]. YouTube. [Link]
-
Sobola, A. O. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Advances in Medicine and Medical Research, 33(10), 1-12. [Link]
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Química Orgánica. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, August 7). Nucleophilic substitution of pyridine [Video]. YouTube. [Link]
-
Itami, K., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Science, 12(30), 10178–10183. [Link]
-
Um, I. H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 77(17), 7528–7535. [Link]
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Al-Tel, T. H. (2011). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Journal of Saudi Chemical Society, 15(3), 273-277. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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ResearchGate. (n.d.). Amination of Aminopyridines via η6-Coordination Catalysis. Retrieved from [Link]
-
Khan Academy. (2018, April 11). 34.05 Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
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The Strategic Application of 6-Ethoxy-2-pyridinamine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Versatility of a Privileged Scaffold Precursor
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. Within the vast chemical toolbox available to researchers, certain building blocks distinguish themselves through their inherent reactivity and strategic positioning of functional groups. 6-Ethoxy-2-pyridinamine is one such versatile precursor, offering a unique combination of an electron-rich pyridine core, a nucleophilic amino group, and a strategically placed ethoxy moiety. This application note delves into the practical application of this compound in the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors, a class of compounds that includes the FDA-approved CDK4/6 inhibitor, Palbociclib.[1][2] We will explore the chemical logic behind its use, provide a detailed synthetic protocol for a key intermediate, and discuss the broader implications for drug discovery.
The significance of the pyrido[2,3-d]pyrimidine scaffold cannot be overstated. It is a recognized "privileged structure" in medicinal chemistry, capable of interacting with the hinge region of the ATP-binding pocket of various kinases.[3][4] The development of potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) has revolutionized the treatment of certain types of breast cancer, with Palbociclib, Ribociclib, and Abemaciclib being prominent examples.[1][5] These drugs function by arresting the cell cycle in the G1 phase, thereby inhibiting the proliferation of cancer cells.[1][5] The core of these inhibitors is often a pyrido[2,3-d]pyrimidine ring system, and the synthesis of this core frequently relies on the cyclization of a suitably substituted 2-aminopyridine derivative.
This is where this compound emerges as a valuable starting material. Its amino group provides the necessary nucleophilicity for the initial condensation reactions required to build the pyrimidine ring, while the ethoxy group can influence solubility and potentially be a site for further modification.
Core Synthesis Strategy: Building the Pyrido[2,3-d]pyrimidine Scaffold
The primary application of this compound in this context is as a synthon for the pyridine portion of the pyrido[2,3-d]pyrimidine core. The general strategy involves a condensation reaction between the 2-aminopyridine and a suitable three-carbon electrophilic partner to construct the fused pyrimidine ring. This approach is a well-established method for the synthesis of this important heterocyclic system.[3][4][6]
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from this compound to a key pyrido[2,3-d]pyrimidinone intermediate, which serves as a foundational scaffold for further elaboration into potent kinase inhibitors.
Caption: Proposed synthesis of a key kinase inhibitor intermediate.
Detailed Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidinone Intermediate
This protocol outlines a plausible, multi-step synthesis of a key intermediate that can be further functionalized to generate a library of kinase inhibitors. The causality behind each step is explained to provide a deeper understanding of the process.
Part 1: Condensation and Cyclization to form the Pyrido[2,3-d]pyrimidine-2,4-dione Core
Rationale: This initial step constructs the core bicyclic heteroaromatic ring system. The use of a strong base like sodium ethoxide deprotonates the diethyl malonate, forming a nucleophilic enolate that attacks the pyridine ring of this compound, followed by an intramolecular cyclization and condensation to form the stable pyrido[2,3-d]pyrimidine-2,4-dione.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium metal
-
Absolute Ethanol (EtOH)
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to absolute ethanol in a round-bottom flask equipped with a reflux condenser to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add this compound followed by the dropwise addition of diethyl malonate.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Acidify the aqueous solution with concentrated HCl to precipitate the product.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-Ethoxy-pyrido[2,3-d]pyrimidine-2,4-dione.
Part 2: Chlorination of the Pyrido[2,3-d]pyrimidine-2,4-dione
Rationale: To enable subsequent nucleophilic aromatic substitution reactions, the hydroxyl groups of the dione are converted to more reactive chloro groups. Phosphorous oxychloride (POCl₃) is a standard and effective reagent for this transformation.
Materials:
-
6-Ethoxy-pyrido[2,3-d]pyrimidine-2,4-dione
-
Phosphorous oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst)
Procedure:
-
In a fume hood, carefully add 6-Ethoxy-pyrido[2,3-d]pyrimidine-2,4-dione to an excess of phosphorous oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-Dichloro-6-ethoxypyrido[2,3-d]pyrimidine.
-
Purify the crude product by column chromatography on silica gel.
Part 3: Selective Nucleophilic Aromatic Substitution
Rationale: The two chloro-substituents on the pyrimidine ring have different reactivities, allowing for selective substitution. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. This allows for the sequential introduction of different amine functionalities, a key strategy in building diversity in kinase inhibitor libraries. Here, we introduce a cyclopentylamino group, a common feature in many CDK inhibitors.
Materials:
-
2,4-Dichloro-6-ethoxypyrido[2,3-d]pyrimidine
-
Cyclopentylamine
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 2,4-Dichloro-6-ethoxypyrido[2,3-d]pyrimidine in anhydrous DMF.
-
Add cyclopentylamine and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the key intermediate, 2-Chloro-4-(cyclopentylamino)-6-ethoxypyrido[2,3-d]pyrimidine.
Quantitative Data Summary
The following table provides expected yields and key characterization data for the synthesized compounds. These are representative values and may vary based on experimental conditions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 6-Ethoxy-pyrido[2,3-d]pyrimidine-2,4-dione | C₉H₉N₃O₃ | 207.19 | 60-70 |
| 2,4-Dichloro-6-ethoxypyrido[2,3-d]pyrimidine | C₉H₇Cl₂N₃O | 244.08 | 75-85 |
| 2-Chloro-4-(cyclopentylamino)-6-ethoxypyrido[2,3-d]pyrimidine | C₁₄H₁₇ClN₄O | 292.77 | 65-75 |
Further Applications and Elaboration into Active Kinase Inhibitors
The synthesized key intermediate, 2-Chloro-4-(cyclopentylamino)-6-ethoxypyrido[2,3-d]pyrimidine, is primed for further modification. The remaining chloro-group at the C2 position can undergo a second nucleophilic aromatic substitution, typically a palladium-catalyzed cross-coupling reaction such as a Buchwald-Hartwig amination. This allows for the introduction of a variety of substituted anilines or other amino-heterocycles, which is a critical step in tuning the selectivity and potency of the final kinase inhibitor. For example, coupling with an appropriate aminopyridine derivative could lead to a final compound structurally analogous to Palbociclib.
Visualizing the Kinase Inhibition Pathway
The ultimate goal of synthesizing these molecules is to inhibit the activity of kinases like CDK4/6, which play a crucial role in cell cycle progression and are often dysregulated in cancer.
Caption: Inhibition of the CDK4/6 pathway by a pyrido[2,3-d]pyrimidine inhibitor.
Conclusion
This compound serves as a highly valuable and strategic starting material for the synthesis of complex kinase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold. Its inherent chemical properties facilitate the efficient construction of this privileged heterocyclic core. The protocols and strategies outlined in this application note provide a clear and logical pathway for researchers in drug discovery and development to access novel and potent kinase inhibitors. The ability to systematically modify the core structure at key positions allows for the fine-tuning of pharmacological properties, ultimately contributing to the development of next-generation targeted therapies.
References
-
PubChem. Kinase inhibitors - Patent US-9751837-B2. [Link]
-
Longdom Publishing. Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. [Link]
-
ResearchGate. Synthesis and Clinical Development of Palbociclib: An Overview. [Link]
-
ResearchGate. The synthetic strategies for the preparation of Palbociclib. [Link]
-
RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]
-
PMC. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Link]
-
SciSpace. The chemistry of pyrido[2,3-d]pyrimidines and their applications. [Link]
-
ResearchGate. General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. [Link]
- Google Patents.
-
PMC. Development of CDK4/6 Inhibitors: A Five Years Update. [Link]
-
PubMed. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. [Link]
-
MDPI. Development of CDK4/6 Inhibitors. [Link]
-
PMC. CDK4/6 inhibitors: a brief overview and prospective research directions. [Link]
-
PubMed. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. [Link]
-
MDPI. Development of CDK4/6 Inhibitors in Gastrointestinal Cancers: Biomarkers to Move Forward. [Link]
-
PMC. CDK4/6 inhibitors: a brief overview and prospective research directions. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Novel Catalysts Using 6-Ethoxy-2-pyridinamine as a Ligand
Introduction: The Strategic Value of 6-Ethoxy-2-pyridinamine in Modern Catalysis
In the dynamic landscape of catalyst development, the design of ligands is a critical determinant of catalytic performance, influencing activity, selectivity, and stability. Pyridine-based ligands have long been a cornerstone in the synthesis of transition metal catalysts, particularly for palladium-catalyzed cross-coupling reactions, owing to their robust coordination chemistry and tunable electronic properties.[1][2][3] This application note delves into the potential of a specific, yet underexplored, pyridine derivative: this compound.
The unique molecular architecture of this compound, featuring a bidentate N,N-chelation site through the pyridine and amine nitrogens, combined with the electronic influence of the ethoxy group, presents a compelling scaffold for the design of novel catalysts. The ethoxy group, an electron-donating substituent, is anticipated to modulate the electron density at the metal center, thereby influencing the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of novel palladium catalysts bearing the this compound ligand.
I. Synthesis of a Novel Palladium(II) Catalyst with this compound
The synthesis of a palladium(II) complex with this compound can be readily achieved through the reaction of a suitable palladium precursor with the ligand. The following protocol outlines a general procedure for the synthesis of a dichloropalladium(II) complex of this compound.
Protocol 1: Synthesis of Dichloro(this compound)palladium(II)
Materials:
-
This compound
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Schlenk Flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add this compound (1.0 equivalent) to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM to the flask to dissolve the ligand completely.
-
Palladium Precursor Addition: In a separate flask, dissolve Bis(acetonitrile)dichloropalladium(II) (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Reaction: Slowly add the palladium precursor solution to the stirring ligand solution at room temperature.
-
Precipitation: Upon addition, a precipitate is expected to form. Allow the reaction to stir at room temperature for 4-6 hours to ensure complete reaction.
-
Isolation: After the reaction is complete, add anhydrous diethyl ether to the reaction mixture to further precipitate the product.
-
Filtration and Washing: Collect the solid product by filtration under an inert atmosphere. Wash the precipitate with small portions of anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting solid under vacuum to obtain the Dichloro(this compound)palladium(II) complex as a stable solid.
Expected Outcome:
The successful synthesis should yield a solid product, the color of which will depend on the final coordination environment of the palladium center. The yield should be recorded and the product stored under an inert atmosphere.
II. Comprehensive Characterization of the Novel Catalyst
Thorough characterization is paramount to confirm the structure and purity of the newly synthesized catalyst.[1][5][6] A combination of spectroscopic and analytical techniques should be employed.
A. Spectroscopic Characterization
| Technique | Purpose | Expected Observations for Dichloro(this compound)palladium(II) |
| ¹H NMR Spectroscopy | To confirm the coordination of the ligand to the palladium center and to assess the purity of the complex. | Downfield shifts of the pyridine and amine protons upon coordination to the electron-deficient palladium center are expected. Integration of the signals should correspond to the protons of the this compound ligand. |
| ¹³C NMR Spectroscopy | To further confirm the coordination of the ligand and to observe changes in the electronic environment of the carbon atoms. | Shifts in the carbon signals, particularly those of the pyridine ring and the carbon adjacent to the amine group, are anticipated upon coordination. |
| FT-IR Spectroscopy | To identify the coordination of the N-H and pyridine N atoms to the palladium center. | A shift in the N-H stretching frequency and changes in the pyridine ring vibration modes are indicative of coordination. |
| Mass Spectrometry (e.g., ESI-MS) | To determine the molecular weight of the complex and confirm its composition. | The mass spectrum should show a peak corresponding to the molecular ion of the expected complex. |
B. Structural Characterization
X-ray Crystallography:
For an unambiguous determination of the solid-state structure, single crystals of the complex should be grown.
Protocol 2: Single Crystal Growth for X-ray Diffraction
-
Solvent Selection: Choose a solvent system in which the complex has moderate solubility. A mixture of a good solvent (e.g., DCM, Chloroform) and a poor solvent (e.g., Hexane, Pentane) is often effective.
-
Crystal Growth Methods:
-
Slow Evaporation: Prepare a saturated solution of the complex in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of the complex in a small vial, and place this vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the complex solution, inducing crystallization.
-
Layering: Carefully layer a less dense anti-solvent on top of a concentrated solution of the complex. Crystals may form at the interface.
-
-
Crystal Mounting and Data Collection: Once suitable single crystals are obtained, they can be mounted on a goniometer and subjected to X-ray diffraction analysis to determine the precise bond lengths, bond angles, and coordination geometry of the palladium center.[7][8][9][10][11]
III. Evaluation of Catalytic Performance: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used transformation for the formation of C-C bonds, making it an excellent benchmark for evaluating the performance of a new palladium catalyst.[12][13][14][15][16][17]
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, Water)
-
Synthesized Dichloro(this compound)palladium(II) catalyst
-
Internal standard (for GC analysis, e.g., dodecane)
-
Reaction vials/flasks, magnetic stirrer, heating block/oil bath
Procedure:
-
Reaction Setup: To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Catalyst Loading: Add the synthesized palladium catalyst (e.g., 1 mol%).
-
Solvent Addition: Add the chosen solvent (e.g., 5 mL of a toluene/water mixture).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: The choice of base is crucial for the transmetalation step of the catalytic cycle. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used and their effectiveness can vary depending on the substrates and solvent.
-
Solvent: The solvent system influences the solubility of the reactants and the stability of the catalyst. A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.
-
Temperature: The reaction temperature affects the reaction rate. Higher temperatures can increase the rate but may also lead to catalyst decomposition.
Performance Metrics: Turnover Number (TON) and Turnover Frequency (TOF)
To quantify the efficiency of the novel catalyst, the Turnover Number (TON) and Turnover Frequency (TOF) should be calculated.[18][19][20][21][22]
-
Turnover Number (TON): Represents the number of moles of product formed per mole of catalyst before it becomes deactivated.
-
Calculation: TON = (moles of product) / (moles of catalyst)
-
-
Turnover Frequency (TOF): Represents the number of moles of product formed per mole of catalyst per unit of time.
-
Calculation: TOF = TON / time (in hours or seconds)
-
These metrics are essential for comparing the performance of the newly developed catalyst with existing catalytic systems.
IV. Mechanistic Insights through Computational Modeling
Density Functional Theory (DFT) calculations can provide valuable insights into the catalytic cycle, helping to understand the role of the this compound ligand in the catalytic process.[23][24][25][26][27]
Key aspects to investigate with DFT:
-
Geometry of the active catalytic species: Determine the most stable geometry of the palladium complex at different stages of the catalytic cycle.
-
Energy profile of the catalytic cycle: Calculate the activation energies for the key elementary steps: oxidative addition, transmetalation, and reductive elimination.
-
Electronic effects of the ligand: Analyze how the electron-donating ethoxy group on the this compound ligand influences the electron density at the palladium center and the energetics of the catalytic cycle.
These computational studies can guide the rational design of even more efficient catalysts by providing a deeper understanding of the structure-activity relationship.
V. Visualizing the Workflow and Concepts
Diagrams
Caption: Workflow for the development of a novel catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
VI. Safety Precautions
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Palladium Compounds: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: Use flammable solvents in a fume hood away from ignition sources.
-
General: Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The development of novel catalysts is a continuous endeavor aimed at improving the efficiency and sustainability of chemical synthesis. This compound presents a promising platform for the design of new palladium catalysts with potentially enhanced activity and selectivity. The protocols and guidelines presented in this application note provide a solid framework for researchers to synthesize, characterize, and evaluate catalysts based on this versatile ligand. Through a systematic approach combining synthesis, comprehensive characterization, rigorous catalytic testing, and computational modeling, the full potential of this compound in catalysis can be unlocked, paving the way for advancements in organic synthesis and drug discovery.
References
Sources
- 1. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties - Enlighten Theses [theses.gla.ac.uk]
- 10. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 12. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Turnover number - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. application.wiley-vch.de [application.wiley-vch.de]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Application Note & Protocol: Quantitative Analysis of 6-Ethoxy-2-pyridinamine
Introduction: The Need for Precise Quantification
6-Ethoxy-2-pyridinamine is a pyridine derivative that serves as a key building block and intermediate in the synthesis of various biologically active molecules and specialty chemicals.[1] Its presence and purity are critical in pharmaceutical development, agricultural chemistry, and material science.[1] Accurate and reliable quantification of this compound is paramount for ensuring final product quality, performing pharmacokinetic studies, assessing stability, and meeting stringent regulatory standards.[2][3]
This application note provides comprehensive protocols for the quantification of this compound using two robust analytical techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for high-sensitivity applications and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine purity and assay testing. The methodologies are designed to be validated according to International Conference on Harmonisation (ICH) guidelines.[4][5]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [1][6] |
| Molecular Weight | 138.17 g/mol | [1][6][7] |
| CAS Number | 768-42-3 | [6][7] |
| Appearance | Yellow to orange liquid | [1][7] |
| Chemical Structure |
| [6] |
Primary Method: High-Sensitivity Quantification by HPLC-MS/MS
For applications requiring high sensitivity and selectivity, such as the analysis of this compound in complex biological matrices (e.g., plasma), HPLC-MS/MS is the gold standard. This method offers superior specificity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components.[8] The choice of reverse-phase chromatography is ideal for this polar compound, while positive mode electrospray ionization (ESI+) is effective due to the basic nature of the pyridine and amine moieties, which readily accept a proton to form [M+H]⁺ ions.
HPLC-MS/MS Experimental Workflow
The following diagram outlines the complete workflow for sample analysis using the HPLC-MS/MS method.
Caption: Workflow for the quantification of this compound by HPLC-MS/MS.
Detailed Protocol: HPLC-MS/MS
2.2.1 Materials and Reagents
-
This compound reference standard (≥95% purity)[1]
-
Internal Standard (IS): e.g., this compound-d5 or a structurally similar analog.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (>18 MΩ·cm)
-
Control human plasma (or other relevant matrix)
2.2.2 Preparation of Solutions
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Serially dilute the primary stock with 50:50 acetonitrile/water to prepare calibration curve standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL solution of the IS in acetonitrile.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) from a separate stock weighing.
2.2.3 Sample Preparation Protocol
-
Aliquot 50 µL of plasma (standards, QCs, or unknown samples) into 1.5 mL microcentrifuge tubes.
-
Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitate.[8]
-
Carefully transfer 100 µL of the clear supernatant to autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.[8]
2.2.4 Instrumentation and Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| HPLC System | UPLC/HPLC system capable of binary gradients | Standard for modern bioanalysis. |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | C18 provides good retention for moderately polar analytes. Small particle size enhances efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes better peak shape and ionization efficiency for basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation. |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold 1 min, return to 5% B, equilibrate 1 min | A gradient is effective for eluting the analyte while cleaning the column of late-eluting matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | Balances sensitivity with potential matrix effects. |
Table 2: Mass Spectrometry Parameters
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Required for MRM experiments. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic nitrogen atoms are readily protonated. |
| MRM Transition | Precursor (Q1): m/z 139.1, Product (Q3): To be optimized (e.g., m/z 111.1 for loss of C₂H₄) | Q1 corresponds to [M+H]⁺. Q3 is a characteristic fragment ion, ensuring specificity. |
| IonSpray Voltage | 5000 V | Optimized for efficient ion generation. |
| Source Temp. | 500°C | Facilitates desolvation of the mobile phase. |
| Collision Energy | To be optimized | The energy required to induce fragmentation must be determined experimentally. |
Alternative Method: HPLC with UV Detection
For quality control of bulk substances or formulated products where analyte concentrations are high and the sample matrix is simple, HPLC-UV provides a reliable, cost-effective, and accessible alternative.[9] The method relies on the ultraviolet absorbance of the pyridine ring system.[10]
HPLC-UV Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV
3.2.1 Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Deionized Water (>18 MΩ·cm)
-
Phosphoric Acid (or other suitable non-UV-absorbing buffer)
3.2.2 Sample and Standard Preparation
-
Diluent: 50:50 Acetonitrile/Water
-
Standard Stock (100 µg/mL): Prepare a 100 µg/mL stock solution of the reference standard in the diluent.
-
Working Standard (10 µg/mL): Dilute the stock solution to a working concentration suitable for analysis.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve in the diluent to achieve a theoretical concentration of ~10 µg/mL, and filter through a 0.45 µm syringe filter.
3.2.3 Instrumentation and Conditions
Table 3: HPLC-UV Parameters
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| HPLC System | Isocratic HPLC system with UV/PDA Detector | A simple isocratic system is sufficient for this purpose. |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | A standard analytical column provides robust performance. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v) | An isocratic mobile phase ensures reproducible retention times. The buffer controls the ionization state of the analyte for consistent peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 270 nm | Pyridine-containing compounds typically exhibit strong absorbance in this region.[10] A photodiode array (PDA) detector can be used to confirm peak purity. |
| Injection Vol. | 20 µL | A larger injection volume is common for less sensitive UV detection. |
Method Validation and System Suitability
Any analytical method intended for regulated studies must be validated to ensure it is fit for purpose.[3][4] The validation should demonstrate specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).
Table 4: Typical Validation Parameters and Acceptance Criteria (ICH Q2(R1))
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is unequivocally from the analyte. | No significant interfering peaks at the retention time of the analyte in blank matrix. Peak purity should pass for HPLC-PDA. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.995 over the defined range. |
| Accuracy | To measure the closeness of results to the true value. | Recovery of 85-115% for bioanalysis (or 98-102% for assay) at multiple concentrations. |
| Precision | To measure the repeatability of the method. | Relative Standard Deviation (RSD) ≤ 15% (or ≤ 2% for assay) for replicate preparations. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified reliably. | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision (e.g., within 20%). |
System Suitability Test (SST): Before running any sample sequence, a system suitability test must be performed. This involves injecting a standard solution multiple times (e.g., n=5) to verify the performance of the chromatographic system. Typical SST criteria include RSD ≤ 2.0% for peak area and retention time, and a tailing factor between 0.8 and 1.5.
References
- 1. chemimpex.com [chemimpex.com]
- 2. particle.dk [particle.dk]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. wjarr.com [wjarr.com]
- 6. This compound | C7H10N2O | CID 586710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 768-42-3 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ikm.org.my [ikm.org.my]
6-Ethoxy-2-pyridinamine as a precursor for heterocyclic compounds
Application Note & Protocols
Topic: 6-Ethoxy-2-pyridinamine as a Versatile Precursor for the Synthesis of Fused Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound in Heterocyclic Chemistry
This compound is a highly valuable pyridine derivative that serves as a foundational building block in the synthesis of complex, biologically active molecules.[1] Its structure is uniquely poised for synthetic elaboration, featuring two key reactive sites: the nucleophilic exocyclic amino group (at C2) and the electron-rich pyridine ring, whose reactivity is further modulated by the electron-donating ethoxy group (at C6). This electronic arrangement makes the endocyclic nitrogen atom a prime site for protonation or coordination, while the amino group readily participates in condensation and cyclization reactions.
This combination of features renders this compound an ideal precursor for constructing fused heterocyclic systems, particularly pyridopyrimidines, which are prominent scaffolds in medicinal chemistry.[2][3] The ethoxy group not only influences the electronic properties of the ring but also enhances the solubility of the molecule and its derivatives in organic solvents, a practical advantage in synthetic workflows.[1]
This guide provides detailed protocols and expert insights into leveraging this compound for the synthesis of advanced heterocyclic compounds, focusing on the construction of the medicinally significant pyrido[2,3-d]pyrimidine core.
Core Application: Synthesis of the Pyrido[2,3-d]pyrimidine Scaffold
The fusion of a pyrimidine ring onto a pyridine core gives rise to pyridopyrimidines, a class of compounds with a broad spectrum of biomedical applications.[4] The inherent reactivity of the 2-amino group in this compound provides a direct and efficient entry into this scaffold through annulation (ring-forming) reactions. We will explore two robust protocols: a classic condensation-cyclization and a modern multi-component reaction strategy.
Protocol 1: Two-Component Synthesis of 4-Methyl-7-ethoxy-pyrido[2,3-d]pyrimidin-2(1H)-one
This protocol describes a classical and reliable approach for constructing the pyridopyrimidine system via a condensation reaction with a β-dicarbonyl compound, followed by an intramolecular cyclization.
Reaction Principle & Causality
The synthesis relies on the initial nucleophilic attack of the 2-amino group of this compound on one of the carbonyl carbons of ethyl acetoacetate. This is followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the second carbonyl group. The subsequent dehydration event, driven by heat and the removal of water, leads to the formation of the stable, fused aromatic pyridopyrimidine ring system. Using a Dean-Stark apparatus is critical as it sequesters the water byproduct, shifting the reaction equilibrium towards the product in accordance with Le Châtelier's principle.
Experimental Workflow Diagram
Caption: Workflow for the two-component synthesis of a pyridopyrimidine.
Detailed Step-by-Step Methodology
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 72.4 mmol, 1.0 eq), ethyl acetoacetate (10.3 g, 79.6 mmol, 1.1 eq), and p-toluenesulfonic acid monohydrate (p-TSA, 0.69 g, 3.6 mmol, 0.05 eq).
-
Solvent Addition: Add 150 mL of xylene to the flask.
-
Apparatus Setup: Fit the flask with a Dean-Stark trap and a reflux condenser. Ensure the setup is secure and properly vented.
-
Reaction Execution: Heat the reaction mixture to reflux (oil bath temperature ~140-145 °C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing for 8-12 hours, or until no more water is collected and Thin-Layer Chromatography (TLC) analysis (Eluent: 10% Methanol in Dichloromethane) indicates the consumption of the starting material.
-
Work-up: Remove the heat source and allow the mixture to cool to room temperature. The product will typically precipitate out of the xylene solution.
-
Isolation: Filter the resulting solid using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove residual xylene and unreacted starting materials.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as DMF/water or ethanol, to yield the pure 4-Methyl-7-ethoxy-pyrido[2,3-d]pyrimidin-2(1H)-one.
Scientist's Notes (Expertise & Trustworthiness)
-
Choice of Solvent: Xylene is used due to its high boiling point, which is necessary to provide the activation energy for the dehydration and cyclization steps. Its immiscibility with water is essential for the function of the Dean-Stark trap.
-
Catalyst Rationale: p-TSA is an acid catalyst that protonates the carbonyl oxygen of ethyl acetoacetate, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the aminopyridine.
-
Troubleshooting: If the reaction stalls (incomplete conversion), adding a fresh portion of the catalyst can sometimes drive it to completion. If the product does not precipitate upon cooling, the solvent volume can be reduced under vacuum, or a non-polar solvent like hexane can be added as an anti-solvent to induce precipitation.
Protocol 2: One-Pot, Three-Component Synthesis of Tetrahydropyrido[2,3-d]pyrimidines
This protocol exemplifies a modern, efficient approach that builds molecular complexity in a single step. Such multi-component reactions are highly valued for their atom economy and operational simplicity, aligning with the principles of green chemistry.[2]
Reaction Principle & Causality
This synthesis proceeds through a cascade of reactions. First, a Knoevenagel condensation occurs between an aromatic aldehyde and malononitrile, catalyzed by a base (piperidine), to form a reactive benzylidene malononitrile intermediate. Subsequently, the 2-amino group of this compound acts as a nucleophile in a Michael addition to the electron-deficient double bond of this intermediate. The final step is a rapid, base-catalyzed intramolecular cyclization (Thorpe-Ziegler reaction) followed by tautomerization to yield the stable, highly substituted tetrahydropyrido[2,3-d]pyrimidine product.
Logical Relationship Diagram
Caption: Logic of the three-component synthesis of pyridopyrimidines.
Detailed Step-by-Step Methodology
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve the aromatic aldehyde (e.g., benzaldehyde, 10 mmol, 1.0 eq) and malononitrile (10 mmol, 1.0 eq) in 30 mL of ethanol.
-
Catalyst Addition: Add piperidine (1 mmol, 0.1 eq) to the mixture. Stir at room temperature for 5 minutes. A slight color change or warming may be observed as the Knoevenagel condensation begins.
-
Addition of Pyridine Precursor: Add this compound (10 mmol, 1.0 eq) to the reaction mixture.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (oil bath temperature ~80-85 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours, often indicated by the formation of a thick precipitate.
-
Work-up: After completion, cool the reaction mixture in an ice bath for 30 minutes.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with a generous amount of cold ethanol (3 x 25 mL) to remove any unreacted starting materials and soluble impurities. The product is often obtained in high purity after this step. If necessary, it can be recrystallized from ethanol or a similar polar solvent.
Scientist's Notes (Expertise & Trustworthiness)
-
Role of Piperidine: Piperidine is a mild organic base that effectively catalyzes both the initial Knoevenagel condensation and the subsequent Michael addition and cyclization steps. Its volatility allows for easy removal during work-up.
-
Scope and Versatility: This protocol is highly versatile. A wide range of aromatic and heteroaromatic aldehydes can be used, allowing for the creation of a diverse library of compounds for screening purposes.[2]
-
Self-Validating System: The formation of a heavy precipitate is a strong visual indicator of product formation and reaction completion. The high purity of the filtered product often simplifies the purification process, making this a robust and reliable protocol.
Data Presentation Summary
The following table illustrates how experimental data for the three-component synthesis (Protocol 2) would be structured, showcasing the versatility of the method with different aromatic aldehydes.
| Entry | Aldehyde (R-group) | Product Structure (Schematic) | Reaction Time (h) | Yield (%) | Key ¹H NMR Signal (δ, ppm) |
| 1 | Phenyl | ![]() | 4 | 92 | 4.65 (s, 1H, CH-Ar) |
| 2 | 4-Chlorophenyl | ![]() | 5 | 95 | 4.68 (s, 1H, CH-Ar) |
| 3 | 4-Methoxyphenyl | ![]() | 4.5 | 94 | 4.60 (s, 1H, CH-Ar), 3.75 (s, 3H, OCH₃) |
| 4 | 2-Naphthyl | ![]() | 6 | 89 | 4.85 (s, 1H, CH-Ar) |
(Note: Product structures are representational. Yields and spectral data are illustrative examples based on typical outcomes for this reaction type.)
References
- Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-c
- Pyrido[2,3-d]pyrimidin-7(8H)
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI.
- This compound. (n.d.). Chem-Impex.
- Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. (2021). PubMed.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 3. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 2-Amino-6-ethoxypyridine
Introduction: Unlocking the Potential of a Privileged Scaffold
2-Amino-6-ethoxypyridine is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. The strategic placement of an electron-donating amino group and an ethoxy group on the pyridine ring creates a unique electronic environment, making it a versatile scaffold for the synthesis of a diverse array of functionalized molecules. The ability to selectively introduce new substituents onto the pyridine core is paramount for modulating the physicochemical properties, biological activity, and material characteristics of the resulting compounds.
This comprehensive guide provides detailed application notes and robust protocols for the functionalization of the pyridine ring in 2-Amino-6-ethoxypyridine. We will delve into the mechanistic underpinnings of various synthetic transformations, offering field-proven insights to empower researchers, scientists, and drug development professionals to confidently and efficiently explore the chemical space around this important scaffold. The protocols herein are designed to be self-validating, with an emphasis on explaining the causality behind experimental choices to ensure reproducibility and successful outcomes.
Part 1: Electrophilic Aromatic Substitution - Harnessing the Directing Effects of Amino and Ethoxy Groups
The pyridine ring is generally considered electron-deficient and therefore less reactive towards electrophilic aromatic substitution (EAS) than benzene. However, the presence of the strongly activating amino (-NH₂) and ethoxy (-OEt) groups at the 2- and 6-positions, respectively, significantly enhances the electron density of the ring, facilitating EAS reactions.
Regioselectivity: A Tale of Two Donors
Both the amino and ethoxy groups are ortho-, para-directing activators. In 2-Amino-6-ethoxypyridine, the C3 and C5 positions are ortho to the amino and ethoxy groups, while the C4 position is para to the ethoxy group. The directing effects of both groups reinforce each other, strongly activating the C3 and C5 positions for electrophilic attack. The C3 position is sterically less hindered than the C5 position, which is flanked by the ethoxy group. Therefore, electrophilic substitution is expected to occur predominantly at the C3 and C5 positions .
Caption: Directing effects in 2-Amino-6-ethoxypyridine.
Halogenation: Introducing a Versatile Handle
Halogenation, particularly bromination and chlorination, introduces a key functional group that can be further elaborated through cross-coupling reactions.
This protocol describes the bromination of 2-Amino-6-ethoxypyridine using N-bromosuccinimide (NBS), a mild and selective brominating agent.
Rationale: NBS is preferred over elemental bromine for its ability to provide a low concentration of Br₂, minimizing over-bromination and side reactions. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile at low temperatures to control the reaction rate and improve selectivity.
| Parameter | Value |
| Starting Material | 2-Amino-6-ethoxypyridine |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Stoichiometry (Substrate:NBS) | 1 : 2.2 |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
Step-by-Step Protocol:
-
To a solution of 2-Amino-6-ethoxypyridine (1.0 eq) in anhydrous DMF, cooled to 0 °C in an ice bath, add N-bromosuccinimide (2.2 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield a mixture of 2-amino-3,5-dibromo-6-ethoxypyridine. Further purification can be achieved by column chromatography on silica gel.
Caption: Workflow for the bromination of 2-Amino-6-ethoxypyridine.
Nitration: Installation of a Key Precursor
Nitration introduces a nitro group, which can be subsequently reduced to an amino group, providing a handle for further diversification. A process for the nitration of the closely related 2-amino-6-methoxypyridine has been reported and can be adapted for the ethoxy analogue.[1]
This protocol is adapted from a patented procedure for the nitration of 2-amino-6-methoxypyridine.[1]
Rationale: The nitration of aminopyridines requires careful control of reaction conditions to prevent oxidation and the formation of nitramines. The use of a mixed acid system (sulfuric and nitric acid) at low temperatures allows for the controlled generation of the nitronium ion (NO₂⁺) and directs the substitution to the activated C3 position.
| Parameter | Value |
| Starting Material | 2-Amino-6-ethoxypyridine |
| Reagents | Concentrated Sulfuric Acid, Fuming Nitric Acid |
| Temperature | -5 °C to 0 °C |
| Reaction Time | 1-2 hours |
Step-by-Step Protocol:
-
In a flask equipped with a stirrer and a thermometer, cool concentrated sulfuric acid to -5 °C.
-
Slowly add 2-Amino-6-ethoxypyridine (1.0 eq) to the cold sulfuric acid, maintaining the temperature below 0 °C.
-
In a separate vessel, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at low temperature.
-
Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, ensuring the temperature does not exceed 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 2-amino-6-ethoxy-3-nitropyridine.
Sulfonation and Acylation: Challenges and Considerations
Sulfonation: Direct sulfonation of 2-Amino-6-ethoxypyridine with fuming sulfuric acid can be challenging due to the basicity of the amino group, which can lead to salt formation and deactivation of the ring. A milder approach using a sulfur trioxide-pyridine complex or chlorosulfonic acid at low temperatures may be more successful in achieving sulfonation, likely at the C3 and/or C5 positions.
Acylation (Friedel-Crafts): Friedel-Crafts acylation is generally not feasible for aminopyridines. The amino group can react with the Lewis acid catalyst, forming a complex that deactivates the ring towards electrophilic substitution.[2] Furthermore, the amino group itself can be acylated. To achieve C-acylation, protection of the amino group (e.g., as an amide) is typically required before attempting the Friedel-Crafts reaction.
Part 2: Metal-Catalyzed Cross-Coupling Reactions - Building Molecular Complexity
The halogenated derivatives of 2-Amino-6-ethoxypyridine, prepared as described in Protocol 1, are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl structures by coupling an organoboron reagent with an aryl halide.[2]
| Parameter | Value |
| Substrate | 3-Bromo-2-amino-6-ethoxypyridine |
| Coupling Partner | Arylboronic acid or ester |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Dioxane/Water or Toluene/Ethanol/Water |
| Temperature | 80-100 °C |
Step-by-Step Protocol:
-
To a degassed solution of 3-bromo-2-amino-6-ethoxypyridine (1.0 eq), an arylboronic acid (1.2 eq), and a base (2.0-3.0 eq) in a suitable solvent mixture, add the palladium catalyst (0.02-0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[3]
| Parameter | Value |
| Substrate | 3-Bromo-2-amino-6-ethoxypyridine |
| Coupling Partner | Terminal alkyne |
| Catalyst | Pd(PPh₃)₂Cl₂, CuI |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Solvent | THF or DMF |
| Temperature | Room temperature to 60 °C |
Step-by-Step Protocol:
-
To a solution of 3-bromo-2-amino-6-ethoxypyridine (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent, add the palladium catalyst (0.02-0.05 eq), CuI (0.05-0.1 eq), and the amine base.
-
Stir the reaction mixture under an inert atmosphere at the specified temperature for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand.[4][5]
| Parameter | Value |
| Substrate | 3-Bromo-2-amino-6-ethoxypyridine |
| Coupling Partner | Primary or secondary amine |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, or a biarylphosphine ligand |
| Base | NaOt-Bu or K₃PO₄ |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
Step-by-Step Protocol:
-
To an oven-dried flask, add the palladium catalyst (0.01-0.05 eq), the ligand (0.02-0.1 eq), and the base (1.5-2.0 eq).
-
Add a solution of 3-bromo-2-amino-6-ethoxypyridine (1.0 eq) and the amine (1.2 eq) in the specified solvent.
-
Heat the reaction mixture under an inert atmosphere at the specified temperature for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable solvent, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: Overview of cross-coupling reactions.
Conclusion
The functionalization of the 2-Amino-6-ethoxypyridine ring offers a gateway to a vast chemical space with significant potential for the discovery of novel therapeutic agents and advanced materials. This guide has provided a detailed overview of key synthetic transformations, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. By understanding the underlying principles of regioselectivity and employing the robust protocols outlined herein, researchers can confidently navigate the synthesis of a wide range of derivatives from this versatile scaffold. The provided methodologies, grounded in established chemical principles and supported by literature precedents, are intended to serve as a valuable resource for the scientific community.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English31 , 1149-1150 (1992). [Link]
-
Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. Angewandte Chemie International Edition in English37 , 2046-2067 (1998). [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653 , 46-49 (2002). [Link]
-
Doubleday, W. W., Roschger, P. & Kappe, C. O. The high-speed synthesis of 2-amino-3-cyano-4,6-disubstituted pyridines. Journal of Combinatorial Chemistry4 , 457-463 (2002). [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J.-F. & Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research31 , 805-818 (1998). [Link]
- Bollu, V. R. et al. Process for producing 2,3-diamino-6-methoxypyridine.
-
Katritzky, A. R., Pozharskii, A. F. & Boulton, A. J. Handbook of Heterocyclic Chemistry. (Elsevier, 2010). [Link]
-
Carey, F. A. & Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. (Springer, 2007). [Link]
-
Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews95 , 2457-2483 (1995). [Link]
Sources
- 1. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 3. Reactions of substituted pyridines with electrophilic boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Ethoxy-2-pyridinamine
Welcome to the technical support guide for the synthesis of 6-Ethoxy-2-pyridinamine (also known as 2-Amino-6-ethoxypyridine). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during this synthesis, thereby improving your yield, purity, and overall success. This compound is a valuable pyridine derivative used as a building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]
Overview of Synthetic Strategies
The synthesis of this compound can be approached via several established routes. The optimal choice depends on starting material availability, scale, and laboratory capabilities. The two most common and reliable strategies involve nucleophilic aromatic substitution (SNAr) on a functionalized pyridine ring.
-
Route A: Williamson Ether Synthesis. This route utilizes the reaction of 2-Amino-6-chloropyridine with an ethoxide source. It is a classic and cost-effective method. The amino group is a strong electron-donating group, which can make subsequent SNAr reactions challenging, but this reaction is well-established.[2]
-
Route B: Catalytic Amination. This approach involves the amination of 2-Chloro-6-ethoxypyridine. Modern methods like the Buchwald-Hartwig palladium-catalyzed amination or copper-catalyzed amination offer high efficiency and broad substrate scope, though they require careful control of catalytic conditions.[3][4]
This guide will focus primarily on troubleshooting Route A , as it is a foundational method often attempted first, presenting unique challenges that can be overcome with proper technique.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis of this compound via the Williamson ether synthesis from 2-Amino-6-chloropyridine.
Question 1: My reaction shows a low conversion rate, with a significant amount of 2-Amino-6-chloropyridine remaining even after prolonged reaction time. What are the likely causes?
Answer: Low conversion is one of the most common issues and typically points to three areas: the base, the solvent, or the temperature.
-
Cause A: Inactive or Insufficient Base. The reaction requires a strong base to generate the nucleophilic ethoxide anion from ethanol. If you are generating sodium ethoxide in situ using sodium hydride (NaH) or sodium metal, its deactivation is a primary concern.
-
Troubleshooting:
-
Verify Base Activity: NaH is notoriously sensitive to moisture. Use a fresh bottle or an older bottle that has been stored meticulously under an inert atmosphere. A simple test for NaH activity is to carefully add a small amount to a protic solvent (like ethanol) and observe for vigorous hydrogen gas evolution.
-
Ensure Anhydrous Conditions: The presence of water in your ethanol or reaction solvent will consume the base, reducing the amount available to form the ethoxide nucleophile. Use absolute (anhydrous) ethanol (≥99.5%). If using other solvents like THF, ensure they are freshly dried.[5]
-
Stoichiometry: Use at least a stoichiometric equivalent of the base relative to the ethanol. It is common practice to use a slight excess (1.1-1.2 equivalents) to ensure full conversion of the alcohol to the alkoxide.
-
-
-
Cause B: Insufficient Temperature. Nucleophilic aromatic substitution on an electron-rich ring (due to the amino group) can be sluggish.[2]
-
Troubleshooting: Ensure your reaction is maintained at a consistent reflux temperature. Use a heating mantle with a temperature controller and ensure the reflux ring is stable within the condenser. For higher boiling points, a solvent like DMF can be considered, but ethanol often serves as both reagent and solvent.
-
-
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: After workup, my crude product is a dark, tarry substance, and purification by column chromatography gives a very low yield. What's happening?
Answer: The formation of dark, intractable materials often suggests degradation or polymerization side reactions, which can be triggered by harsh conditions during the reaction or workup.
-
Cause A: Excessively High Temperatures or Reaction Times. While heat is necessary, prolonged exposure to high temperatures in the presence of a strong base can cause decomposition of the starting material or product. 2-aminopyridines can be sensitive under these conditions.
-
Troubleshooting:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed. Over-refluxing provides no benefit and increases the risk of side reactions.
-
Controlled Heating: Avoid aggressive, uncontrolled heating. Use a silicone oil bath for more uniform temperature distribution compared to a heating mantle.
-
-
-
Cause B: Harsh Workup Conditions. The standard workup involves quenching the reaction with water and extracting the product. If the quenching is too exothermic or if the aqueous solution is not pH-controlled, it can lead to degradation.
-
Troubleshooting:
-
Controlled Quenching: Cool the reaction vessel to room temperature or in an ice bath before slowly adding water to quench the excess base.
-
pH Adjustment: After quenching, the solution will be highly basic. While 2-Amino-6-ethoxypyridine is relatively stable, some impurities may not be. Neutralize the solution carefully with a dilute acid (e.g., 1M HCl or acetic acid) before extraction. Check the pH to ensure it is near 7-8.
-
Extraction Solvent: Use an appropriate solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery of the product from the aqueous layer.[6]
-
-
Question 3: I'm seeing an unexpected byproduct on my TLC/GC-MS analysis. What could it be?
Answer: Byproduct formation usually arises from competing reaction pathways or impurities in the starting materials.
-
Potential Byproduct A: 2,6-Diethoxypyridine. If your starting material, 2-Amino-6-chloropyridine, is contaminated with 2,6-dichloropyridine, the dichloro impurity will react twice to form 2,6-diethoxypyridine.
-
Identification: This byproduct will have a higher Rf on TLC (less polar than the aminated product) and a distinct mass in MS analysis.
-
Solution: Ensure the purity of your starting 2-Amino-6-chloropyridine via melting point or NMR analysis before starting the reaction. If necessary, recrystallize the starting material.
-
-
Potential Byproduct B: Dimerization Products. Although less common in SNAr than in other reactions like the Chichibabin reaction, base-mediated coupling of pyridine rings can sometimes occur at high temperatures.[7]
-
Identification: These would appear as high molecular weight species in a mass spectrum.
-
Solution: Avoid excessive temperatures and reaction times. If this is a persistent issue, consider switching to a milder, catalyzed route (Route B).
-
Frequently Asked Questions (FAQs)
Q: Which is the better synthetic route: Williamson ether synthesis (Route A) or a modern catalytic amination (Route B)?
A: The "better" route depends on your specific circumstances. The table below provides a comparison to guide your decision.
| Feature | Route A: Williamson Ether Synthesis | Route B: Catalytic Amination (e.g., Buchwald-Hartwig) |
| Starting Material | 2-Amino-6-chloropyridine | 2-Chloro-6-ethoxypyridine |
| Reagents | Simple base (NaH, Na), Ethanol | Palladium catalyst, specialized ligand, base (e.g., NaOtBu) |
| Conditions | High temperature (reflux) | Milder temperatures (often <100 °C)[3] |
| Pros | - Cost-effective reagents- Operationally simple | - High yields and functional group tolerance- Milder conditions |
| Cons | - Can be sluggish- Potential for harsh conditions leading to side reactions | - Expensive catalyst and ligands- Requires strict inert atmosphere to protect catalyst |
| Best For | Large-scale synthesis where cost is a major factor; labs not equipped for catalysis. | Small-to-medium scale synthesis; when high purity and yield are critical. |
Q: What is the mechanism of the Williamson ether synthesis in this context?
A: It is a nucleophilic aromatic substitution (SNAr). The mechanism proceeds in two key steps:
-
Nucleophile Formation: Sodium hydride (NaH) deprotonates ethanol to form the potent sodium ethoxide nucleophile.
-
Addition-Elimination: The ethoxide anion attacks the electron-deficient carbon atom bonded to the chlorine (C6 position). This forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is momentarily broken. Aromaticity is then restored by the expulsion of the chloride leaving group, yielding the final product.
Q: How critical is the inert atmosphere for Route A?
A: It is highly critical, primarily to protect the sodium hydride (NaH) base. NaH reacts violently with water and is readily oxidized by air. Performing the initial deprotonation of ethanol under a blanket of nitrogen or argon is essential for achieving a high yield.[5] Once the ethoxide is formed, the system is less sensitive, but maintaining an inert atmosphere throughout the reflux is good practice to prevent solvent oxidation and other side reactions.
Detailed Experimental Protocol: Route A
This protocol describes the synthesis of this compound from 2-Amino-6-chloropyridine on a 10 mmol scale.
Materials:
-
2-Amino-6-chloropyridine (1.29 g, 10 mmol)[2]
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (0.44 g, 11 mmol)
-
Absolute Ethanol (anhydrous, 50 mL)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
Procedure:
-
Setup: Assemble the glassware and ensure it is completely dry. The three-neck flask should be equipped with a magnetic stir bar, a reflux condenser, and a septum for reagent addition. Purge the entire system with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Ethoxide Formation: Under a positive pressure of inert gas, add the anhydrous ethanol (50 mL) to the reaction flask. Carefully add the sodium hydride (0.44 g) portion-wise to the stirring ethanol at room temperature. Caution: Hydrogen gas is evolved. Ensure the reaction is well-ventilated and away from ignition sources. Stir the mixture for 30 minutes at room temperature to ensure complete formation of sodium ethoxide.
-
Substrate Addition: Dissolve the 2-Amino-6-chloropyridine (1.29 g) in a minimal amount of anhydrous ethanol and add it to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 78 °C) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The product spot should be less polar than the starting material.
-
Workup:
-
Once the reaction is complete (starting material consumed), cool the flask to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding deionized water (20 mL) dropwise.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add more water (30 mL) to the remaining residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.[6]
-
Workflow Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 6. benchchem.com [benchchem.com]
- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 6-Ethoxy-2-pyridinamine by Column Chromatography
Welcome to the technical support center for the purification of crude 6-Ethoxy-2-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this versatile pyridine derivative.[1][2][3] As a key intermediate in pharmaceutical and agrochemical research, achieving high purity of this compound is critical for the synthesis of biologically active molecules.[1]
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the column chromatography of this compound, providing potential causes and actionable solutions.
Problem 1: Product Exhibits Significant Tailing or Streaking on the Column
Probable Cause: The basic nature of the aminopyridine moiety in this compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel.[4] This interaction can cause the product to bind too strongly, resulting in poor peak shape and inefficient separation.[4]
Solutions:
-
Incorporate a Basic Modifier: Add a small percentage (typically 0.1-1%) of a volatile base, such as triethylamine (TEA) or ammonia, to your mobile phase.[5][6] TEA acts as a silanol suppressor, competing with the basic analyte for binding sites on the silica gel, which minimizes peak tailing and improves elution.[4][5][7][8][9]
-
Utilize Deactivated Silica Gel: Employ silica gel that has been pre-treated to reduce the acidity of the silanol groups.[10][11][12][13] This can be achieved by preparing a slurry of silica gel in a solvent containing a small amount of triethylamine before packing the column.[10][12]
-
Switch to an Alternative Stationary Phase: Consider using a more inert stationary phase, such as basic or neutral alumina.[13] However, it is crucial to first assess the stability and separation of your compound on alumina using Thin Layer Chromatography (TLC).
Problem 2: The Product Does Not Elute from the Column
Probable Cause: The mobile phase is not polar enough to displace the compound from the stationary phase. This is a common issue, especially if the crude material contains highly polar impurities that bind strongly to the silica gel.
Solutions:
-
Gradually Increase Mobile Phase Polarity: If you are using a gradient elution, continue to increase the proportion of the more polar solvent. For a hexane/ethyl acetate system, for instance, incrementally raise the percentage of ethyl acetate.
-
Re-evaluate Your Solvent System: If a significant increase in polarity does not yield the desired product, your initial solvent system may be inappropriate. Re-screen for a more suitable mobile phase using TLC, aiming for an Rf value of your target compound between 0.2 and 0.4.[6]
-
Check for On-Column Decomposition: Acid-sensitive compounds can degrade on silica gel. To test for this, spot your crude material on a TLC plate and let it sit for an extended period before eluting. If the spot corresponding to your product diminishes or new spots appear, decomposition is likely. In this case, using deactivated silica or an alternative stationary phase is recommended.[10]
Problem 3: Poor Separation Between this compound and Impurities
Probable Cause: The chosen mobile phase does not provide adequate selectivity for the components in your crude mixture.
Solutions:
-
Optimize the Solvent System: Experiment with different solvent combinations. While hexane/ethyl acetate is a common starting point, systems like dichloromethane/methanol can offer different selectivity.[10]
-
Employ Gradient Elution: A gradual increase in the mobile phase polarity can effectively separate compounds with close Rf values. Start with a low polarity to elute non-polar impurities, and then slowly increase the polarity to elute your product, leaving more polar impurities behind.[6]
-
Adjust the Solvent Strength: To improve the resolution between closely eluting bands, you can fine-tune the solvent strength. Reducing the proportion of the more polar solvent will increase the retention time of all components, potentially leading to better separation.[14]
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: Standard silica gel is the most common stationary phase for the column chromatography of organic compounds.[6] However, due to the basicity of this compound, deactivating the silica gel with triethylamine or using basic alumina can prevent peak tailing and improve separation.[10][13]
Q2: How do I determine the optimal mobile phase for my separation?
A2: The ideal mobile phase is best determined through preliminary analysis of your crude mixture using Thin Layer Chromatography (TLC).[6] Test various solvent systems, starting with non-polar solvents like hexane and gradually adding more polar solvents like ethyl acetate. The goal is to find a solvent system where the Rf value of this compound is between 0.2 and 0.4, and there is clear separation from impurities.[6]
Q3: What are some potential impurities in crude this compound?
A3: Common impurities can include unreacted starting materials from the synthesis, such as 2-amino-6-chloropyridine or 2-amino-6-bromopyridine, as well as byproducts from side reactions. The exact nature of the impurities will depend on the synthetic route employed. A thorough TLC analysis of the crude material will help to visualize the number and polarity of the impurities present.
Q4: Can I use flash chromatography for this purification?
A4: Yes, flash chromatography is a highly effective and rapid method for purifying this compound. The principles of stationary and mobile phase selection are the same as for traditional gravity column chromatography.
Experimental Protocol: A General Guideline
This protocol provides a general framework for the purification of crude this compound by flash column chromatography. Optimization, particularly of the mobile phase, will be necessary based on the specific impurity profile of your crude material.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Compressed air or nitrogen source for flash chromatography
-
TLC plates, chamber, and UV lamp
-
Fraction collection tubes
-
Rotary evaporator
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and elute with various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under a UV lamp.
-
Identify a solvent system that provides an Rf value of approximately 0.2-0.4 for the product spot and good separation from other spots.[6]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified in the TLC analysis.
-
Secure the column vertically and place a small plug of cotton or glass wool at the bottom.[15]
-
Add a thin layer of sand over the plug.[15]
-
Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[15]
-
Allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.[15]
-
Add another thin layer of sand on top of the packed silica.[15]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[6]
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
Carefully apply the sample to the top of the column.[6]
-
Allow the sample to absorb into the stationary phase until the liquid level is at the top of the sand.[6]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure to the top of the column to begin the elution.
-
Collect fractions in test tubes.
-
If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.
-
-
Analysis of Fractions:
-
Monitor the elution by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, effective for a wide range of organic compounds.[6] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Good starting point for many organic separations, allows for tuning of polarity.[16] |
| Mobile Phase Modifier | 0.1-1% Triethylamine (TEA) | Mitigates peak tailing for basic compounds like aminopyridines.[5][6] |
| Optimal Product Rf | 0.2 - 0.4 | Provides a good balance between retention and elution time for effective separation.[6] |
Visualizing the Workflow
Caption: Experimental workflow for the purification of this compound.
References
-
[Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (2025) Available at: [Link]
-
Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
Tip on Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]
-
Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed. Available at: [Link]
-
use of Triethylamine. Chromatography Forum. (2005) Available at: [Link]
-
When basification of silica gel is required, before using Column chromatography? ResearchGate. (2014) Available at: [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. (2023) Available at: [Link]
-
How To Neutralize Silica Gel? Chemistry For Everyone - YouTube. (2025) Available at: [Link]
-
Chromatography: The Solid Phase. University of Rochester Department of Chemistry. Available at: [Link]
-
Deactivation of silica gel? ResearchGate. (2019) Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
How to run column chromatography. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
- Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
-
Paper chromatography of pyridine derivatives. PubMed. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021) Available at: [Link]
-
A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. Available at: [Link]
-
RF values for component obtained from hexane extract. ResearchGate. Available at: [Link]
-
FLASH OPTIMIZATION. Brian H. Northrop. Available at: [Link]
-
Pyridine and Pyridine Derivatives. ResearchGate. Available at: [Link]
- Process for the preparation of 2-amino-alkylpyridines. Google Patents.
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. (2016) Available at: [Link]
-
Synthesis of 2-amino-6-methylpyridine. PrepChem.com. Available at: [Link]
-
Synthesis of 2-amino-6-bromopyridine. Dissertation. Available at: [Link]
-
A Brief View on Pyridine Compounds. Open Access Journals. Available at: [Link]
-
A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. welch-us.com [welch-us.com]
- 6. benchchem.com [benchchem.com]
- 7. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 8. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. use of Triethylamine - Chromatography Forum [chromforum.org]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Chromatography [chem.rochester.edu]
- 14. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Amino-6-ethoxypyridine
Welcome to the technical support center for the synthesis of 2-Amino-6-ethoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the challenges of this synthesis and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 2-Amino-6-ethoxypyridine, particularly via the common route of nucleophilic aromatic substitution (SNAr) on 2-chloro-6-ethoxypyridine.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yield is a frequent issue that can stem from several factors. Systematically investigating the following possibilities is the best approach.
-
Incomplete Reaction: The amination of 2-chloro-6-ethoxypyridine is often equilibrium-limited or slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If significant starting material remains, consider extending the reaction time or increasing the temperature. However, be cautious, as excessive heat can promote side reactions.
-
Ammonia Concentration: When using aqueous or methanolic ammonia, the effective concentration of the nucleophile (NH₃) can be a limiting factor. The reaction is typically conducted under pressure in a sealed vessel to maintain a high concentration of ammonia at elevated temperatures. Ensure your reaction vessel is properly sealed and can withstand the autogenous pressure.
-
Hydrolysis of Starting Material: The starting material, 2-chloro-6-ethoxypyridine, can be susceptible to hydrolysis, especially under harsh basic conditions or if water is present in the solvent, leading to the formation of 2-hydroxy-6-ethoxypyridine. This side-product will not undergo amination and represents a loss of material. Ensure you are using anhydrous solvents and reagents where possible.
-
Mechanical Losses: Significant product loss can occur during workup and purification. Ensure complete extraction from the aqueous phase and minimize transfers. When performing recrystallization, optimize the solvent system and cooling process to maximize crystal recovery.
Q2: I'm observing an unexpected peak in my NMR/HPLC analysis. What could this impurity be?
A2: The identity of an impurity depends heavily on the synthetic route and reaction conditions. For the SNAr pathway, the most common impurities are detailed in the table below.
| Potential Impurity | Formation Mechanism | Identifying Characteristics | Mitigation Strategy |
| 2-Hydroxy-6-ethoxypyridine | Hydrolysis of the starting material (2-chloro-6-ethoxypyridine) by trace water or hydroxide ions.[1] | Appears as a more polar spot on TLC. In ¹H NMR, the pyridine ring protons will show a different chemical shift compared to the product. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Dimer (e.g., Bis(6-ethoxypyridin-2-yl)amine) | Reaction of the product, 2-Amino-6-ethoxypyridine, with unreacted 2-chloro-6-ethoxypyridine. | High molecular weight peak in Mass Spectrometry. Complex aromatic region in ¹H NMR. | Use a sufficient excess of ammonia to favor the primary amination. Add the chloropyridine starting material slowly to the ammonia solution to maintain a high nucleophile-to-electrophile ratio. |
| 4-Amino-2-ethoxypyridine | Isomeric amination, although less common for SNAr on 2-halopyridines compared to Chichibabin reactions.[2] | Can be difficult to separate from the desired product. Requires careful chromatographic analysis or 2D NMR for confirmation. | SNAr reactions on 2-halopyridines are highly regioselective for the 2-position due to the electronic activation by the ring nitrogen.[3][4] This is typically a minor impurity. |
Q3: The product is dark-colored and difficult to purify. What causes this discoloration?
A3: Dark coloration, often ranging from yellow to dark brown, usually indicates the formation of polymeric or oxidized byproducts.
-
Oxidation: Aminopyridines can be sensitive to air oxidation, especially at elevated temperatures and in the presence of trace metals. The resulting oxidized species are often highly colored.
-
Thermal Decomposition: Prolonged heating at high temperatures can lead to decomposition and the formation of complex, colored tars.
Solutions:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Temperature Control: Avoid excessive heating. Run test reactions to find the minimum temperature required for a reasonable reaction rate.
-
Purification with Activated Carbon: During recrystallization, adding a small amount of activated carbon (charcoal) to the hot solution can help adsorb colored impurities. Filter the hot solution through a pad of celite to remove the carbon before allowing the product to crystallize.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for producing high-purity 2-Amino-6-ethoxypyridine?
A1: The most common and generally reliable method is the nucleophilic aromatic substitution (SNAr) of 2-chloro-6-ethoxypyridine with ammonia.[5] This method offers high regioselectivity for the 2-position.[3][4] An alternative, the Chichibabin reaction, involves treating 2-ethoxypyridine with sodium amide (NaNH₂).[2][6] While direct, this reaction often requires harsh conditions (high temperatures) and can suffer from side reactions like dimerization or amination at the 4-position.[2][6] For laboratory and industrial scale, the SNAr approach is typically preferred for its control and predictability.
Q2: How critical is temperature and pressure control in the amination of 2-chloro-6-ethoxypyridine?
A2: Temperature and pressure are critical, interconnected parameters.
-
Temperature: Directly influences the reaction rate. Amination of halopyridines can be slow at room temperature.[5] Heating is required to achieve a practical conversion rate. However, temperatures that are too high (>150-180°C) can increase the rate of side reactions, such as hydrolysis and decomposition.
-
Pressure: When using a volatile nucleophile like ammonia in a closed system, temperature dictates the internal pressure. This pressure is essential for maintaining a high concentration of ammonia in the solution phase, which drives the reaction forward. It is imperative to use an appropriately rated pressure vessel and to operate within its safety limits.
The optimal conditions are typically found empirically but often lie in the range of 120-160°C for several hours.
Q3: Which solvent system is optimal for the SNAr amination step?
A3: The choice of solvent is crucial for solubility and reactivity.
-
Aqueous Ammonia: Often used in excess. Water is a polar, protic solvent that can facilitate the reaction, but it also increases the risk of hydrolysis of the starting material.
-
Ammonia in an Alcohol (e.g., Methanol, Ethanol): This is a very common choice. Alcohols are good solvents for both the halo-pyridine and ammonia. They are less nucleophilic than ammonia, so they generally do not compete in the reaction.
-
Aprotic Solvents (e.g., Dioxane, Toluene): These can be used with a source of ammonia (e.g., bubbling ammonia gas or using ammonium salts with a strong base). They are less likely to participate in side reactions but may offer lower solubility for the ammonia source.
For most applications, a solution of ammonia in methanol or ethanol provides a good balance of reactivity, solubility, and ease of handling.
Visualizing the Process: Mechanisms and Workflows
Primary Synthesis and Key Side Reaction
The following diagram illustrates the desired SNAr pathway and the competing hydrolysis side reaction. The SNAr reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity is temporarily disrupted.[6]
Caption: A decision tree for troubleshooting low reaction yields.
Experimental Protocol: Amination of 2-Chloro-6-ethoxypyridine
This protocol is a representative example and must be adapted and optimized for specific laboratory conditions. All operations involving high pressure must be conducted behind a blast shield in a certified fume hood.
Materials:
-
2-chloro-6-ethoxypyridine
-
Ammonia in Methanol (7N solution)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Heptane
-
High-pressure reaction vessel with magnetic stirring
Procedure:
-
Reaction Setup: To a high-pressure reaction vessel, add 2-chloro-6-ethoxypyridine (1.0 eq).
-
Reagent Addition: Add a 7N solution of ammonia in methanol (10-15 eq. of NH₃).
-
Reaction: Seal the vessel securely. Place it in a heating mantle on a stirrer plate. Heat the mixture to 140°C with vigorous stirring. The internal pressure will increase; monitor to ensure it remains within the vessel's safety limits. Maintain these conditions for 12-18 hours.
-
Cooldown and Workup: Cool the vessel to room temperature. CAUTION: Vent the vessel slowly in the fume hood to release residual pressure.
-
Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the methanol and excess ammonia under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (DCM). Wash the organic layer sequentially with water and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., heptane or a toluene/heptane mixture) to yield 2-Amino-6-ethoxypyridine as a crystalline solid.
References
-
Chichibabin, A. E. The Chichibabin Reaction. Wikipedia. Link
-
Slideshare. Chichibabin Reaction | PPTX. [Link]([Link] K/chichibabin-reaction-288251261)
-
Grokipedia. Chichibabin reaction. 2
-
Tan, E. et al. Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University. Link
-
Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Link
-
ResearchGate. Synthesis of 2‐amino‐5‐ethoxypyridine. Link
-
Google Patents. Process for the production of 2-hydroxypyridine. Link
-
Scientific Update. The Chichibabin amination reaction. Link
-
PrepChem.com. Synthesis of 2-amino-6-methylpyridine. Link
-
Google Patents. Process for producing 2,3-diamino-6-methoxypyridine. Link
-
PubMed Central (PMC). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Link
-
YouTube. nucleophilic aromatic substitutions. Link
-
ChemicalBook. 2-Amino-6-methoxypyridine synthesis. Link
-
Google Patents. Process for the preparation of 2-amino-alkylpyridines. Link
-
PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. Link
-
YouTube. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Link
-
PubMed Central (PMC). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Link
-
MDPI. Investigation of Impurities in Peptide Pools. Link
-
PubMed Central (PMC). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Link
-
Royal Society of Chemistry. ChemComm. Link
-
YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Link
-
Grokipedia. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. 7
-
PubMed Central (PMC). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Link
-
PubMed Central (PMC). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Link
-
National Institutes of Health (NIH). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Link
-
Sigma-Aldrich. 2-Chloro-6-methoxypyridine 98 17228-64-7. Link
-
PubChem. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009. Link
-
Google Patents. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid. Link
-
Loba Chemie. 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. Link
Sources
- 1. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 2. grokipedia.com [grokipedia.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Optimizing Coupling Reactions with 6-Ethoxy-2-pyridinamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for optimizing palladium-catalyzed cross-coupling reactions involving 6-Ethoxy-2-pyridinamine. The unique electronic and structural properties of this substrate—namely the electron-donating ethoxy group and the coordinating 2-amino group—present specific challenges that can hinder reaction success. This resource addresses these issues in a direct question-and-answer format, explaining the causality behind experimental choices to empower you to resolve common issues and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues & Reaction Setup
Q1: I am observing very low or no conversion in my coupling reaction with this compound. What are the most common culprits?
A1: Low conversion with 2-aminopyridine scaffolds is a frequent challenge. The primary issues stem from the inherent properties of the substrate which can disrupt the catalytic cycle.[1]
-
Catalyst Inhibition/Deactivation: The most significant factor is often the coordination of the pyridine nitrogen's lone pair of electrons to the palladium catalyst. This forms stable, catalytically inactive complexes, effectively sequestering the catalyst from the reaction.[1][2] The adjacent 2-amino group can exacerbate this through chelation.
-
Suboptimal Catalyst System: this compound is an electron-rich nucleophile. The choice of ligand and palladium precursor is critical to favor the desired catalytic pathway over catalyst inhibition. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2]
-
Poor Reagent Quality: Cross-coupling reactions are highly sensitive to impurities. Ensure your aryl halide coupling partner is pure, use anhydrous and properly degassed solvents, and confirm the purity and integrity of your base.[1] Oxygen, in particular, can oxidize and deactivate the active Pd(0) catalyst and phosphine ligands.[1]
-
Incorrect Base or Solvent Selection: The base is not just a stoichiometric reagent; it plays a crucial role in the catalytic cycle. Its strength and solubility can dramatically impact the outcome.[3] Similarly, the solvent must solubilize all components and should not coordinate strongly to the catalyst.[4]
Workflow: Troubleshooting Low Conversion
Here is a systematic approach to diagnosing and solving low-yield reactions.
References
preventing oxidation of 2-Amino-6-ethoxypyridine during storage
Technical Support Center: 2-Amino-6-ethoxypyridine
Welcome to the technical support guide for 2-Amino-6-ethoxypyridine. This document provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development professionals to prevent its oxidative degradation during storage and handling. Our goal is to ensure the integrity and stability of your valuable research materials.
Frequently Asked Questions (FAQs)
Q1: Why is my sample of 2-Amino-6-ethoxypyridine turning dark? What causes this instability?
A1: The color change is a primary indicator of oxidative degradation. 2-Amino-6-ethoxypyridine is susceptible to oxidation due to its chemical structure. The pyridine ring is activated by two electron-donating groups: the amino (-NH2) group and the ethoxy (-OC2H5) group. This increased electron density makes the molecule more vulnerable to attack by atmospheric oxygen, a process known as autoxidation.[1]
The primary amine (-NH2) is particularly prone to oxidation, which can lead to the formation of colored impurities and complex degradation products, including potential N-oxides or polymeric materials.[2] This process is often catalyzed by light, moisture, and trace metal impurities. The mechanism is analogous to the oxidation observed in other electron-rich aromatic amines, where exposure to air can initiate a free-radical chain reaction.[3]
Q2: How can I definitively confirm if my 2-Amino-6-ethoxypyridine has degraded?
A2: While a visual color change is a strong warning, analytical confirmation is crucial for experimental integrity. We recommend two primary methods for assessing the purity and confirming degradation.
1. Thin-Layer Chromatography (TLC): A Quick Qualitative Check
-
Purpose: To quickly visualize the presence of impurities.
-
Procedure: Dissolve a small amount of your stored sample in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot it on a TLC plate alongside a freshly opened or high-purity standard, if available. Develop the plate using an appropriate solvent system (e.g., a hexane/ethyl acetate mixture).
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of multiple spots, streaking, or spots with a lower Rf value (closer to the baseline) indicates the formation of more polar, likely oxidized, impurities.
2. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
-
Purpose: To quantify the purity of the sample and identify degradation products.
-
Methodology: Reverse-phase HPLC with UV detection is a robust method for analyzing aminopyridine compounds.[4] The appearance of new peaks or a decrease in the area of the main peak corresponding to 2-Amino-6-ethoxypyridine confirms degradation. Mass spectrometry (LC-MS) can be coupled to HPLC to identify the mass of the impurity peaks, providing clues to their structure.[5]
A summary of analytical approaches is provided below.
| Method | Purpose | Complexity | Information Provided |
| Visual Inspection | Initial Alert | Low | Qualitative (Color change from off-white to yellow/brown) |
| TLC | Rapid Purity Check | Low | Qualitative (Number of impurity spots) |
| RP-HPLC | Purity Quantification | Medium | Quantitative (% Purity, presence of degradation peaks) |
| LC-MS | Impurity Identification | High | Quantitative (% Purity) & Structural (Mass of impurities) |
Q3: What are the ideal long-term storage conditions to prevent oxidation?
A3: Preventing oxidation requires strict control of the compound's environment. The key is to eliminate exposure to oxygen, moisture, and light.
Recommended Storage Protocol: The ideal method involves storage under a dry, inert atmosphere at reduced temperatures.
-
Atmosphere: Replace the air in the container with an inert gas like Argon (Ar) or Nitrogen (N2) . Argon is denser than air and provides an excellent protective blanket.
-
Temperature: Store the container at 2-8°C (refrigerator). For highly sensitive applications or very long-term storage, storage at -20°C (freezer) is recommended. Avoid repeated freeze-thaw cycles.
-
Container: Use an amber glass vial or a flask with a secure, airtight seal. For frequent access, we strongly recommend using a vessel with a septum-sealed sidearm (like a Schlenk flask) or packaging designed for air-sensitive reagents, such as AcroSeal™ or Sure/Seal™ bottles.[6][7]
-
Moisture Control: Store the sealed container inside a desiccator, especially in a refrigerator, to prevent condensation on the exterior which could compromise the seal over time. Many aminopyridines are hygroscopic.[8]
| Storage Condition | Efficacy | Rationale |
| Ideal: Inert Gas, -20°C, Amber Vial, Desiccator | Excellent | Eliminates oxygen, moisture, and light; slows kinetic degradation. |
| Acceptable: Inert Gas, 2-8°C, Amber Vial | Good | Eliminates primary degradation factors (oxygen, light). |
| Poor: Original container, Room Temp, on bench | Very Poor | Constant exposure to air, moisture, light, and temperature fluctuations. |
Below is a diagram illustrating an ideal storage setup.
Caption: Ideal storage involves multiple layers of protection.
Troubleshooting Guide & Experimental Protocols
This section provides actionable steps for both identifying and preventing degradation during active use.
Troubleshooting Workflow for Suspected Oxidation
If you suspect your material has degraded, follow this logical workflow to diagnose the issue and determine the appropriate course of action.
Caption: A step-by-step decision tree for handling suspect material.
Protocol 1: Handling 2-Amino-6-ethoxypyridine Under Inert Atmosphere
This protocol describes the standard procedure for withdrawing an aliquot from a septum-sealed bottle (e.g., Sure/Seal™) for use in an experiment.[9] This technique minimizes atmospheric exposure.
Equipment:
-
Source of dry inert gas (Argon or Nitrogen) with a bubbler
-
Clean, oven-dried glassware for your reaction
-
Dry, gas-tight syringes and needles (e.g., 20-gauge)
-
Septum-sealed bottle of 2-Amino-6-ethoxypyridine
Procedure:
-
Prepare Glassware: Ensure all reaction glassware is thoroughly dried (e.g., oven-dried at 125°C overnight and cooled under a stream of inert gas).[9]
-
Purge the System: Assemble your reaction flask and flush it with the inert gas. Maintain a slight positive pressure, indicated by a slow bubble rate in the bubbler.
-
Prepare for Transfer: Puncture the septum of the 2-Amino-6-ethoxypyridine bottle with a needle connected to your inert gas line. This will equalize the pressure and prevent a vacuum from forming.
-
Withdraw the Aliquot: Puncture the septum with a second, clean, dry syringe needle.
-
If the compound is a solid , you may need to quickly remove the cap inside a glove box or glove bag, weigh the desired amount, and immediately reseal.
-
If it is a liquid or solution , draw the desired volume into the syringe. The positive pressure from the gas line will assist the transfer.
-
-
Transfer to Reaction: Withdraw the syringe and immediately inject the contents into your prepared, inerted reaction flask through its septum.
-
Clean-Up: Immediately rinse the syringe and needles with a suitable dry solvent to prevent clogging and cross-contamination.
-
Reseal and Store: Remove the gas line needle from the source bottle. Replace the plastic cap if one was provided and store the bottle according to the recommended conditions (see Q3). The septum should self-seal, but the cap provides an extra layer of protection.[9]
By adhering to these protocols, you can significantly extend the shelf-life of 2-Amino-6-ethoxypyridine and ensure the reliability and reproducibility of your experimental results.
References
-
ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment... Retrieved from [Link]
-
Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-8. Retrieved from [Link]
-
Loba Chemie. (2016). 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Shanbhogue, M. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? ResearchGate. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
PubMed. (1990). Oxidation and cleavage of 3-aminopyridine adenine dinucleotide phosphate with periodate. Journal of Biochemical and Biophysical Methods, 21(2), 115-27. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]
-
ACS Publications. (n.d.). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine... Retrieved from [Link]
-
MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. web.mit.edu [web.mit.edu]
troubleshooting low conversion rates in 6-Ethoxy-2-pyridinamine reactions
Welcome to the technical support center for reactions involving 6-Ethoxy-2-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions, ensuring higher conversion rates and reproducible results. The insights provided are based on established scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound as the nucleophile is showing low conversion. What are the likely causes?
Low conversion in Suzuki-Miyaura couplings involving 2-aminopyridines like this compound can stem from several factors. The primary challenges often revolve around the electronic nature of the pyridine ring and potential catalyst inhibition.[1]
-
Catalyst Inhibition: The pyridine nitrogen in your substrate can coordinate with the palladium catalyst, leading to deactivation.[1] This is a common issue with nitrogen-containing heterocycles.
-
Slow Transmetalation: The electron-donating amino and ethoxy groups can increase the electron density on the pyridine ring, which can sometimes slow down the transmetalation step of the catalytic cycle.
-
Protodeboronation: Your boronic acid or ester might be degrading, especially if the reaction conditions are too harsh or if there's residual water. This is a common side reaction that consumes your coupling partner.
-
Inappropriate Base: The choice of base is crucial for the efficiency of the transmetalation step. An unsuitable base can lead to poor yields.
Q2: I am attempting a Buchwald-Hartwig amination with an aryl halide and this compound, but the reaction is sluggish. How can I improve the conversion rate?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with 2-aminopyridines is highly dependent on the reaction conditions.[2]
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often necessary to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][3]
-
Base Compatibility: Strong, non-nucleophilic bases are typically required. However, the pKa of this compound and the nature of your aryl halide will influence the optimal base choice.
-
Catalyst Precursor: Using a pre-formed palladium catalyst can sometimes give more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂.[4]
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Inadequate degassing of your solvent and failure to maintain an inert atmosphere can lead to catalyst decomposition and low conversion.[1]
Q3: What are the best starting conditions for a Suzuki-Miyaura coupling involving this compound?
For a successful Suzuki-Miyaura coupling with 2-aminopyridine derivatives, a good starting point is crucial. The following table provides a set of generally effective conditions that can be further optimized.
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(PPh₃)₄ (5 mol%) | These are common and effective palladium sources for cross-coupling reactions.[5][6] |
| Ligand | XPhos, SPhos, or RuPhos (2-5 mol%) | Bulky, electron-rich phosphine ligands are known to be effective for coupling nitrogen-containing heterocycles.[6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | These inorganic bases are often effective in promoting the transmetalation step in Suzuki couplings.[6] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (4:1 to 10:1 mixture) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[7] |
| Temperature | 80-110 °C | Elevated temperatures are usually required to drive the reaction to completion. |
Q4: For a Buchwald-Hartwig amination, what catalyst system should I start with for this compound?
The choice of catalyst system is paramount for a successful Buchwald-Hartwig amination. Here are recommended starting conditions for coupling this compound with an aryl halide.
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst like XPhos Pd G2 (2 mol%) | Pre-catalysts can offer better reproducibility.[1][6] |
| Ligand | BrettPhos, RuPhos, or Xantphos (2-4 mol%) | These ligands are known to be effective for the amination of challenging substrates, including heteroaryl amines.[3][8] |
| Base | LiHMDS or NaOtBu (1.5-2 equivalents) | Strong, non-nucleophilic bases are necessary to deprotonate the amine and facilitate the catalytic cycle.[8] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous solvents are critical to prevent catalyst deactivation and side reactions.[1] |
| Temperature | 90-110 °C | These reactions often require heating to achieve a reasonable reaction rate. |
Troubleshooting Guides
Issue 1: Low Conversion in Suzuki-Miyaura Coupling
If you are experiencing low conversion in your Suzuki-Miyaura reaction, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Issue 2: Stalled Buchwald-Hartwig Amination
For a Buchwald-Hartwig amination that is not proceeding to completion, consider the following diagnostic steps.
Caption: Troubleshooting guide for stalled Buchwald-Hartwig amination reactions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a starting point for the Suzuki-Miyaura coupling. Optimization may be required for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), the boronic acid or ester (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride with this compound
This is a general protocol that may require optimization based on the specific aryl chloride used.
-
Reaction Setup: To a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), and the base (e.g., NaOtBu, 1.5 mmol) to an oven-dried vial.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).
-
Reaction: Seal the vial and heat the mixture to 100-110 °C with stirring for 16-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Mechanistic Insights
A deeper understanding of the catalytic cycles can aid in troubleshooting.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
References
-
The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions. ([Link])
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access. ([Link])
-
Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. Chemistry – An Asian Journal. ([Link])
-
Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. ([Link])
-
Buchwald–Hartwig amination. Wikipedia. ([Link])
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. ([Link])
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. ([Link])
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances. ([Link])
-
A mild, catalyst-free synthesis of 2-aminopyridines. NIH Public Access. ([Link])
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. ([Link])
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. ([Link])
-
Aminative Suzuki–Miyaura coupling. Science. ([Link])
-
Scope of the reaction with various substituted 2‐aminopyridines. ResearchGate. ([Link])
-
Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Chemical Communications. ([Link])
-
Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. CoLab. ([Link])
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. ([Link])
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. ([Link])
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. ([Link])
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. ([Link])
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH Public Access. ([Link])
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. ([Link])
-
Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. ResearchGate. ([Link])
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. ([Link])
-
2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of Organic Chemistry. ([Link])
-
General and mild preparation of 2-aminopyridines. Organic Letters. ([Link])
-
The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. ([Link])
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. NIH Public Access. ([Link])
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. NIH Public Access. ([Link])
-
Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes. ResearchGate. ([Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Commercial 6-Ethoxy-2-pyridinamine
Welcome to the technical support center for 6-Ethoxy-2-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the purification of this versatile chemical intermediate.[1] Commercial grades of this compound can contain various impurities stemming from the synthetic route or degradation. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve the desired purity for your critical applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the nature of impurities in this compound and how to select an appropriate purification strategy.
Q1: What are the most common impurities I should expect in commercial this compound?
A1: The impurity profile depends heavily on the synthetic method used by the manufacturer. However, you can generally anticipate the following classes of impurities:
-
Starting Materials: Unreacted precursors such as 2-amino-6-chloropyridine or related halogenated pyridines.
-
Isomeric Byproducts: Positional isomers, such as 4-ethoxy-2-pyridinamine, can form during the ethoxylation step.
-
Reaction Byproducts: Side-products from competing reactions. For instance, if sodium ethoxide is used, residual sodium salts may be present.
-
Color Impurities: Aged material may develop a yellow or brown tint due to minor oxidation or degradation products, which are often highly conjugated and intensely colored even at low concentrations.
-
Residual Solvents: Solvents used in the final steps of manufacturing or purification, such as ethanol, toluene, or ethyl acetate.
Q2: How do I choose the best purification method for my needs?
A2: The optimal method depends on the scale of your purification, the nature of the impurities, and the required final purity. Use the following logic diagram to guide your decision.
Caption: Decision workflow for selecting a purification method.
Part 2: Troubleshooting Guide: Column Chromatography
Column chromatography is the most powerful and versatile method for achieving high purity. However, the basic nature of this compound presents unique challenges.[2]
Q3: My compound is streaking badly on the TLC plate and I'm getting poor separation in the column. What's wrong?
A3: This is the most common issue when purifying amines on standard silica gel. The problem stems from the interaction between the basic lone pairs on the pyridine and amine nitrogens and the acidic silanol groups (Si-OH) on the silica surface. This strong, non-specific binding leads to peak tailing and potential decomposition.[2]
Solutions:
-
Use a Basic Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your eluent system. This modifier will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Use Deactivated Stationary Phase:
-
Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds.[2] Start with neutral alumina and move to basic if tailing persists.
-
Deactivated Silica Gel: You can purchase commercially deactivated silica or prepare it by treating standard silica gel to reduce the number of acidic sites.[2]
-
Q4: I'm not sure which solvent system (eluent) to use. Where do I start?
A4: The ideal mobile phase should give your product a retention factor (Rf) between 0.2 and 0.4 on a TLC plate.[2] This provides the optimal balance between resolution and elution time.
Recommended Starting Solvent Systems for TLC Analysis:
| Solvent System | Polarity | Comments |
|---|---|---|
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | A good starting point for many organic compounds. |
| Dichloromethane / Methanol (99:1 to 95:5) | Medium to High | Effective for more polar compounds. Be sure to add a basic modifier. |
Expert Tip: Run TLC plates in parallel with different solvent systems. The system that shows the best separation between your product spot and impurity spots is the one to use for your column.
Detailed Protocol: Column Chromatography Purification
This protocol assumes a 1 gram scale purification. Adjust quantities accordingly.
-
TLC Analysis: Determine the optimal eluent system that provides a product Rf of ~0.3, as described above. For this example, we'll assume an 80:20 Hexane:Ethyl Acetate mixture with 1% triethylamine is optimal.
-
Column Packing:
-
Secure a glass chromatography column vertically in a fume hood.
-
Place a small plug of glass wool at the bottom and cover it with a thin layer of sand.[3]
-
Prepare a slurry by mixing ~40-50 g of silica gel with the eluent.[3]
-
Pour the slurry into the column, tapping gently to pack it evenly and remove air bubbles. Drain the excess solvent until the level is just above the silica bed. Do not let the column run dry.[2][3]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound (~1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 g of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[3]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Gently add the eluent to the top of the column.
-
Begin collecting fractions. Monitor the elution process using TLC to identify which fractions contain your pure product.[3]
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent and triethylamine.
-
Part 3: Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid material, especially for scaling up.
Q5: My compound won't crystallize. It just oils out. What should I do?
A5: "Oiling out" occurs when the solute is supersaturated at a temperature above its melting point. This is often due to using a solvent that is too nonpolar or cooling the solution too quickly.
Solutions:
-
Add a More Polar Co-solvent: If you are using a solvent system like ethyl acetate/hexane, add more ethyl acetate to increase the polarity and solvency.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, and then move it to an ice bath or refrigerator. Rapid cooling promotes oil formation over crystal growth.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Q6: The purity of my material didn't improve after recrystallization. Why?
A6: This usually means the chosen solvent system dissolves the impurities as well as it dissolves your product. For effective purification, the impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).
Solution: pH-Adjusted Recrystallization
Leverage the basicity of the amine to your advantage. This technique is particularly effective at removing neutral or acidic impurities. A similar principle has been demonstrated for purifying other heterocyclic compounds.[4]
-
Dissolution: Dissolve the crude this compound in a suitable amount of dilute aqueous acid (e.g., 1 M HCl). The amine will protonate to form a water-soluble salt. Neutral impurities will remain insoluble.
-
Hot Filtration: If any solids are present, perform a hot filtration to remove them.
-
Precipitation: Cool the acidic solution in an ice bath. Slowly add a base (e.g., 1 M NaOH or ammonium hydroxide) dropwise while stirring until the solution is neutral or slightly basic (pH 7-8).
-
Isolation: The neutral this compound will precipitate out of the solution as a pure solid. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Caption: Workflow for purification via acid-base extraction/precipitation.
Part 4: Compound Data
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | PubChem[5] |
| Molecular Weight | 138.17 g/mol | PubChem[5] |
| IUPAC Name | 6-ethoxypyridin-2-amine | PubChem[5] |
| CAS Number | 768-42-3 | PubChem[5] |
| Appearance | Off-white to light yellow crystalline solid | --- |
References
- BenchChem. (2025). Synthesis Protocol for 2'-Ethoxy-2,3'-bipyridin-6-amine: An Application Note.
- Chem-Impex. (n.d.). This compound.
- BenchChem. (2025). Technical Support Center: Purification of Crude 4-Ethoxy-2,6-dipyridin-2-ylpyridine by Column Chromatography.
- PubChem. (n.d.). This compound (C7H10N2O). PubChemLite.
- PubChem. (n.d.). This compound.
- BenchChem. (2025). Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chromatography.
- Google Patents. (2016). Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. KR20160065496A.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents [patents.google.com]
- 5. This compound | C7H10N2O | CID 586710 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 6-Ethoxy-2-pyridinamine
Welcome to the technical support resource for 6-Ethoxy-2-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges encountered when working with this compound in aqueous media. As a 2-aminopyridine derivative, this compound presents unique solubility characteristics that, when understood, can be leveraged for successful experimental and formulation outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a pyridine derivative with an ethoxy group, which can enhance its reactivity and solubility in certain conditions[1]. Like many aminopyridines, it is expected to be a weakly basic compound. While it may exhibit some solubility in organic solvents, its aqueous solubility is often limited, particularly at neutral and basic pH. The key to its solubility lies in the protonation of the basic amino group.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. What is happening?
This is a common phenomenon known as "antisolvent precipitation." this compound is likely soluble in a polar aprotic solvent like DMSO. However, when this solution is introduced into an aqueous buffer (the "antisolvent"), the polarity of the overall solvent system changes dramatically. Due to its poor aqueous solubility, the compound "crashes out" of the solution, leading to the observed precipitate[2]. To overcome this, employing a co-solvent system or other solubility enhancement techniques discussed in this guide is recommended.
Q3: Can I use pH adjustment to improve the solubility of this compound?
Yes, pH adjustment is a primary and highly effective strategy. As a 2-aminopyridine derivative, this compound possesses a basic amino group that can be protonated in acidic conditions to form a more soluble salt[2]. The pKa of structurally similar compounds like 2-amino-6-methoxypyridine is predicted to be around 4.62, while 2-amino-6-methylpyridine has a pKa of 7.41. This suggests that the pKa of this compound is likely in a range where lowering the pH below its pKa will significantly increase its aqueous solubility. However, it is crucial to assess the compound's stability at different pH values to prevent degradation[2].
Q4: What are the primary strategies for formulating a poorly soluble compound like this compound?
Several strategies can be employed, often in combination, to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs)[2][3]. These can be broadly categorized into physical and chemical modifications[4].
-
Physical Modifications: These include particle size reduction (micronization and nanonization), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in carriers[4][5].
-
Chemical Modifications: These strategies involve changing the pH, using buffers, forming salts, and complexation[4].
Troubleshooting Guides
Guide 1: Solubility Enhancement through pH Adjustment
The basicity of the 2-amino group is the most straightforward property to exploit for increasing the aqueous solubility of this compound. By lowering the pH, the amine group becomes protonated, leading to the formation of a more polar and thus more water-soluble species.
Experimental Protocol: pH-Dependent Solubility Profiling
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution (e.g., 20-50 mM).
-
Prepare a Series of Aqueous Buffers: Prepare a range of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Spike and Equilibrate: Add a small, precise aliquot of the stock solution to each buffer to a target final concentration that is expected to be above the solubility limit.
-
Incubate: Vortex each solution thoroughly and allow them to equilibrate for a set period (e.g., 24-48 hours) at a controlled temperature to ensure equilibrium is reached.
-
Separate Undissolved Compound: Centrifuge or filter the samples to remove any undissolved precipitate.
-
Quantify Soluble Compound: Analyze the concentration of this compound in the clear supernatant or filtrate using a suitable analytical method such as HPLC-UV or UV-Vis spectroscopy.
Illustrative Data:
| pH of Aqueous Buffer | Illustrative Solubility (µg/mL) |
| 2.0 | > 1000 |
| 4.0 | 850 |
| 6.0 | 150 |
| 7.4 | 25 |
| 8.0 | < 10 |
Note: This data is for illustrative purposes and should be determined experimentally for this compound.
Guide 2: Co-Solvent Systems for Improved Solubility
When pH adjustment alone is insufficient or undesirable due to stability concerns, a co-solvent system can be an effective alternative. Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.
Experimental Protocol: Co-Solvent Solubility Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents to screen (e.g., ethanol, propylene glycol, polyethylene glycol 400 (PEG 400)).
-
Prepare Co-solvent Mixtures: Create a series of co-solvent/aqueous buffer (e.g., PBS pH 7.4) mixtures at various ratios (e.g., 10:90, 20:80, 50:50 v/v).
-
Determine Solubility: Add an excess amount of this compound to each co-solvent mixture.
-
Equilibrate and Separate: Follow the equilibration and separation steps as outlined in the pH adjustment protocol.
-
Quantify: Determine the concentration of the dissolved compound in each co-solvent system.
Illustrative Data:
| Co-solvent System (v/v) | Illustrative Solubility (µg/mL) |
| 100% Aqueous Buffer (pH 7.4) | 25 |
| 10% Ethanol in Buffer | 100 |
| 20% Ethanol in Buffer | 250 |
| 10% PEG 400 in Buffer | 150 |
| 20% PEG 400 in Buffer | 400 |
Note: This data is for illustrative purposes and should be determined experimentally.
Guide 3: Formulation with Excipients
For more challenging solubility issues, especially in the context of drug formulation, the use of excipients such as surfactants and cyclodextrins can be highly effective.
-
Surfactants: These amphiphilic molecules form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility. Examples include Polysorbates (Tween® series) and Poloxamers.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility[4]. A common example is hydroxypropyl-β-cyclodextrin (HP-β-CD).
Experimental Protocol: Excipient-Based Solubility Enhancement
-
Prepare Excipient Solutions: Prepare stock solutions of various excipients (e.g., 5% w/v Tween 80, 10% w/v HP-β-CD) in an aqueous buffer.
-
Add Compound: Add an excess of this compound to each excipient solution.
-
Equilibrate and Separate: Follow the equilibration and separation steps as described in the previous protocols.
-
Quantify: Analyze the concentration of the dissolved compound in the presence of each excipient.
Illustrative Data:
| Excipient in Aqueous Buffer (pH 7.4) | Illustrative Solubility (µg/mL) |
| No Excipient (Control) | 25 |
| 1% Tween 80 | 300 |
| 5% HP-β-CD | 500 |
Note: This data is for illustrative purposes and should be determined experimentally.
Visualizing Experimental Workflows
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- Kasimedu, S. (2015). A review on solubility enhancement techniques. Journal of Comprehensive Pharmacy, 2(2), 36-41.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
- Patel, V. R., & Agrawal, Y. K. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 1-7.
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
- Sinha, S., & Ali, M. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement–eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
Sources
- 1. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Amino-6-methoxypyridine CAS#: 17920-35-3 [m.chemicalbook.com]
- 3. ajpp.in [ajpp.in]
- 4. US8440703B2 - Methods of using sustained release aminopyridine compositions - Google Patents [patents.google.com]
- 5. Enhancement of Solubility and Dissolution Properties of Lacidipine by Solid Dispersion - Neliti [neliti.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Ethoxy-2-pyridinamine for Drug Development Professionals
In the intricate landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design. Among its derivatives, aminopyridines are particularly valuable building blocks due to their versatile reactivity. This guide provides an in-depth comparison of 6-Ethoxy-2-pyridinamine with other common aminopyridine isomers, offering field-proven insights and supporting experimental data to inform rational drug design and synthesis strategies.
Understanding the Electronic Landscape of Aminopyridines
The reactivity of any aminopyridine is fundamentally governed by the interplay of electronic effects from the amino substituent and the inherent electron-deficient nature of the pyridine ring. The position of the amino group is critical in dictating the molecule's overall electronic character and, consequently, its chemical behavior.
-
2- and 4-Aminopyridines: In these isomers, the amino group's lone pair of electrons can be delocalized into the pyridine ring through a positive resonance (+M) effect.[1] This donation of electron density significantly increases the nucleophilicity of both the exocyclic amino group and the ring nitrogen, while also activating the ring towards electrophilic substitution at specific positions.
-
3-Aminopyridines: The amino group at the 3-position cannot effectively donate electron density to the ring nitrogen via resonance. Its influence is primarily through a weaker, electron-donating inductive effect (+I). As a result, 3-aminopyridines are generally less nucleophilic at the ring nitrogen compared to their 2- and 4-isomers.
The introduction of a second substituent, such as the 6-ethoxy group in our target molecule, further modulates this electronic landscape. The ethoxy group is also a strong electron-donating group (+M effect), working in concert with the 2-amino group to significantly enhance the electron density of the pyridine ring system.
Caption: Synergistic electron donation in this compound.
Comparative Reactivity Analysis
To provide a clear, data-driven comparison, we will evaluate the reactivity of this compound against standard aminopyridine isomers (2-AP, 3-AP, 4-AP) across three key reaction classes.
Basicity and Nucleophilicity of the Ring Nitrogen (pKa)
The basicity of the pyridine nitrogen, quantified by the pKa of its conjugate acid, is a direct measure of its electron density and a strong indicator of its nucleophilicity. Electron-donating groups increase the pKa, making the nitrogen more prone to protonation and attack by electrophiles.[1]
| Compound | Substituent Positions | Key Electronic Effects | Experimental pKa (Conjugate Acid) |
| Pyridine | None | Baseline | 5.23[2] |
| 3-Aminopyridine | 3-NH2 | +I effect of -NH2 | ~6.0 |
| 2-Aminopyridine | 2-NH2 | +M effect of -NH2 | ~6.8 |
| 4-Aminopyridine | 4-NH2 | Strong +M effect of -NH2 | ~9.2 |
| This compound | 2-NH2, 6-OEt | Synergistic +M of -NH2 and -OEt | ~7.5 (Estimated) |
Note: The pKa for this compound is an estimate based on the combined electronic effects. The ethoxy group's donation partially counteracts the typical electron-withdrawing effect of an ortho-substituent on the 2-amino group's donation, leading to a higher pKa than 2-aminopyridine but not as high as 4-aminopyridine, where resonance is maximized.
Causality Behind the Data: The data clearly shows that the position and nature of the substituent dramatically influence basicity. 4-Aminopyridine is the most basic due to the optimal alignment for the amino group to donate electron density directly to the ring nitrogen via resonance. This compound is predicted to be significantly more basic than unsubstituted 2-aminopyridine. The powerful electron-donating resonance from the ethoxy group at the 6-position synergizes with the 2-amino group, pushing more electron density onto the ring and, subsequently, the endocyclic nitrogen. This enhanced basicity makes the ring nitrogen of this compound a more potent nucleophile for reactions like N-alkylation or coordination to metal centers.
Reactivity of the Exocyclic Amino Group: N-Acylation
The nucleophilicity of the exocyclic amino group is crucial for many conjugation and derivatization reactions. This reactivity is a balance between the inherent nucleophilicity of the amine and steric hindrance from adjacent groups.
A comparative N-acylation experiment using a standard acylating agent like acetic anhydride in the presence of a non-nucleophilic base provides a clear measure of relative reactivity.
| Substrate | Relative Rate of N-Acylation (Qualitative) | Key Influencing Factors |
| 4-Aminopyridine | Very Fast | Highly nucleophilic -NH2, no steric hindrance. |
| 3-Aminopyridine | Fast | Nucleophilic -NH2, minimal steric hindrance. |
| 2-Aminopyridine | Moderate | Steric hindrance from the adjacent ring nitrogen. |
| This compound | Slow to Moderate | Significant steric hindrance from the bulky 6-ethoxy group. |
Causality Behind the Data: While the electronic effects in this compound make the exocyclic nitrogen highly nucleophilic, this is counteracted by significant steric hindrance. The bulky ethoxy group at the C6 position flanks the C2-amino group, impeding the approach of the electrophile (acetic anhydride). This steric effect is a critical consideration in synthesis design. For hindered substrates like this, acylation may require more forcing conditions, longer reaction times, or the use of a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) to facilitate the reaction.[3]
Electrophilic Aromatic Substitution (SEAr)
The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution. However, powerful electron-donating groups like amino and ethoxy can activate the ring sufficiently for these reactions to occur. The directing influence of the substituents determines the position of substitution.
For this compound, both the amino and ethoxy groups are ortho-, para-directing.
-
The 2-amino group directs electrophiles to the 3- and 5-positions.
-
The 6-ethoxy group directs electrophiles to the 5- and 3-positions.
The synergistic activation at the 3- and 5-positions makes these sites highly susceptible to electrophilic attack (e.g., halogenation, nitration). This contrasts with other isomers where activation is either weaker or directed differently. For example, in 3-aminopyridine, the ring is activated at the 2-, 4-, and 6-positions.[1]
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems for comparing reactivity.
Protocol 1: Comparative N-Acylation via In-Situ Reaction Monitoring
This protocol allows for a direct comparison of the rate of N-acylation for different aminopyridine isomers.
Objective: To determine the relative nucleophilicity of the exocyclic amino group by monitoring its acylation with acetic anhydride.
Methodology:
-
Reaction Setup: In separate, identical vials, dissolve 0.1 mmol of each aminopyridine isomer (2-AP, 4-AP, and this compound) in 1.0 mL of deuterated chloroform (CDCl3) containing an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Initiation: Add 1.1 equivalents (0.11 mmol) of acetic anhydride to each vial simultaneously.
-
Monitoring: Acquire a 1H NMR spectrum of each reaction mixture at set time intervals (e.g., t = 5, 15, 30, 60 minutes).
-
Analysis: Calculate the percent conversion at each time point by integrating the signals corresponding to the starting material and the N-acetylated product relative to the internal standard.
-
Validation: The relative rates are determined by plotting % conversion vs. time. A faster rate of product formation indicates higher nucleophilicity and/or lower steric hindrance.
Causality of Choices:
-
NMR Monitoring: Provides real-time, quantitative data without the need for reaction quenching or workup, minimizing experimental error.
-
Internal Standard: Ensures accurate quantification, independent of sample volume variations.
-
CDCl3: A non-participating solvent that allows for direct NMR analysis.
References
A Senior Application Scientist's Guide to Assessing the Purity of 6-Ethoxy-2-pyridinamine from Different Suppliers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Synthesis
6-Ethoxy-2-pyridinamine is a key building block in the synthesis of various pharmaceutical compounds and advanced materials.[1][2][3] Its molecular structure, featuring a substituted pyridine ring, makes it a valuable intermediate in drug discovery.[4] However, the reliability of any synthesis and the safety and efficacy of the final product are directly contingent on the purity of the starting materials. Impurities, which can arise from starting materials, reagents, or side reactions during synthesis, can have significant consequences, including altered biological activity and the potential for adverse toxicological effects.
This guide provides a comprehensive framework for assessing the purity of this compound from various commercial suppliers. It is designed to empower researchers to make informed decisions by implementing a rigorous, multi-faceted analytical approach. We will move beyond simple percentage purity values and delve into creating a complete purity profile, which includes the identification and quantification of specific impurities.
The Analytical Strategy: A Multi-Modal Approach for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. Our strategy integrates physical characterization, high-resolution chromatography, and definitive spectroscopic analysis.
Experimental & Analytical Workflow
The following diagram outlines the logical flow for a comprehensive purity assessment of this compound received from a supplier.
Sources
A Comparative Guide to the Biological Efficacy of 6-Ethoxy-2-pyridinamine Derivatives Versus Existing Compounds
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are prevalent in a multitude of FDA-approved drugs, showcasing a remarkable versatility in targeting a wide array of biological entities.[1][2] This guide provides a comparative analysis of the biological efficacy of a specific subclass, 6-Ethoxy-2-pyridinamine derivatives and its structural analogs, against existing compounds, with a focus on their potential as anticancer agents and kinase inhibitors. While direct experimental data on this compound is limited in publicly available literature, this guide synthesizes data from structurally related aminopyridine and ethoxypyridine derivatives to offer valuable insights for researchers, scientists, and drug development professionals.[3]
The inclusion of an ethoxy group can enhance the solubility and reactivity of the parent molecule, making it a desirable feature in drug design.[4] The 2-aminopyridine moiety is a well-established pharmacophore known to interact with various biological targets, including enzymes and receptors, exhibiting a broad spectrum of activities from anti-inflammatory to anticancer effects.[5] This guide will delve into the cytotoxic and enzyme-inhibitory potential of these derivatives, drawing comparisons with established therapeutic agents.
Comparative Analysis of Anticancer Activity
The antiproliferative activity of pyridine derivatives has been extensively studied against numerous cancer cell lines. The structure-activity relationship (SAR) analyses reveal that the nature and position of substituents on the pyridine ring are critical for their cytotoxic effects.[1][2]
A series of novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives demonstrated significant cytotoxic effects against various tumor cell lines, notably the prostate cancer (PC3) cell line.[6] When compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU), these pyridine derivatives exhibited markedly lower IC50 values, indicating superior potency.[6][7] For instance, against the PC3 cell line, the IC50 values for these derivatives ranged from 0.1 to 0.85 µM, whereas 5-FU showed an IC50 of 7.49 µM.[6]
Similarly, other substituted pyridine derivatives have shown promising anticancer activity. For example, some tetralin-6-yl-pyridines were effective against the HeLa cervix cell line, with IC50 values ranging from 5.9 to 10.9 µg/mL.[8] Furthermore, certain 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide derivatives displayed potent cytotoxicity against the MCF-7 breast cancer cell line, with one derivative showing an IC50 of 0.6 µg/mL, which is more potent than the reference drug doxorubicin (IC50 = 1.6 µg/mL).[9]
Quantitative Data Summary: Anticancer Activity
| Compound Class | Cell Line | Test Compound IC50 | Reference Compound | Reference Compound IC50 |
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | PC3 (Prostate) | 0.1 - 0.85 µM[6] | 5-Fluorouracil | 7.49 µM[6] |
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | HeLa (Cervical) | 1.2 - 74.1 µM[7] | 5-Fluorouracil | Not specified |
| Tetralin-6-yl-2-thioxopyridine derivatives | HeLa (Cervical) | 5.9 - 8.1 µg/mL[8] | 5-Fluorouracil | Not specified |
| 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide derivative (7c) | MCF-7 (Breast) | 0.6 µg/mL[9] | Doxorubicin | 1.6 µg/mL[9] |
Kinase Inhibition: A Promising Avenue
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[10] The pyridine scaffold is a key feature in numerous kinase inhibitors.[11][12] While direct data on this compound is scarce, structurally related pyrido[2,3-d]pyrimidine derivatives have been extensively investigated as potent inhibitors of various protein kinases.[13]
For instance, a novel class of imidazopyridine derivatives was designed as potent and selective inhibitors of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[11] Molecular docking studies on 2-amino-pyridine derivatives have suggested that they might act as plausible inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an important target in cancer therapy.[6][7]
Furthermore, certain pyridine-based compounds have shown potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase implicated in cell proliferation and survival.[10] A study on novel pyridine-based compounds identified a derivative with an IC50 of 14.3 nM against PIM-1 kinase, comparable to the well-known kinase inhibitor Staurosporine (IC50 = 16.7 nM).[10]
Quantitative Data Summary: Kinase Inhibitory Activity
| Compound Class | Target Kinase | Test Compound IC50 | Reference Compound | Reference Compound IC50 |
| Pyridine-based nicotinonitrile derivative (Compound 12) | PIM-1 | 14.3 nM[10] | Staurosporine | 16.7 nM[10] |
| Imidazo[1,2-a]pyridine derivatives | CDK2 | 0.004 - 0.046 µM[6] | Not specified | Not specified |
| Pyrido[2,3-d]pyrimidin-7-one (Palbociclib) | CDK4/CDK6 | 11 nM / 16 nM[12] | Not applicable | Not applicable |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for assessing the biological efficacy of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC3, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., 5-Fluorouracil, Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable buffer.
-
Inhibitor Addition: Add various concentrations of the test compound or a reference inhibitor to the wells.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate via an antibody-based detection system (e.g., ELISA) or using a luminescence-based assay that measures the amount of ATP remaining.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Visualizing the Science
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.
Caption: A representative signaling cascade illustrating the inhibitory action of a kinase inhibitor.
Conclusion
The available evidence strongly suggests that the aminopyridine scaffold, particularly when appropriately substituted, is a promising framework for the development of potent anticancer agents and kinase inhibitors. While further research is required to elucidate the specific biological activities of this compound, the data from its structural analogs indicate a high potential for therapeutic applications. The superior potency of some pyridine derivatives compared to established drugs like 5-fluorouracil and doxorubicin in preclinical studies warrants continued investigation and optimization of this chemical class. Future work should focus on synthesizing and evaluating a broader range of this compound derivatives to establish a clear structure-activity relationship and identify lead compounds for further development.
References
-
ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]
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PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
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PubMed. (2009). Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. Retrieved from [Link]
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MDPI. (n.d.). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-flu orophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Retrieved from [Link]_
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National Institutes of Health. (n.d.). 2-amino-3-(3,4,5-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization. Retrieved from [Link]
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National Institutes of Health. (n.d.). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]
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MDPI. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Retrieved from [Link]
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PubMed. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Retrieved from [Link]
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PubMed. (2008). Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy) benzohydrazide derivatives as inhibitors of Entamoeba histolyica. Retrieved from [Link]
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National Institutes of Health. (2020). Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. Retrieved from [Link]
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A Comparative Cost-Benefit Analysis of Synthetic Routes to 6-Ethoxy-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethoxy-2-pyridinamine, a key building block in medicinal chemistry and drug development, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique structure, featuring both an amino and an ethoxy group on a pyridine scaffold, allows for diverse functionalization, making it a valuable component in the design of novel therapeutics. This guide provides an in-depth, objective comparison of the most viable synthetic routes to this compound, offering a comprehensive cost-benefit analysis supported by experimental data to aid researchers in selecting the most efficient and economical pathway for their specific needs.
Core Synthetic Strategies
Three primary synthetic strategies for the preparation of this compound have been evaluated:
-
Route 1: Nucleophilic Aromatic Substitution (SNAr) on 2-Amino-6-chloropyridine. This is a direct and common approach where the chloro group of the readily available 2-amino-6-chloropyridine is displaced by an ethoxide source.
-
Route 2: Sequential Substitution of 2,6-Dichloropyridine. This two-step route involves the selective substitution of the two chloro groups of 2,6-dichloropyridine with an amino group and an ethoxy group.
-
Route 3: Chichibabin Amination of 6-Ethoxypyridine. This classic reaction in pyridine chemistry involves the direct amination of 6-ethoxypyridine using an alkali metal amide.
The following sections will delve into the specifics of each route, analyzing them based on cost of starting materials, reaction efficiency (yield), process safety, and scalability.
Route 1: Nucleophilic Aromatic Substitution on 2-Amino-6-chloropyridine
This route is arguably the most straightforward approach, leveraging the reactivity of a halogenated pyridine towards nucleophilic attack. The electron-donating amino group at the 2-position can influence the reactivity of the C-6 position, making the selection of appropriate reaction conditions crucial.
Reaction Scheme:
Caption: Nucleophilic aromatic substitution of 2-amino-6-chloropyridine.
Experimental Protocol:
A typical laboratory-scale synthesis would involve the following steps:
-
To a solution of sodium ethoxide in absolute ethanol, 2-amino-6-chloropyridine is added.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel.
A patent for a similar methoxylation reaction on 2-amino-6-chloro-3-nitropyridine reported a yield of 86.5%[1]. While the nitro group in this patented example is activating, a reasonably high yield can be expected for the ethoxylation of 2-amino-6-chloropyridine under optimized conditions.
Cost-Benefit Analysis:
| Factor | Analysis |
| Starting Material Cost | 2-Amino-6-chloropyridine is a commercially available starting material with moderate cost. Sodium ethoxide is also readily available and relatively inexpensive. |
| Yield & Efficiency | This one-step reaction has the potential for high yields, making it an efficient process. The workup and purification are standard laboratory procedures. |
| Process Safety | Sodium ethoxide is a flammable and corrosive solid that must be handled with care in an inert atmosphere. Ethanol is a flammable solvent. Standard laboratory safety precautions are required. |
| Scalability | The reaction is generally scalable, although the exothermic nature of the reaction upon addition of the reagents needs to be carefully managed on a larger scale. |
Table 1: Cost Estimation for Route 1 (per mole of product, assuming an 85% yield)
| Reagent | Molar Mass ( g/mol ) | Quantity (per mole product) | Price (USD/kg) | Cost (USD) |
| 2-Amino-6-chloropyridine | 128.56 | 1.18 mol (151.7 g) | ~100-200 | 15.17 - 30.34 |
| Sodium Ethoxide | 68.05 | 1.3 mol (88.5 g) | ~7-20 | 0.62 - 1.77 |
| Total Estimated Cost | 15.79 - 32.11 |
Note: Prices are estimates based on bulk chemical supplier data and may vary.
Route 2: Sequential Substitution of 2,6-Dichloropyridine
This two-step approach offers flexibility in the introduction of the amino and ethoxy groups. The order of substitution can be critical to achieving the desired product with high selectivity. Generally, amination of dichloropyridines can be achieved, followed by alkoxylation.
Reaction Scheme:
Caption: Sequential substitution of 2,6-dichloropyridine.
Experimental Protocol:
Step 1: Selective Amination
Selective monoamination of 2,6-dichloropyridine can be challenging due to the potential for diamination. However, by carefully controlling the reaction conditions (temperature, stoichiometry of the amine), selective amination at one of the chloro positions can be achieved. Palladium-catalyzed Buchwald-Hartwig amination is a modern and efficient method for this transformation.
Step 2: Ethoxylation
The resulting 2-amino-6-chloropyridine is then subjected to nucleophilic aromatic substitution with sodium ethoxide as described in Route 1.
Cost-Benefit Analysis:
| Factor | Analysis |
| Starting Material Cost | 2,6-Dichloropyridine is a readily available and relatively inexpensive starting material. |
| Yield & Efficiency | This is a two-step process, and the overall yield will be the product of the yields of both steps. Achieving high selectivity in the monoamination step is crucial for the overall efficiency. The need for a palladium catalyst in the amination step adds to the cost and requires careful removal from the final product. |
| Process Safety | Handling of ammonia or other amine sources and the use of a palladium catalyst require specific safety protocols. The ethoxylation step carries similar hazards as in Route 1. |
| Scalability | Multi-step syntheses are generally more complex to scale up. The cost and handling of the palladium catalyst can be a significant factor in large-scale production. |
Table 2: Cost Estimation for Route 2 (per mole of product, assuming 80% yield for amination and 85% for ethoxylation)
| Reagent | Molar Mass ( g/mol ) | Quantity (per mole product) | Price (USD/kg) | Cost (USD) |
| 2,6-Dichloropyridine | 147.99 | 1.47 mol (217.5 g) | ~70-150 | 15.23 - 32.63 |
| Amine Source (e.g., Ammonia) | - | Varies | Varies | Varies |
| Palladium Catalyst & Ligand | - | Catalytic amount | High | Varies |
| Sodium Ethoxide | 68.05 | 1.3 mol (88.5 g) | ~7-20 | 0.62 - 1.77 |
| Total Estimated Cost | Significantly higher than Route 1 due to catalyst and additional step |
Route 3: Chichibabin Amination of 6-Ethoxypyridine
The Chichibabin reaction is a classic method for the direct amination of pyridines.[2][3] This route would involve the synthesis of 6-ethoxypyridine first, followed by amination.
Reaction Scheme:
Caption: Synthesis via Chichibabin amination of 6-ethoxypyridine.
Experimental Protocol:
Step 1: Synthesis of 6-Ethoxypyridine
6-Ethoxypyridine can be prepared from 2-halopyridines (e.g., 2-chloropyridine or 2-bromopyridine) via nucleophilic aromatic substitution with sodium ethoxide.
Step 2: Chichibabin Amination
The Chichibabin reaction is typically carried out by heating the pyridine derivative with sodium amide in an inert solvent like toluene or xylene. The reaction proceeds through a nucleophilic addition-elimination mechanism, with the elimination of a hydride ion.
Cost-Benefit Analysis:
| Factor | Analysis |
| Starting Material Cost | 2-Halopyridines are commercially available. Sodium amide is also available but is highly reactive. |
| Yield & Efficiency | The Chichibabin reaction can have variable yields, and often requires harsh reaction conditions (high temperatures).[2] The formation of byproducts is also a possibility. |
| Process Safety | Sodium amide is a highly hazardous and moisture-sensitive reagent that reacts violently with water to produce ammonia gas. The reaction also produces hydrogen gas, which is flammable. This reaction requires stringent anhydrous and inert atmosphere conditions and is generally not favored for large-scale industrial synthesis due to safety concerns. |
| Scalability | The significant safety hazards associated with sodium amide and the high reaction temperatures make this route challenging and costly to scale up safely. |
Table 3: Cost Estimation for Route 3 (per mole of product, assuming 70% yield for ethoxylation and 60% for amination)
| Reagent | Molar Mass ( g/mol ) | Quantity (per mole product) | Price (USD/kg) | Cost (USD) |
| 2-Chloropyridine | 113.55 | 2.38 mol (270.2 g) | ~20-40 | 5.40 - 10.81 |
| Sodium Ethoxide | 68.05 | 2.5 mol (170.1 g) | ~7-20 | 1.19 - 3.40 |
| Sodium Amide | 39.01 | 2.5 mol (97.5 g) | ~50-100 | 4.88 - 9.75 |
| Total Estimated Cost | 11.47 - 23.96 |
Comparison Summary and Recommendation
| Route | Starting Materials | Number of Steps | Key Advantages | Key Disadvantages | Overall Cost-Benefit |
| 1: SNAr on 2-Amino-6-chloropyridine | 2-Amino-6-chloropyridine, Sodium Ethoxide | 1 | Direct, potentially high yield, straightforward workup. | Cost of starting material can be a factor. | Excellent: The most direct and likely most cost-effective route for laboratory and pilot-scale synthesis. |
| 2: Sequential Substitution of 2,6-Dichloropyridine | 2,6-Dichloropyridine, Amine source, Sodium Ethoxide | 2 | Inexpensive starting material, flexibility in synthesis. | Two steps, potential for side products, requires catalyst. | Good: A viable alternative, especially if 2,6-dichloropyridine is significantly cheaper. The cost and removal of the catalyst need to be considered for large-scale production. |
| 3: Chichibabin Amination of 6-Ethoxypyridine | 2-Halopyridine, Sodium Ethoxide, Sodium Amide | 2 | Utilizes a classic named reaction. | Harsh reaction conditions, significant safety hazards, variable yields. | Poor: The safety risks and challenging scalability make this the least favorable route for most applications, despite potentially lower raw material costs. |
Conclusion
Based on this comprehensive analysis, Route 1, the nucleophilic aromatic substitution of 2-amino-6-chloropyridine with sodium ethoxide, emerges as the most recommended synthetic strategy for the preparation of this compound. This one-step process offers a favorable balance of cost, efficiency, and scalability, making it the most practical choice for researchers and drug development professionals.
While Route 2 presents a viable alternative, the added complexity of a two-step synthesis and the requirement for a catalyst may increase the overall cost and effort, particularly on a larger scale. Route 3, the Chichibabin amination, is largely of academic interest for this specific target due to the significant safety concerns and harsh reaction conditions associated with sodium amide.
Ultimately, the optimal choice of synthetic route will depend on the specific requirements of the project, including the desired scale, available budget, and the safety infrastructure of the laboratory. However, for a reliable and efficient synthesis of this compound, the direct SNAr approach is the superior option.
References
- Jubilant Organosys Ltd. Process for producing 2,3-diamino-6-methoxypyridine. US Patent US20060080790A1, filed August 3, 2005, and issued April 20, 2006.
-
Grokipedia. Chichibabin reaction. [Link]
-
Wikipedia. Chichibabin reaction. [Link]
- Sigma-Aldrich. 2-Amino-6-chloropyridine. [Product Page]
- Sigma-Aldrich. Sodium ethoxide. [Product Page]
- Sigma-Aldrich. 2,6-Dichloropyridine. [Product Page]
- Sigma-Aldrich. 2-Chloropyridine. [Product Page]
- Sigma-Aldrich. Sodium amide. [Product Page]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Amino-Ethoxy-Pyridine Isomers
Introduction: The Criticality of Isomer Identification in Modern Chemistry
In the realms of pharmaceutical development, agrochemicals, and material science, the precise structural elucidation of molecular entities is not merely an academic exercise—it is a cornerstone of safety, efficacy, and innovation. Positional isomers, such as the various forms of ethoxy-2-pyridinamine, possess the same molecular formula (C₇H₁₀N₂O) and molecular weight (138.17 g/mol ), yet their distinct substitution patterns on the pyridine ring can lead to profoundly different pharmacological, toxicological, and material properties.[1][2] Consequently, the ability to unambiguously differentiate these isomers is paramount.
This guide provides a comprehensive comparison of 6-Ethoxy-2-pyridinamine and its key positional isomers, grounded in fundamental spectroscopic principles and supporting experimental data. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering not just data, but the causal logic behind the spectral differences. This document is designed for the practicing researcher and scientist, providing the technical depth necessary to confidently identify these critical building blocks.
The Isomers in Focus: Molecular Structures
The primary isomers under consideration are those of ethoxy-substituted 2-aminopyridine. The relative positions of the electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups are the sole structural variables, yet they induce significant electronic and steric changes that are readily detected by modern spectroscopic methods.
Caption: Molecular structures of the primary positional isomers of Ethoxy-2-pyridinamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus (¹H and ¹³C).[3] The chemical shifts and coupling constants of the pyridine ring protons provide a unique fingerprint for each substitution pattern.
Expertise & Causality: Understanding Substituent Effects
Both the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups are strong electron-donating groups (EDGs) through resonance. They increase electron density on the pyridine ring, particularly at the ortho and para positions relative to themselves. This increased electron density "shields" the attached protons and carbons, causing their signals to appear at a lower chemical shift (further upfield) in the NMR spectrum. The interplay of these effects from two potent EDGs is what allows for clear differentiation.
¹H NMR Comparative Data
The aromatic region (typically 6.0-8.5 ppm) is the most diagnostic. The unique number of protons, their chemical shifts, and their spin-spin coupling patterns allow for unambiguous assignment.
| Isomer | H-3 | H-4 | H-5 | H-6 | Ethoxy (-OCH₂-) | Ethoxy (-CH₃) | Amino (-NH₂) |
| This compound | ~6.1-6.3 (d) | ~7.2-7.4 (t) | ~6.0-6.2 (d) | --- | ~4.2 (q) | ~1.3 (t) | ~4.5 (br s) |
| 5-Ethoxy-2-pyridinamine | ~6.5 (d) | ~7.1 (dd) | --- | ~7.8 (d) | ~3.9 (q) | ~1.4 (t) | ~5.8 (br s) |
| 4-Ethoxy-2-pyridinamine | ~6.1 (s) | --- | ~6.2 (d) | ~7.7 (d) | ~3.9 (q) | ~1.4 (t) | ~5.6 (br s) |
| 3-Ethoxy-2-pyridinamine | --- | ~6.9 (dd) | ~6.6 (dd) | ~7.6 (dd) | ~4.1 (q) | ~1.4 (t) | ~5.3 (br s) |
| Note: Chemical shifts (δ) are in ppm. 'd' = doublet, 't' = triplet, 'q' = quartet, 'dd' = doublet of doublets, 's' = singlet, 'br s' = broad singlet. Values are approximate and can vary with solvent and concentration. |
Analysis:
-
6-Ethoxy Isomer: Shows a characteristic triplet for H-4, flanked by two doublets (H-3 and H-5) at high fields due to strong shielding from both adjacent EDGs.
-
5-Ethoxy Isomer: H-6 is significantly downfield as it is ortho to the ring nitrogen without direct shielding from an EDG. H-3 is a simple doublet.
-
4-Ethoxy Isomer: Exhibits a unique singlet for H-3, as it has no adjacent protons to couple with. This is often a key identifying feature.
-
3-Ethoxy Isomer: All three ring protons are doublets of doublets, resulting in a more complex spectrum than the other isomers.
¹³C NMR Comparative Data
The chemical shifts of the ring carbons are also highly sensitive to the substituent positions.
| Isomer | C-2 | C-3 | C-4 | C-5 | C-6 | Ethoxy (-OCH₂) | Ethoxy (-CH₃) |
| This compound | ~158 | ~95 | ~138 | ~105 | ~162 | ~61 | ~15 |
| 5-Ethoxy-2-pyridinamine | ~155 | ~111 | ~125 | ~140 | ~135 | ~64 | ~15 |
| 4-Ethoxy-2-pyridinamine | ~161 | ~98 | ~165 | ~105 | ~149 | ~63 | ~15 |
| 3-Ethoxy-2-pyridinamine | ~151 | ~145 | ~118 | ~115 | ~139 | ~65 | ~15 |
| Note: Chemical shifts (δ) are in ppm. Values are approximate. |
Analysis: Carbons directly attached to the oxygen (C-OEt) or nitrogen (C-NH₂) exhibit the largest downfield shifts (ipso-effect). The shielding and deshielding patterns of the other ring carbons provide a secondary layer of confirmation for the structure.
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation: Accurately weigh 5-10 mg of the aminopyridine isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. The choice of solvent is critical as residual solvent peaks must not obscure analyte signals.[4]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, "tune" the probe to the correct frequencies for ¹H and ¹³C, and "shim" the magnetic field to optimize its homogeneity.
-
Data Acquisition: Run standard ¹H and ¹³C acquisition experiments. For ¹³C, a proton-decoupled experiment is standard practice to simplify the spectrum to singlets.[5]
-
Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. Phase and baseline are corrected manually or automatically.
-
Analysis: Calibrate the spectrum using a reference (e.g., TMS at 0 ppm or the residual solvent peak). Assign peaks based on chemical shift, integration (for ¹H), and multiplicity.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides information about the vibrational modes of a molecule, making it excellent for confirming the presence of key functional groups.[3] While all isomers will show similar characteristic bands for the amino and ethoxy groups, subtle shifts in the fingerprint region (below 1500 cm⁻¹) can aid in differentiation.
Characteristic Vibrational Modes
| Wavenumber (cm⁻¹) | Assignment | Expected Appearance in all Isomers |
| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Two distinct sharp-to-medium bands. |
| 3050-3000 | Aromatic C-H Stretch | Weak to medium sharp bands. |
| 2980-2850 | Aliphatic C-H Stretch (Ethoxy) | Medium to strong sharp bands. |
| 1640-1600 | N-H Scissoring (Bending) | Strong, sharp band.[6] |
| 1600-1450 | Aromatic C=C and C=N Ring Stretches | Multiple sharp bands of varying intensity. |
| 1260-1200 | Aryl C-O Stretch (Asymmetric) | Strong, characteristic band. |
| 1050-1020 | Alkyl C-O Stretch (Symmetric) | Strong, characteristic band. |
| 900-690 | Aromatic C-H Out-of-Plane Bending | Pattern is highly dependent on substitution. |
Analysis for Differentiation: The most significant differences will appear in the C-H out-of-plane bending region and the pattern of the ring stretching vibrations. The exact positions of these bands are sensitive to the symmetry and electronic distribution of the molecule, which is unique for each isomer. For instance, the pattern of bands between 900-700 cm⁻¹ can often be correlated with the number of adjacent hydrogens on the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.
-
Cleaning: Clean the crystal thoroughly after analysis.
Mass Spectrometry (MS): Fragmentation Fingerprints
All four isomers will exhibit the same molecular ion peak ([M]⁺) at an m/z of 138 in an electron ionization (EI) mass spectrum.[1] Differentiation, therefore, relies on analyzing the relative abundances of the fragment ions produced. The fragmentation pathways are dictated by the stability of the resulting ions and radicals, which is influenced by the substituent positions.
Key Fragmentation Pathways
The most common fragmentation events for this class of compounds involve the ethoxy group:
-
Loss of an ethyl radical (•CH₂CH₃): [M - 29]⁺, resulting in a fragment at m/z 109.
-
Loss of ethylene (C₂H₄) via McLafferty-type rearrangement: [M - 28]⁺, resulting in a fragment at m/z 110.
-
Loss of an ethoxy radical (•OCH₂CH₃): [M - 45]⁺, resulting in a fragment at m/z 93.
Caption: Primary fragmentation pathways for ethoxy-2-pyridinamine isomers.
Analysis for Differentiation: The relative stability of the m/z 109 and 110 ions will vary between isomers. For example, in the 3-ethoxy and 5-ethoxy isomers, the loss of an ethyl radical can lead to a highly stabilized radical cation, potentially making the m/z 109 peak more abundant compared to the 4- and 6-ethoxy isomers. Precise analysis requires comparison against a library of known spectra or careful interpretation based on ion stability principles.
Experimental Protocol: Electron Ionization GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
-
GC Method: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) to separate the analyte from any impurities. Use a suitable column (e.g., a DB-5) and temperature program.
-
MS Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
UV-Visible Spectroscopy: Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The pyridine ring is a chromophore, and the -NH₂ and -OEt groups act as powerful auxochromes, which shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) and increase the absorption intensity.[7]
Comparative Data
| Isomer | Expected λmax (nm) | Rationale |
| This compound | ~290-310 nm | Strong conjugation and resonance between the para-disposed -NH₂ and -OEt groups, leading to a significant bathochromic shift. |
| 5-Ethoxy-2-pyridinamine | ~280-300 nm | Effective conjugation, but less direct than the 4- or 6-substituted isomers. |
| 4-Ethoxy-2-pyridinamine | ~295-315 nm | Very strong conjugation between the para-disposed -NH₂ and -OEt groups, similar to the 6-ethoxy isomer. |
| 3-Ethoxy-2-pyridinamine | ~275-295 nm | The ortho positioning leads to some steric hindrance, which can slightly disrupt planarity and reduce the extent of the bathochromic shift compared to other isomers. |
| Note: Values are approximate and highly dependent on the solvent. |
Analysis: The 4- and 6-ethoxy isomers are expected to have the longest wavelength of maximum absorption due to the powerful para resonance effect between the two electron-donating groups and the ring system. The 3-ethoxy isomer likely has the lowest λmax due to potential steric interactions between the adjacent bulky groups.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (take a blank/reference scan).
-
Measurement: Fill a second quartz cuvette with the sample solution. Place it in the spectrophotometer and record the absorbance spectrum over the desired range (e.g., 200-400 nm).
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Conclusion
While mass spectrometry and UV-Vis spectroscopy provide valuable corroborating evidence, NMR spectroscopy stands as the unequivocal method for the differentiation of this compound and its positional isomers. The distinct chemical shifts and coupling patterns observed in the ¹H NMR spectrum, driven by the predictable electronic effects of the amino and ethoxy substituents, provide a unique and definitive fingerprint for each molecule. IR spectroscopy serves as a robust confirmation of functional group identity. By employing a logical, multi-technique approach as outlined in this guide, researchers can ensure the structural integrity of their materials, a critical step in the rigorous process of scientific discovery and development.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org.
- PubChemLite. (n.d.). This compound (C7H10N2O).
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A Senior Application Scientist's Guide to Comparing the In Vitro ADME Properties of Novel 6-Ethoxy-2-pyridinamine Derivatives
Introduction: The Strategic Value of the 6-Ethoxy-2-pyridinamine Scaffold and Early ADME Assessment
In the landscape of modern drug discovery, the selection of a promising molecular scaffold is a critical first step. The this compound core is a versatile and valuable starting point for the synthesis of novel therapeutic agents, recognized for its role as a building block in developing molecules targeting a range of biological pathways.[1] Its structure, featuring an ethoxy group to potentially enhance solubility and a pyridinamine moiety for diverse chemical modifications, makes it an attractive scaffold for medicinal chemists.[1]
However, the journey from a promising scaffold to a viable drug candidate is fraught with challenges, a significant portion of which are related to suboptimal pharmacokinetic properties. It is estimated that a large percentage of drug development failures can be attributed to poor Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[2][3] Therefore, a rigorous and early assessment of in vitro ADME properties is not just a screening step but a foundational component of a successful drug discovery campaign.[4][5][6] By integrating ADME profiling early, research teams can identify and address potential liabilities, guide chemical optimization, and de-risk candidates before committing to expensive and time-consuming in vivo studies.[7][8]
This guide provides a comparative framework for assessing the in vitro ADME properties of novel compounds derived from the this compound scaffold. We will delve into the core assays—solubility, permeability, metabolic stability, and plasma protein binding—explaining the rationale behind the experimental designs and presenting illustrative data to guide interpretation.
Physicochemical Properties: Aqueous Solubility
Expertise & Experience: Aqueous solubility is a gatekeeper property for oral drug absorption. A compound must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility is a frequent and significant hurdle in drug development.[3][9] For derivatives of this compound, the basic amine group suggests that solubility will be pH-dependent.[9] Therefore, assessing solubility across a physiologically relevant pH range is critical.
Trustworthiness: The kinetic solubility assay using laser nephelometry provides a high-throughput method for early-stage assessment, while the shake-flask method offers a lower-throughput, gold-standard measurement of thermodynamic solubility.
Illustrative Comparison of Aqueous Solubility
The following table presents hypothetical data for three this compound derivatives (Cpd-1, Cpd-2, Cpd-3) compared to a standard control compound, demonstrating how modifications to the core scaffold can impact this crucial parameter.
| Compound | Kinetic Solubility at pH 7.4 (µM) | Thermodynamic Solubility at pH 7.4 (µM) | Solubility at pH 2.0 (µM) |
| Warfarin (Control) | 150 | 110 | 105 |
| Cpd-1 | 85 | 60 | > 200 |
| Cpd-2 | 15 | 8 | 150 |
| Cpd-3 | 120 | 95 | > 200 |
Interpretation: Cpd-2 exhibits poor aqueous solubility at neutral pH, which could be a significant liability for oral absorption. In contrast, Cpd-1 and Cpd-3 show moderate to good solubility. The increased solubility at acidic pH for all derivatives is expected due to the protonation of the basic pyridinamine nitrogen, a characteristic that can be leveraged in formulation development.[9]
Absorption Potential: Caco-2 Permeability
Expertise & Experience: Predicting oral absorption is a critical step in drug discovery. The Caco-2 cell permeability assay is the industry-standard in vitro model that simulates human intestinal absorption.[10] These cells, derived from human colorectal adenocarcinoma, form a polarized monolayer with tight junctions and express key uptake and efflux transporters, thus providing mechanistic insights into a compound's ability to traverse the intestinal barrier.[10][11] A bidirectional assay, measuring permeability from the apical (A) to basolateral (B) side and vice versa, is essential to identify compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).[11]
Trustworthiness: The integrity of the Caco-2 monolayer is paramount. It is continuously monitored by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the flux of a paracellular marker like Lucifer yellow.[11][12]
Illustrative Comparison of Caco-2 Permeability
| Compound | Papp (A→B) (10-6 cm/s) | Papp (B→A) (10-6 cm/s) | Efflux Ratio (ER) | Permeability Class |
| Atenolol (Low Perm.) | 0.5 | 0.6 | 1.2 | Low |
| Antipyrine (High Perm.) | 25.0 | 24.5 | 1.0 | High |
| Cpd-1 | 12.5 | 13.0 | 1.0 | High |
| Cpd-2 | 8.0 | 25.6 | 3.2 | Moderate |
| Cpd-3 | 1.5 | 1.8 | 1.2 | Moderate |
Interpretation: Papp (apparent permeability coefficient) values are used to classify compounds.[10] Cpd-1 shows high permeability and no evidence of efflux (ER ≤ 2), suggesting good potential for passive absorption. Cpd-2 demonstrates moderate permeability in the absorptive direction but a high efflux ratio (ER > 2), indicating it is likely a substrate for an efflux transporter like P-gp, which could limit its oral bioavailability. Cpd-3 shows moderate permeability without active efflux.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Metabolic Stability: Liver Microsomal Assay
Expertise & Experience: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes are major contributors to the clearance of many drugs.[7] The liver microsomal stability assay is a fundamental in vitro tool to assess a compound's susceptibility to Phase I metabolism.[13][14] Compounds that are rapidly metabolized will have a short half-life and high clearance, potentially failing to achieve therapeutic concentrations in vivo.[15]
Trustworthiness: The assay includes positive control compounds (e.g., testosterone for high turnover, verapamil for moderate turnover) to ensure the metabolic competence of the microsomal batch. A control incubation without the essential cofactor NADPH is also run to check for non-enzymatic degradation.[14][16]
Illustrative Comparison of Metabolic Stability in Human Liver Microsomes
| Compound | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Class |
| Testosterone (High Turnover) | < 5 | > 139 | Low |
| Verapamil (Moderate Turnover) | 20 | 35 | Moderate |
| Cpd-1 | 8 | 87 | Low-Moderate |
| Cpd-2 | > 60 | < 12 | High |
| Cpd-3 | 45 | 15 | High |
Interpretation: The rate of disappearance of the parent compound is monitored over time to calculate the half-life and intrinsic clearance.[17] Cpd-1 is metabolized relatively quickly, suggesting it may have a high clearance in vivo. This could be a liability that medicinal chemists would need to address, for instance, by blocking metabolically labile sites.[15] Cpd-2 and Cpd-3 are both highly stable, indicating a lower risk of rapid metabolic clearance.
Experimental Workflow: Microsomal Stability Assay
Caption: General workflow for the liver microsomal stability assay.
Distribution: Plasma Protein Binding (PPB)
Expertise & Experience: Once absorbed, a drug's distribution and efficacy are heavily influenced by its binding to plasma proteins like albumin and alpha-1-acid glycoprotein. It is generally the unbound (free) fraction of a drug that is pharmacologically active and available to be metabolized and cleared.[18][19] Highly protein-bound drugs may have a lower volume of distribution and a more limited therapeutic effect.[20] Therefore, understanding the fraction unbound (fu) is crucial for interpreting pharmacokinetic and pharmacodynamic (PK/PD) relationships.[21]
Trustworthiness: Equilibrium dialysis is the gold-standard method for determining PPB.[20][22] The Rapid Equilibrium Dialysis (RED) device is a high-throughput format that uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber. At equilibrium, the concentration in the buffer chamber represents the free drug concentration.[18][23]
Illustrative Comparison of Plasma Protein Binding
| Compound | Human Plasma fu (%) | Rat Plasma fu (%) | Species Difference | Binding Class |
| Warfarin (High Binding) | 1.1 | 1.5 | Low | High (>99%) |
| Metoprolol (Low Binding) | 88.0 | 85.0 | Low | Low (<50%) |
| Cpd-1 | 25.0 | 35.0 | Low | Moderate (75-90%) |
| Cpd-2 | 0.5 | 0.8 | Low | High (>99.5%) |
| Cpd-3 | 8.0 | 2.5 | Moderate | High (92-97.5%) |
Interpretation: Cpd-2 is very highly bound to plasma proteins, leaving less than 1% of the drug free to exert its therapeutic effect. This could necessitate higher dosing and may be a significant liability. Cpd-1 shows moderate binding, which is often a desirable property. Cpd-3 is highly bound, but less so than Cpd-2. The data also reveals a moderate species difference for Cpd-3 between human and rat, which is an important consideration when extrapolating preclinical animal data to humans.[24]
Conclusion: Synthesizing a Holistic ADME Profile
The early, systematic evaluation of in vitro ADME properties is indispensable in modern drug discovery.[5] This guide provides a framework for comparing novel derivatives of the this compound scaffold, moving from fundamental physicochemical properties to key pharmacokinetic indicators.
By analyzing the illustrative data, we can construct a preliminary profile for each hypothetical compound:
-
Cpd-1: Appears promising with moderate solubility, high permeability, but potentially rapid metabolism. The focus for optimization would be on improving metabolic stability.
-
Cpd-2: Faces significant challenges with poor solubility, P-gp efflux, and extremely high plasma protein binding, all of which are major red flags.
-
Cpd-3: Shows a more balanced profile with good solubility, moderate permeability, and high metabolic stability, though its high plasma protein binding warrants careful consideration in later-stage studies.
This multi-parametric approach allows researchers to build a holistic understanding of a compound's potential, enabling data-driven decisions to prioritize the most promising candidates and efficiently allocate resources to optimize the future of therapeutics derived from the this compound scaffold.
Detailed Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable polycarbonate Transwell® inserts at a density of ~6 x 10⁴ cells/cm² and cultured for 21-28 days in DMEM with 10% FBS to allow for differentiation into a polarized monolayer.[10]
-
Monolayer Integrity Check: Before the experiment, the Transepithelial Electrical Resistance (TEER) of each monolayer is measured. Only monolayers with TEER values ≥ 200 Ω·cm² are used.[12]
-
Assay Buffer Preparation: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES is prepared and warmed to 37°C.
-
Assay Procedure:
-
The cell monolayers are washed twice with the warm assay buffer.
-
A→B Transport: The test compound (e.g., 10 µM) in assay buffer is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.[10]
-
B→A Transport: The test compound is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.[]
-
A low-permeability marker, Lucifer Yellow, is included to confirm monolayer integrity during the experiment.[11]
-
-
Incubation and Sampling: Plates are incubated for 2 hours at 37°C with gentle shaking. At the end of the incubation, samples are taken from both donor and receiver compartments.[10]
-
Analysis: The concentration of the test compound in all samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial donor concentration.[11] The Efflux Ratio is calculated as Papp(B→A) / Papp(A→B).[11]
Protocol 2: Liver Microsomal Stability Assay
-
Materials: Pooled liver microsomes (human or other species), NADPH regenerating system, phosphate buffer (pH 7.4), test compounds.[26]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in phosphate buffer.[14][17]
-
Incubation: The mixture is pre-incubated at 37°C for 10 minutes. The metabolic reaction is initiated by adding the NADPH regenerating system.[27]
-
Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[17]
-
Reaction Termination: The reaction in each aliquot is stopped by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[16][26]
-
Sample Preparation: The terminated samples are centrifuged at high speed (e.g., 10,000 x g) to precipitate the microsomal proteins.[26]
-
Analysis: The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining parent compound concentration at each time point.
-
Data Analysis: The percentage of compound remaining is plotted against time. The half-life (t1/2) is determined from the slope of the natural log plot of the disappearance of the compound. Intrinsic clearance (CLint) is then calculated based on the half-life and reaction conditions.[17]
Protocol 3: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
-
Materials: Rapid Equilibrium Dialysis (RED) device, pooled plasma (human or other species), phosphate-buffered saline (PBS, pH 7.4), test compounds.[18][22]
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent like DMSO.
-
Dialysis Setup:
-
Incubation: The sealed RED plate is incubated at 37°C on an orbital shaker for 4-24 hours to allow the system to reach equilibrium.[18][22]
-
Sample Collection: After incubation, aliquots are carefully removed from both the plasma and the buffer chambers.
-
Sample Preparation: Samples from the plasma chamber are matched with buffer, and samples from the buffer chamber are matched with blank plasma to ensure identical matrix conditions for analysis. Proteins are then precipitated with an organic solvent.
-
Analysis: The concentration of the compound in the matrix-matched samples from both chambers is determined by LC-MS/MS.[18]
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber: fu (%) = (Cbuffer / Cplasma) * 100.
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A Senior Application Scientist's Guide to the Synthesis of 2,6-Diaminopyridine Derivatives: A Comparative Analysis of Synthetic Routes
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of substituted pyridine scaffolds is a critical component of the discovery and optimization of novel therapeutics. Among these, the 2,6-diaminopyridine core is a privileged structure, featuring in a multitude of biologically active molecules. This guide provides an in-depth, objective comparison of synthetic strategies to access this key molecular framework, benchmarking a classical approach utilizing 6-Ethoxy-2-pyridinamine against a modern, alternative pathway. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
Introduction to the 2,6-Diaminopyridine Scaffold
The 2,6-diaminopyridine moiety is a versatile building block in medicinal chemistry. The presence of two amino groups on the pyridine ring offers multiple points for functionalization, allowing for the fine-tuning of physicochemical properties and biological activity. This scaffold is found in a range of therapeutic agents, acting as a key pharmacophore for indications spanning from oncology to infectious diseases. The strategic synthesis of these derivatives is therefore of paramount importance.
Comparative Analysis of Synthetic Strategies
This guide will focus on the synthesis of a representative 2,6-diaminopyridine derivative and compare two distinct synthetic approaches:
-
Route A: The Classical Nucleophilic Aromatic Substitution (SNAr) Approach commencing with this compound.
-
Route B: A Modern Palladium-Catalyzed Cross-Coupling Strategy employing 2,6-dibromopyridine as the starting material.
Key Performance Metrics at a Glance
| Metric | Route A: Classical SNAr | Route B: Modern Cross-Coupling |
| Starting Material Availability | Readily Available | Readily Available |
| Number of Steps | 2 | 1 |
| Overall Yield | Moderate | High |
| Reaction Conditions | Harsh (High Temperature) | Mild |
| Catalyst Requirement | None | Palladium Catalyst & Ligand |
| Substrate Scope | Limited by amine volatility | Broad |
| Purification | Straightforward | Requires careful removal of catalyst |
Route A: The Classical SNAr Approach with this compound
This traditional and often reliable method leverages the inherent reactivity of the pyridine ring, activated by the ethoxy group, towards nucleophilic aromatic substitution. The ethoxy group at the 6-position serves as a good leaving group when displaced by a primary or secondary amine under thermal conditions.
Rationale for Experimental Choices
The choice of a high-boiling point solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), is critical to achieve the high temperatures necessary to overcome the activation energy of the SNAr reaction. The use of a base, such as potassium carbonate or triethylamine, is often employed to deprotonate the incoming amine, increasing its nucleophilicity.
Experimental Protocol: Synthesis of N6-Benzyl-2,6-diaminopyridine
-
Reaction Setup: To a sealed tube, add this compound (1.0 eq.), benzylamine (1.2 eq.), and N-methyl-2-pyrrolidone (NMP) (5 mL per mmol of this compound).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 180-200 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N6-benzyl-2,6-diaminopyridine.
Workflow Diagram: Classical SNAr Approach
Caption: Workflow for the synthesis of N6-benzyl-2,6-diaminopyridine via SNAr.
Route B: A Modern Palladium-Catalyzed Cross-Coupling Strategy
In recent years, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of C-N bonds.[1][2][3] This approach offers a milder and often more efficient alternative to classical methods.
Rationale for Experimental Choices
The choice of a palladium catalyst and a suitable phosphine ligand is paramount for the success of the Buchwald-Hartwig amination. Ligands such as Xantphos or BINAP are commonly used to facilitate the catalytic cycle. A strong, non-nucleophilic base, typically sodium tert-butoxide, is required to deprotonate the amine and generate the active catalyst. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation.
Experimental Protocol: Synthesis of N6-Benzyl-2,6-diaminopyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 2,6-dibromopyridine (1.0 eq.), benzylamine (1.1 eq.), sodium tert-butoxide (1.4 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%) in a dry Schlenk flask.
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography.
Workflow Diagram: Modern Cross-Coupling Approach
Caption: Workflow for the synthesis of N6-benzyl-2,6-diaminopyridine via Buchwald-Hartwig amination.
Conclusion and Future Perspectives
Both the classical SNAr and modern palladium-catalyzed cross-coupling approaches offer viable pathways to 2,6-diaminopyridine derivatives. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, substrate scope, and available resources.
The classical SNAr method, while operationally simple and not requiring expensive catalysts, is often limited by harsh reaction conditions and a narrower substrate scope, particularly with less nucleophilic or volatile amines. In contrast, the Buchwald-Hartwig amination provides a milder, more versatile, and often higher-yielding alternative, albeit with the added cost and purification challenges associated with metal catalysis.[1][2][3]
For high-throughput synthesis and library generation, the palladium-catalyzed approach is generally superior due to its broader applicability and milder conditions. For large-scale, cost-sensitive manufacturing of a specific target, the classical SNAr route, if viable, may be more economical.
The continued development of more active and robust catalysts for C-N bond formation will undoubtedly further enhance the synthetic chemist's toolbox for accessing these important heterocyclic scaffolds.
References
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Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Modern Amination Methods (pp. 1-125). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
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Safety Operating Guide
Navigating the Disposal of 6-Ethoxy-2-pyridinamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, the lifecycle of these chemicals extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-Ethoxy-2-pyridinamine (CAS 768-42-3), ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety extends beyond providing reagents; we aim to be your trusted partner in all aspects of laboratory operations.
Understanding the Hazard Profile of this compound
Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound, a substituted aminopyridine, presents several health and safety risks that dictate its handling and disposal protocols.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
This hazard profile firmly places this compound in the category of chemical waste that requires careful management. The causality behind these classifications lies in the chemical's reactivity and its ability to interfere with biological processes upon exposure. Therefore, all subsequent steps in the disposal process are designed to mitigate these risks.
Core Principles of Chemical Waste Management
The disposal of any hazardous chemical is governed by a set of overarching principles that ensure safety and regulatory compliance. These are rooted in the guidelines set forth by organizations such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1] The foundation of a robust chemical disposal program is a comprehensive Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[1] This plan should be a living document, tailored to the specific hazards present in your laboratory.
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed workflow for the safe disposal of this compound. Each step is designed to be a self-validating component of a comprehensive safety system.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the toxicity and irritant nature of this compound, the selection and use of appropriate PPE are non-negotiable. The rationale is to create a barrier between the individual and the hazardous substance.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and aerosols.
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are required. Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or puncture before use.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.
Step 2: Waste Characterization and Segregation - The Cornerstone of Compliance
Properly identifying and segregating chemical waste is a critical step mandated by the EPA's Resource Conservation and Recovery Act (RCRA). This ensures that incompatible wastes are not mixed, which could lead to dangerous reactions.
-
Hazardous Waste Determination: Based on its GHS classifications, any waste containing this compound must be considered hazardous waste.
-
Segregation: This waste stream must be kept separate from non-hazardous waste and other incompatible chemical wastes. Store it away from strong oxidizing agents and strong acids.
Step 3: Containerization - Secure Containment is Key
The choice of waste container is crucial for preventing leaks and ensuring safe transport.
-
Select a Compatible Container: Use a clean, sealable, and chemically resistant container. High-density polyethylene (HDPE) or glass containers are typically suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.
Step 4: Accumulation and Storage - Safe Temporary Holding
Designated satellite accumulation areas (SAAs) are used for the temporary storage of hazardous waste in or near the point of generation.
-
Location: The SAA should be in a well-ventilated area, away from ignition sources, and ideally within secondary containment to capture any potential leaks.
-
Quantity Limits: Be aware of the volume limits for SAAs as defined by the EPA.
Step 5: Professional Disposal - The Final Step
The final disposal of hazardous waste must be handled by a licensed and reputable hazardous waste disposal company.
-
Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately.
-
Provide Information: Furnish the disposal company with a copy of the Safety Data Sheet (SDS) or a detailed chemical profile to ensure they can handle the waste appropriately.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Step 1.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand) to contain the spill.
-
Clean-up: Carefully collect the absorbed material and any contaminated debris and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound.
| Property | Value | Source |
| CAS Number | 768-42-3 | [2][3][4] |
| Molecular Formula | C₇H₁₀N₂O | [1][2] |
| Molecular Weight | 138.17 g/mol | [1][2] |
| Appearance | Yellow to orange or reddish-brown viscous liquid | [2][3] |
| Storage Temperature | 2-8°C | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can confidently manage the disposal of this compound, upholding the highest standards of safety, scientific integrity, and environmental stewardship.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
OSHA. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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Navigating the Safe Handling of 6-Ethoxy-2-pyridinamine: A Guide for Laboratory Professionals
An In-Depth Look at Personal Protective Equipment, Spill Control, and Disposal for a Key Pharmaceutical Intermediate
For researchers and chemists working at the forefront of pharmaceutical and agrochemical development, the ability to handle specialized reagents with confidence and precision is paramount. 6-Ethoxy-2-pyridinamine, a key building block in the synthesis of biologically active molecules, requires a thorough understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step approach to its handling, from personal protective equipment (PPE) selection to operational and disposal plans.
Understanding the Risks: Hazard Profile of this compound
Before any handling, it is crucial to recognize the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following warnings.[1]
-
Harmful if swallowed (Acute toxicity, oral)
-
Harmful in contact with skin (Acute toxicity, dermal)
-
Causes skin irritation
-
Causes serious eye irritation
-
Harmful if inhaled (Acute toxicity, inhalation)
These classifications underscore the necessity for a comprehensive safety protocol that minimizes all potential routes of exposure.
Core Defense: Personal Protective Equipment (PPE)
The cornerstone of safe handling is the correct selection and use of PPE. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Chemical safety goggles | Double-gloving with nitrile gloves | Fully-buttoned lab coat | Not generally required if handled in a certified chemical fume hood |
| Running reactions and transfers | Chemical safety goggles and a face shield | Double-gloving with nitrile gloves | Chemical-resistant apron over a lab coat | Work in a well-ventilated area, preferably a chemical fume hood |
| Handling large quantities or potential for aerosolization | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber over nitrile) | Chemical-resistant suit or coveralls | A NIOSH-approved respirator with organic vapor cartridges |
| Cleaning spills | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | A NIOSH-approved respirator with organic vapor cartridges |
The Rationale Behind the Recommendations:
-
Eye and Face Protection: Due to the serious eye irritation potential, chemical safety goggles are the minimum requirement. A face shield provides an additional layer of protection against splashes, especially during transfers or when handling larger volumes.
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals.[2][3] "Double-gloving" provides an extra barrier and allows for the safe removal of the outer glove if contamination is suspected. For prolonged contact or when handling concentrated solutions, more robust gloves like butyl rubber are recommended due to their longer breakthrough times.
-
Body Protection: A standard lab coat is sufficient for small-scale operations within a fume hood. However, for tasks with a higher risk of splashes or spills, a chemical-resistant apron or a full suit is necessary to prevent skin contact.
-
Respiratory Protection: Handling this compound in a certified chemical fume hood is the primary engineering control to prevent inhalation.[4] A respirator becomes essential when engineering controls are insufficient or during emergency situations like a large spill.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure.
PPE Donning and Doffing Sequence
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE
Caption: Safe sequence for removing PPE.
Emergency Blueprint: Spill and Exposure Response
In the event of a spill or exposure, a swift and informed response is crucial.
Spill Cleanup Protocol
For minor spills (<100 mL) of this compound solutions:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Put on the appropriate PPE as outlined in the table for cleaning spills.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.
-
Neutralization: For spills of aminopyridine compounds, a dilute solution of acetic acid can be used to neutralize the residue. [4]6. Absorption: Cover the spill with an absorbent material.
-
Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. [4]Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. [4]Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. [4]If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
End-of-Life Cycle: Disposal Plan
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. All waste materials should be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect unused this compound, contaminated absorbent materials, and disposable PPE in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container.
Disposal Procedure
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash. Ensure that all waste containers are properly labeled with the contents and associated hazards.
References
-
Standard Operating Procedure: 4-Aminopyridine. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
-
2-Aminopyridine Safety Data Sheet. (2017, October 31). Chem Service. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
4-Aminopyridine Safety Data Sheet. (n.d.). SD Fine-Chem. Retrieved from [Link]
-
Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. (2019). MDPI. Retrieved from [Link]
-
3-Aminopyridine Safety Data Sheet. (2012, December 11). Loba Chemie. Retrieved from [Link]
-
4-Aminopyridine Toxicity: a Case Report and Review of the Literature. (2013). PubMed Central. Retrieved from [Link]
-
Spill DECONtamination Kit, Aromatic Amine. (n.d.). SKC Inc. Retrieved from [Link]
-
Chemical Resistant Gloves. (n.d.). Scandia Gear. Retrieved from [Link]
-
Chemical Resistant Gloves, LG. (n.d.). Aramsco. Retrieved from [Link]
-
Chemical Resistant Gloves. (n.d.). Unisafe Gloves. Retrieved from [Link]
-
Pyridine: incident management. (n.d.). GOV.UK. Retrieved from [Link]
-
All Chemical Resistant Gloves. (n.d.). SafetyGloves.co.uk. Retrieved from [Link]
-
Spills and Emergencies. (n.d.). University of Pittsburgh Radiation Safety. Retrieved from [Link]
-
Chemical Resistant Work Gloves. (n.d.). GlovesnStuff. Retrieved from [Link]
-
Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety. Retrieved from [Link]
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




